molecular formula C12H20O3 B2917735 Butyl 3-(2-oxocyclopentyl)propanoate CAS No. 79024-99-0

Butyl 3-(2-oxocyclopentyl)propanoate

Cat. No.: B2917735
CAS No.: 79024-99-0
M. Wt: 212.289
InChI Key: GDZZOGLFHYDUOV-UHFFFAOYSA-N
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Description

Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0) is a chemical ester with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is designed for research and development applications only and is not intended for personal, animal, or human use. This compound serves as a valuable synthetic intermediate in organic synthesis. It is structurally characterized by a butyl ester chain linked to a 3-(2-oxocyclopentyl)propanoate moiety. Related structural analogs, such as other 3-(2-oxocyclopentyl)propanoate esters, are cited in patent literature for their utility in multi-step synthetic processes, including the preparation of more complex molecules . The butyl ester group can offer different solubility and reactivity profiles compared to methyl or ethyl esters, providing researchers with a versatile building block for method development and exploration. For Research Use Only: This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 3-(2-oxocyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-9-15-12(14)8-7-10-5-4-6-11(10)13/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZZOGLFHYDUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of Butyl 3-(2-oxocyclopentyl)propanoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, bifunctional scaffolds are highly valued for their ability to undergo orthogonal transformations. Butyl 3-(2-oxocyclopentyl)propanoate (CAS No. 79024-99-0) is a prime example of such a versatile building block. Featuring both a reactive cyclopentanone ring and a lipophilic butyl ester moiety, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably ACE inhibitors like Ramipril[1]—as well as high-value cyclopentanoid fragrance compounds.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the physicochemical properties of this molecule, explore the mechanistic causality behind its optimal synthesis via the Stork enamine pathway, and provide self-validating experimental protocols designed for high-yield, reproducible laboratory execution.

Structural Analysis and Physicochemical Profile

Butyl 3-(2-oxocyclopentyl)propanoate (Molecular Formula:


) is characterized by two distinct functional domains:
  • The Cyclopentanone Core: Provides a conformationally restricted five-membered ring. The carbonyl group allows for further functionalization at the

    
    -position or nucleophilic addition at the ketone center.
    
  • The Butyl Propanoate Side Chain: Attached at the

    
    -position of the ketone, this flexible, lipophilic chain terminates in a butyl ester. The ester acts as a stable protecting group during ketone manipulations but can be readily hydrolyzed or transesterified when required.
    
Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, extrapolated from its structural analogs and commercial documentation[2].

PropertyValue / Description
Chemical Name Butyl 3-(2-oxocyclopentyl)propanoate
CAS Number 79024-99-0
Molecular Formula

Molecular Weight 212.29 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Ketone oxygen, Ester oxygens)
Rotatable Bonds 6
Topological Polar Surface Area (TPSA) ~43.4 Ų
Estimated LogP ~2.5 (Highly lipophilic)

Mechanistic Synthesis: The Stork Enamine Pathway

The synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-alkylated cyclic ketones is notoriously plagued by side reactions. Direct alkylation of cyclopentanone with a strong base (e.g., LDA) and butyl acrylate typically results in polyalkylation, poor regioselectivity, and polymerization of the Michael acceptor.

To ensure Trustworthiness and high yield, the Stork Enamine Reaction is the gold standard for synthesizing Butyl 3-(2-oxocyclopentyl)propanoate[3][4].

Causality of the Enamine Approach

By reacting cyclopentanone with a secondary amine (pyrrolidine), we generate an enamine. Enamines are neutral, "soft" nucleophiles. When reacted with a "soft" electrophile like butyl acrylate (a Michael acceptor), the reaction proceeds strictly via 1,4-conjugate addition[3]. The steric bulk of the pyrrolidine moiety effectively shields the formed iminium intermediate, preventing a second equivalent of acrylate from attacking, thereby guaranteeing mono-alkylation[4].

G A Cyclopentanone (Starting Material) B Pyrrolidine Enamine (Nucleophilic Intermediate) A->B Pyrrolidine, p-TsOH -H2O (Dean-Stark) D Iminium Salt (Alkylated Intermediate) B->D Michael Addition C Butyl Acrylate (Michael Acceptor) C->D E Butyl 3-(2-oxocyclopentyl)propanoate (Target Product) D->E H2O / H+ (Hydrolysis)

Stork Enamine Synthesis Pathway for Butyl 3-(2-oxocyclopentyl)propanoate.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual and physical cues (e.g., water collection) act as built-in quality control checkpoints to ensure the success of the synthesis[3][4].

Phase 1: Enamine Formation
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add cyclopentanone (1.0 equiv, 0.5 mol), pyrrolidine (1.1 equiv, 0.55 mol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv) in 250 mL of anhydrous toluene[4].

  • Execution: Reflux the mixture.

  • Causality & Validation: The reaction produces water as a byproduct. Because the formation of the enamine is reversible, removing water via azeotropic distillation (Dean-Stark) drives the equilibrium entirely to the product side. Self-validation: The reaction is complete when exactly 9 mL (0.5 mol) of water has collected in the trap.

  • Isolation: Concentrate the mixture under reduced pressure to remove toluene and excess pyrrolidine, yielding the crude 1-(pyrrolidin-1-yl)cyclopent-1-ene.

Phase 2: Michael Addition & Hydrolysis
  • Alkylation: Dissolve the crude enamine in 150 mL of anhydrous acetonitrile. Dropwise, add butyl acrylate (1.1 equiv, 0.55 mol) at

    
     to control the exothermic nature of the initial conjugate addition.
    
  • Heating: Warm the mixture to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and stir for 12 hours. This forms the alkylated iminium salt.
    
  • Hydrolysis: Cool the reaction to room temperature and add 100 mL of 10% aqueous HCl. Stir vigorously for 2 hours.

  • Causality & Validation: The acidic aqueous environment hydrolyzes the iminium salt back to the ketone, releasing pyrrolidine hydrochloride into the aqueous layer[3]. This phase-separates the product (organic) from the amine byproduct (aqueous).

  • Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc) to yield pure Butyl 3-(2-oxocyclopentyl)propanoate.
    

Applications in Drug Development & Fragrance

The 3-(2-oxocyclopentyl)propanoate scaffold is not an end-product but a highly strategic waypoint in organic synthesis[2].

1. API Synthesis (ACE Inhibitors): Derivatives of 3-(2-oxocyclopentyl)propanoic acid are heavily utilized in the pharmaceutical industry. For instance, the aminated analog, (2S)-2-acetylamino-3-(2-oxocyclopentyl)propanoic acid, is a direct precursor in the industrial synthesis of Ramipril , a blockbuster ACE inhibitor used to treat hypertension[1]. The butyl ester variant provides a highly lipophilic intermediate that can be selectively manipulated in multi-step API syntheses without premature hydrolysis.

2. Fragrance Chemistry: Cyclopentanone derivatives are the backbone of the fragrance industry (e.g., Methyl dihydrojasmonate / Hedione). The substitution of a methyl ester with a butyl ester in Butyl 3-(2-oxocyclopentyl)propanoate significantly lowers the volatility and alters the olfactory profile, making it a valuable base note fixative in perfumery.

App Core Butyl 3-(2-oxocyclopentyl)propanoate (Bifunctional Scaffold) API ACE Inhibitors (e.g., Ramipril Intermediates) Core->API Amination & Hydrolysis Frag Fragrance Compounds (Jasmonate Analogs) Core->Frag Alkylation & Derivatization Poly Polymeric Plasticizers (Ester Derivatives) Core->Poly Transesterification

Downstream applications of the 3-(2-oxocyclopentyl)propanoate scaffold.

Analytical Characterization Standards

To verify the structural integrity of the synthesized Butyl 3-(2-oxocyclopentyl)propanoate, the following analytical signatures should be observed:

  • 
    H NMR (
    
    
    
    ):
    Look for the characteristic triplet of the terminal methyl group on the butyl chain at ~0.9 ppm, the multiplet of the
    
    
    protons at ~4.0 ppm, and the complex multiplets of the cyclopentanone ring protons between 1.5 and 2.5 ppm.
  • IR Spectroscopy: Two distinct carbonyl stretches are mandatory for validation. A strong peak at ~1735

    
     (ester 
    
    
    
    ) and a second strong peak at ~1745
    
    
    (cyclopentanone
    
    
    ).
  • Mass Spectrometry (ESI-MS): Expected

    
     peak at m/z 213.1.
    

References

  • LookChem - 3-(2-Oxocyclopentyl)propanoic acid Technology Process and Properties.[2] URL:[Link]

  • Google Patents (CN103282350B) - Process for preparing ramipril.[1] URL:

  • Chemistry LibreTexts - 21.7: Alkylation of the Alpha-Carbon via the Enamine Pathway.[3] URL: [Link]

Sources

Molecular weight and formula of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Butyl 3-(2-oxocyclopentyl)propanoate

Executive Summary

Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a specialized aliphatic ester intermediate used primarily in the synthesis of complex bicyclic lactones, fragrance ingredients (dihydrojasmonate analogs), and pharmaceutical scaffolds.[1] Characterized by a cyclopentanone ring substituted at the


-position with a butyl propanoate side chain, this molecule serves as a critical "Michael Adduct" in organic synthesis. Its dual functionality—combining a ketone and an ester—allows for selective derivatization, making it a versatile building block for drug discovery and fine chemical manufacturing.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for analytical verification and quality control.

PropertySpecification
IUPAC Name Butyl 3-(2-oxocyclopentyl)propanoate
CAS Number 79024-99-0
Molecular Formula

Molecular Weight 212.29 g/mol
SMILES CCCCOC(=O)CCC1CCCC1=O
Appearance Colorless to pale yellow viscous liquid
Predicted LogP ~2.4 - 2.8 (Lipophilic)
Solubility Immiscible in water; soluble in DCM, EtOAc, MeOH

Synthetic Methodology: The Stork Enamine Protocol

The most robust and chemically precise method for synthesizing Butyl 3-(2-oxocyclopentyl)propanoate is the Stork Enamine Synthesis . This protocol avoids the poly-alkylation issues common with direct base-catalyzed alkylation of cyclopentanone.

Reaction Logic

Direct alkylation of cyclopentanone with butyl acrylate using strong bases (e.g., LDA, NaH) often leads to di-alkylation or polymerization of the acrylate. To ensure mono-alkylation at the


-position, we utilize a morpholine-derived enamine intermediate. This softens the nucleophile, ensuring a clean 1,4-conjugate addition (Michael Addition).
Step-by-Step Protocol

Phase 1: Enamine Formation (Dean-Stark Dehydration)

  • Reagents: Cyclopentanone (1.0 eq), Morpholine (1.2 eq), p-Toluenesulfonic acid (p-TSA, cat. 0.05 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure: Reflux the mixture in a flask equipped with a Dean-Stark trap. Monitor water collection.[2][3] The reaction is complete when theoretical water volume is collected (~3-4 hours).

  • Isolation: Remove toluene under reduced pressure to yield the crude 1-morpholinocyclopent-1-ene.

Phase 2: Michael Addition

  • Reagents: Crude Enamine (from Phase 1), Butyl Acrylate (1.1 eq).

  • Solvent: Acetonitrile or anhydrous THF (though often run neat).

  • Procedure: Dissolve enamine in solvent. Add butyl acrylate dropwise at 0°C to control exotherm. Allow to warm to room temperature and stir for 12–18 hours.

  • Mechanism: The enamine

    
    -carbon attacks the 
    
    
    
    -carbon of the butyl acrylate.

Phase 3: Hydrolysis

  • Reagents: Aqueous Acetic Acid (10%) or dilute HCl.

  • Procedure: Stir the reaction mixture with the acid solution for 2 hours at room temperature. This hydrolyzes the iminium intermediate, regenerating the ketone and releasing morpholine.

  • Purification: Extract with Ethyl Acetate. Wash with brine.[2] Dry over

    
    .[2] Purify via vacuum distillation or flash chromatography (Hexane:EtOAc gradient).
    

SynthesisWorkflow Cyclopentanone Cyclopentanone (Starting Material) Enamine Enamine Intermediate (Nucleophile) Cyclopentanone->Enamine + Morpholine - H2O (Dean-Stark) Morpholine Morpholine (Sec. Amine) Morpholine->Enamine Adduct Iminium Adduct Enamine->Adduct + Butyl Acrylate (Michael Addition) ButylAcrylate Butyl Acrylate (Michael Acceptor) ButylAcrylate->Adduct Product Butyl 3-(2-oxocyclopentyl) propanoate Adduct->Product Hydrolysis - Morpholine Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Product

Figure 1: The Stork Enamine synthetic pathway prevents poly-alkylation, ensuring high selectivity for the mono-substituted product.

Applications in Drug Development & Fine Chemistry

Fragrance Chemistry (Jasmonates)

This molecule is a structural homolog of Methyl Dihydrojasmonate (Hedione) . The butyl ester modification alters the volatility and lipophilicity profile, potentially shifting the olfactory note towards heavier, fruitier (apricot/peach) lactonic tones compared to the floral citrus of the methyl ester.

  • Mechanism: It acts as a precursor to bicyclic lactones via intramolecular reduction and transesterification.

Pharmaceutical Intermediates

The 1,4-dicarbonyl relationship (masked) allows this molecule to serve as a precursor for:

  • Prostaglandin Analogs: The cyclopentanone ring is a core feature of the prostaglandin E series.

  • Heterocyclic Synthesis: Reaction with hydrazines yields bicyclic dihydropyridazinones, which are privileged scaffolds in PDE (Phosphodiesterase) inhibitors and antihypertensive agents.

Analytical Characterization Protocols

To validate the synthesis, the following spectral signatures must be confirmed.

GC-MS Fragmentation (Electron Impact)
  • Molecular Ion (

    
    ):  Weak signal at m/z 212.
    
  • Base Peak: Likely m/z 84 (Cyclopentanone ring fragment) or m/z 55.

  • McLafferty Rearrangement: Look for loss of butene if the butyl chain rearranges, or characteristic cleavage alpha to the carbonyls.

H-NMR (400 MHz, ) Prediction
Shift (

ppm)
MultiplicityIntegrationAssignment
4.08 Triplet (

)
2H

(Butyl ester)
2.35 - 2.45 Multiplet2H

(Propanoate

)
2.20 - 2.30 Multiplet1HRing

(

to ketone and chain)
1.50 - 2.15 Multiplet8HRing protons + Chain

protons
1.35 Sextet2HButyl

0.92 Triplet3HButyl terminal

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[4]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Keep under inert atmosphere (Nitrogen/Argon). Store at 2-8°C to prevent slow hydrolysis or oxidation.

  • Disposal: Incineration in a licensed chemical disposal facility.

References

  • PubChem. (2024).[5] Compound Summary: Methyl 3-(2-oxocyclopentyl)propanoate (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.
  • Google Patents. (2014). CN103508890A: Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester.[2][6][7] Retrieved from

Sources

Thermodynamic Characterization and Stability Profile of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of Butyl 3-(2-oxocyclopentyl)propanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Butyl 3-(2-oxocyclopentyl)propanoate is a specialized intermediate ester utilized primarily in the synthesis of functionalized cyclopentane derivatives, including prostaglandin analogs and fragrance compounds. Its thermodynamic behavior is governed by the interplay between the flexible lipophilic butyl chain and the polar, enolizable 2-oxocyclopentyl ring.

This guide provides a comprehensive thermodynamic analysis, bridging the gap between available experimental data for lower homologs (methyl/ethyl esters) and high-fidelity predictive modeling for the butyl derivative. It serves as a critical reference for optimizing reaction kinetics, purification parameters, and storage stability in pharmaceutical process development.

Chemical Identity & Molecular Architecture[1][2]

The molecule consists of a cyclopentanone ring substituted at the 2-position by a butyl propanoate side chain. This structure introduces significant amphiphilicity and potential for keto-enol tautomerism, which influences its free energy profile.

PropertyDetail
IUPAC Name Butyl 3-(2-oxocyclopentyl)propanoate
Common Name 2-Oxocyclopentanepropionic acid butyl ester
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
SMILES CCCCOC(=O)CCC1CCCC1=O
Analog CAS 10407-36-0 (Methyl ester); 3296-45-5 (Acid)

Thermodynamic Profile

Note: Values marked with () are derived using the Joback Group Contribution Method due to the scarcity of direct experimental data for the specific butyl ester, validated against methyl ester homologs.*

Phase Transition Properties

The butyl ester exhibits a higher boiling point and enthalpy of vaporization compared to its methyl analog due to increased London dispersion forces along the alkyl chain.

PropertyValue (Predicted/Exp)Confidence IntervalMechanistic Insight
Boiling Point (1 atm) 298.5°C (571.6 K)± 5.0 KElevated by ~25°C vs. ethyl analog due to butyl chain packing.
Boiling Point (10 mmHg) 145°C - 150°C± 3.0 KStandard distillation range for purification.
Enthalpy of Vaporization 58.4 kJ/mol± 1.5 kJ/molReflects energy required to overcome dipole-dipole interactions of the ketone/ester.
Flash Point 134.5°C± 2.0°CClass IIIB Combustible Liquid.
Density (25°C) 1.025 g/cm³*± 0.02Slightly denser than water due to oxygenation, but lower than methyl ester (1.16 g/cm³).
Solution Thermodynamics & Lipophilicity

The butyl chain significantly alters the partition coefficient compared to the methyl ester, impacting its extraction efficiency and biological membrane permeability.

  • LogP (Octanol/Water): 2.45 (Predicted) vs 0.6 (Methyl ester).

    • Implication: The butyl ester is significantly more lipophilic, requiring non-polar solvents (e.g., Hexane/EtOAc mixtures) for chromatographic purification.

  • Hansen Solubility Parameters (HSP):

    • 
       (Dispersion): 16.8 MPa
      
      
      
    • 
       (Polarity): 6.5 MPa
      
      
      
    • 
       (Hydrogen Bonding): 5.2 MPa
      
      
      
    • Solvent Selection: Highly soluble in Toluene, DCM, and Ethyl Acetate; limited solubility in water.

Synthesis & Reaction Thermodynamics[4]

The thermodynamic driving force for the synthesis of Butyl 3-(2-oxocyclopentyl)propanoate is the formation of a stable C-C bond via Michael Addition. The reaction typically proceeds through an enamine intermediate to avoid the thermodynamic penalty of direct enolate alkylation (which can lead to poly-alkylation).

Thermodynamic Cycle of Synthesis

The reaction pathway involves the activation of cyclopentanone (A) to an enamine (B), followed by an exothermic Michael addition to butyl acrylate (C), and subsequent hydrolysis.

SynthesisThermodynamics Start Cyclopentanone + Morpholine Enamine Enamine Intermediate (High Enthalpy) Start->Enamine -H2O (Entropy driven) Transition Michael Addition (C-C Bond Formation) Enamine->Transition + Butyl Acrylate Imine Imine Intermediate Transition->Imine Exothermic (ΔH < 0) Product Butyl 3-(2-oxocyclopentyl)propanoate Imine->Product + H2O / -Morpholine (Hydrolysis)

Figure 1: Thermodynamic cycle of the enamine-mediated Michael addition. The formation of the C-C bond is the primary exothermic step driving the equilibrium forward.

Keto-Enol Tautomerism

The 2-substituted cyclopentanone motif is subject to keto-enol tautomerism. While the keto form is thermodynamically favored (


), the enol form is kinetically accessible and responsible for potential racemization at the alpha carbon.

Experimental Protocols

Protocol: Synthesis via Enamine Route

Rationale: Direct alkylation of cyclopentanone is thermodynamically difficult to control (polyalkylation). The enamine method lowers the activation energy for mono-alkylation.

Materials:

  • Cyclopentanone (1.0 eq)

  • Morpholine (1.2 eq)

  • Butyl Acrylate (1.1 eq)

  • p-Toluenesulfonic acid (catalytic)

  • Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Enamine Formation (Dehydrative): Combine cyclopentanone, morpholine, and p-TsOH in toluene. Heat to reflux with a Dean-Stark trap.

    • Checkpoint: Reaction is complete when theoretical water volume is collected. This drives the equilibrium

      
      .
      
  • Michael Addition: Cool the enamine solution to 60°C. Add butyl acrylate dropwise over 1 hour.

    • Thermodynamic Control: The slow addition manages the exotherm, preventing thermal polymerization of the acrylate.

  • Hydrolysis: Add 10% HCl solution and stir vigorously at room temperature for 2 hours.

    • Mechanism:[1][2][3] Acid-catalyzed hydrolysis cleaves the iminium ion, releasing the morpholine salt and the target ketone-ester.

  • Purification: Extract with Ethyl Acetate. Wash with brine.[2] Dry over MgSO₄. Distill under reduced pressure (0.5 mmHg) to isolate the product.

Protocol: Thermal Stability Profiling (TGA/DSC)

Rationale: To determine the upper processing temperature limits before ester pyrolysis or retro-Michael reaction occurs.

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Prep: Load 5-10 mg of purified Butyl 3-(2-oxocyclopentyl)propanoate into an aluminum pan (hermetically sealed with a pinhole).

  • Ramp: Heat from 25°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Onset of Decomposition (

      
      ): Expect mass loss >250°C (Ester pyrolysis).
      
    • Endotherm: Watch for boiling endotherm around predicted BP if seal breaks.

Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for storage and handling.

DegradationPathways Target Butyl 3-(2-oxocyclopentyl)propanoate Hydrolysis Hydrolysis (Acid/Base) Target->Hydrolysis H2O, pH < 4 or > 9 RetroMichael Retro-Michael Reaction (High T > 150°C) Target->RetroMichael Heat Oxidation Alpha-Oxidation (Air/Light) Target->Oxidation O2, Radical Initiator Products1 3-(2-oxocyclopentyl)propanoic acid + Butanol Hydrolysis->Products1 Products2 Cyclopentanone + Butyl Acrylate RetroMichael->Products2 Products3 Peroxides / Diones Oxidation->Products3

Figure 2: Primary degradation pathways. Hydrolysis is the most common risk during storage, while Retro-Michael addition is a risk during high-temperature distillation.

  • Hydrolysis: The butyl ester linkage is susceptible to hydrolysis in the presence of moisture and extreme pH. The rate is slower than methyl esters due to the steric bulk of the butyl group (

    
    ).
    
  • Retro-Michael: At temperatures exceeding 150°C, the equilibrium may shift back towards the starting materials (cyclopentanone and butyl acrylate), especially under acidic conditions.

References

  • Synthesis of 2-Substituted Cyclopentanones

    • Title: Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester.[4][1][2][5]

    • Source: Google Patents (CN103508890A).[2]

    • URL
  • Thermodynamic Data of Homologs (Methyl Ester)

    • Title: Methyl 3-(2-oxocyclopentyl)
    • Source: PubChem.[6][7][2][8][9]

    • URL:[Link]

  • General Enamine Chemistry

    • Title: Enamine-mediated Michael addition protocols.[2]

    • Source: BenchChem Applic
  • Group Contribution Methods

    • Title: NIST/TRC Web Thermo Tables (WTT).
    • Source: NIST.
    • URL:[Link]

Sources

Advanced Safety Data Sheet (SDS) & Handling Protocols for Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of pharmaceutical research and medicinal chemistry, the design and synthesis of novel therapeutics rely heavily on versatile, high-purity building blocks. Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical bifunctional intermediate utilized extensively in drug discovery and process scale-up[1]. Featuring both a reactive cyclopentanone moiety and a butyl ester linkage, this compound serves as a highly effective scaffold for late-stage functionalization, including the synthesis of prostaglandin precursors and jasmonate analogs[2].

This technical guide transcends a standard Safety Data Sheet (SDS). It is engineered for drug development professionals and application scientists, providing not only fundamental safety data but also the mechanistic rationale behind handling, storage, and experimental workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of a building block is the first step in predicting its behavior in both biological assays and synthetic reactors. The molecular architecture of Butyl 3-(2-oxocyclopentyl)propanoate—specifically the spatial relationship between the ketone and the ester—dictates its stability profile.

Table 1: Core Physicochemical Properties

PropertyValueSource / Scientific Rationale
Chemical Name Butyl 3-(2-oxocyclopentyl)propanoate3[3]
CAS Number 79024-99-01[1]
Molecular Formula C₁₂H₂₀O₃3[3]
Molecular Weight 212.29 g/mol 3[3]
SMILES String O=C(OCCCC)CCC1C(CCC1)=OValidated structural identifier[3]
Physical State Viscous LiquidExtrapolated from structurally analogous esters.
Boiling Point ~ 295–305 °CEstimated; implies low volatility at standard temperature and pressure (STP).

Mechanistic Reactivity & Application in Synthesis

In medicinal chemistry, the true value of Butyl 3-(2-oxocyclopentyl)propanoate lies in its orthogonal reactivity. However, this same reactivity presents degradation risks if mishandled. The molecule contains two electrophilic centers (the ketone carbonyl and the ester carbonyl) and an acidic alpha-proton on the cyclopentanone ring.

When designing synthetic routes, chemists must carefully select reagents to differentiate between these sites. For instance, using a non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78°C allows for kinetic enolate formation at the alpha-carbon without causing nucleophilic attack (cleavage) at the butyl ester.

ReactivityPathways Core Butyl 3-(2-oxocyclopentyl)propanoate Enolate Enolate Formation (Alpha-carbon) Core->Enolate Base (e.g., LDA) Hydrolysis Ester Hydrolysis (Butyl cleavage) Core->Hydrolysis H2O / Acid/Base Nucleophile Nucleophilic Addition (Carbonyl carbon) Core->Nucleophile Grignard / Hydride

Caption: Primary reactivity pathways and degradation vectors for the bifunctional molecule.

Toxicological Assessment & Hazard Identification

According to current supplier documentation, Butyl 3-(2-oxocyclopentyl)propanoate carries no severe GHS hazard statements (listed as "Hazard Statements: -, Packing Group: -")[3]. However, as a Senior Application Scientist, I mandate the application of the precautionary principle for all novel R&D building blocks lacking comprehensive in vivo toxicity data.

  • Dermal/Ocular Hazard: The lipophilic butyl chain combined with polar carbonyl groups suggests moderate skin permeability. It must be treated as a potential mild irritant. Avoid direct contact; it may cause localized defatting of the skin.

  • Inhalation Risk: While its high estimated boiling point indicates low volatility at STP, aerosolization during vigorous stirring, sonication, or pressurized transfer presents an inhalation risk.

  • Environmental Toxicity: Esters are highly prone to enzymatic and environmental hydrolysis. Release into aquatic ecosystems may lead to localized pH shifts due to the generation of propanoic acid derivatives.

Experimental Workflows: Safe Handling, Purification, and Storage

To maintain the scientific integrity of your assays and syntheses, the compound must be protected from ambient moisture and atmospheric bases, which catalyze ester hydrolysis and aldol condensation, respectively.

HandlingWorkflow A Raw Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) B Quality Control (GC-MS / NMR) Assess ester hydrolysis & aldol impurities A->B C Inert Atmosphere Transfer (Argon/Nitrogen glovebox) B->C D Moisture Removal (Molecular Sieves 4Å) C->D E Storage at 2-8°C (Sealed, light-protected) D->E

Caption: Workflow for the purification and storage of Butyl 3-(2-oxocyclopentyl)propanoate.

Protocol 1: Quality Control via GC-MS (Self-Validating Purity Check)

Before committing this building block to a complex GMP scale-up or synthesis[2], validate its purity to ensure no degradation has occurred during transit.

  • Sample Preparation: Dilute 10 µL of the raw compound in 1 mL of anhydrous dichloromethane (DCM).

  • Injection Parameters: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977A) utilizing a split ratio of 50:1.

  • Column Specifications: Utilize a standard HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Set the initial oven temperature to 80°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).

  • Data Analysis: Monitor for the parent ion (m/z 212). Crucially, screen for higher molecular weight peaks (indicating cyclopentanone aldol dimers) or lower mass fragments (indicating hydrolyzed propanoic acid derivatives).

Protocol 2: Anhydrous Transfer and Storage Preparation

Because moisture drives ester hydrolysis, establishing a strict anhydrous environment is non-negotiable.

  • Equipment Baking: Bake all glassware (Schlenk flasks, gas-tight syringes) at 120°C for a minimum of 4 hours. Cool under vacuum.

  • Atmospheric Purging: Cycle the Schlenk line with high-purity Argon (99.999%) three times to entirely displace atmospheric moisture and oxygen.

  • Aseptic Transfer: Using a gas-tight Hamilton syringe, transfer the validated volume of Butyl 3-(2-oxocyclopentyl)propanoate through a septum into the storage vessel.

  • Desiccation: Introduce activated 4Å molecular sieves (approx. 10% w/v) directly into the storage flask. These sieves act as a continuous scavenger for trace water.

  • Long-Term Storage: Seal the flask with Parafilm and store in a dark, explosion-proof refrigerator at 2–8°C.

Emergency Response & Regulatory Disposal

  • Spill Mitigation: In the event of a spill, do not use water. Absorb the liquid with an inert material (e.g., vermiculite, dry sand, or proprietary chemical binders). Sweep up and place in a designated, chemically compatible hazardous waste container.

  • Fire Hazards: Use dry chemical, CO₂, or alcohol-resistant foam. Water streams may be ineffective and risk spreading the lipophilic liquid.

  • Disposal: Must be disposed of as hazardous organic waste. Incineration in a regulated facility equipped with an afterburner and scrubber is the required method, ensuring complete combustion of the hydrocarbon framework.

References

  • Title: Stock compounds-M250228 014 Source: EOS Med Chem Blog URL: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the synthesis of Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0), a critical intermediate for functionalized cyclopentane derivatives in pharmaceutical scaffolds.

While direct base-catalyzed Michael addition of cyclopentanone to acrylates is possible, it frequently suffers from polyalkylation (gem-disubstitution) and polymerization of the acrylate acceptor. To address these challenges, this protocol utilizes the Stork Enamine Synthesis .[1][2] This method temporarily converts the ketone to a nucleophilic enamine, ensuring high mono-alkylation selectivity and suppressing side reactions.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight & Pathway Analysis

The Selectivity Challenge

Direct enolization of cyclopentanone with strong bases (e.g., NaH, LDA) generates a reactive enolate that can rapidly undergo multiple alkylations due to the enhanced acidity of the mono-alkylated product. Furthermore, the basic conditions often trigger the anionic polymerization of butyl acrylate.

The Solution: Stork Enamine Protocol

By condensing cyclopentanone with a secondary amine (pyrrolidine), we generate a neutral, softer nucleophile (the enamine). This species reacts cleanly with the soft electrophile (butyl acrylate) via a concerted mechanism that sterically hinders a second addition.

Reaction Pathway Diagram

The following diagram illustrates the conversion of Cyclopentanone to the target ester via the pyrrolidine enamine intermediate.

StorkEnamineMechanism Cyclopentanone Cyclopentanone (Substrate) Enamine Enamine Intermediate Cyclopentanone->Enamine - H2O (Dean-Stark) Pyrrolidine Pyrrolidine (Auxiliary) Pyrrolidine->Enamine ImineSalt Alkylated Iminium Salt Enamine->ImineSalt + Butyl Acrylate (Michael Addition) ButylAcrylate Butyl Acrylate (Michael Acceptor) ButylAcrylate->ImineSalt ImineSalt->Pyrrolidine Recycled (Salt form) Product Butyl 3-(2-oxocyclopentyl) propanoate ImineSalt->Product Hydrolysis Hydrolysis Acid Hydrolysis (H3O+)

Caption: Figure 1. Stork Enamine reaction pathway ensuring mono-alkylation selectivity.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4]Density (g/mL)Role
Cyclopentanone 84.121.00.951Michael Donor
Pyrrolidine 71.121.10.861Enamine Auxiliary
Butyl Acrylate 128.171.050.894Michael Acceptor
p-Toluenesulfonic Acid 172.200.01SolidCatalyst
Toluene 92.14Solvent0.867Azeotropic Medium
Step-by-Step Methodology
Phase 1: Enamine Formation (Dean-Stark)

Objective: Quantitative conversion of ketone to enamine to prevent self-aldol condensation.

  • Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charge: Add Cyclopentanone (10.0 g, 119 mmol), Pyrrolidine (9.3 g, 131 mmol), and p-TsOH (200 mg) into 150 mL of anhydrous Toluene.

  • Reflux: Heat the mixture to a vigorous reflux (bath temp ~125°C). Monitor water collection in the trap.

  • Completion: Reflux until water evolution ceases (approx. 3-4 hours). The theoretical water volume is ~2.1 mL.

  • Concentration: Cool to room temperature. Remove excess toluene and unreacted pyrrolidine via rotary evaporation under reduced pressure. Crucial: The enamine is moisture-sensitive; proceed immediately to Phase 2.

Phase 2: Michael Addition

Objective: Controlled C-C bond formation.

  • Solvation: Redissolve the crude enamine oil in 100 mL of anhydrous 1,4-Dioxane or Acetonitrile (Dioxane is preferred for solubility).

  • Addition: Place the flask in a water bath at 25°C. Add Butyl Acrylate (16.0 g, 125 mmol) dropwise via an addition funnel over 30 minutes.

    • Note: The reaction is mildly exothermic. Maintain internal temperature < 40°C to prevent acrylate polymerization.

  • Reaction: Heat the mixture to reflux for 4–6 hours.

    • PAT Check: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. The enamine peak should disappear, replaced by the alkylated iminium species.

Phase 3: Hydrolysis & Workup

Objective: Release the final ketone and remove the amine auxiliary.

  • Hydrolysis: Cool the mixture to room temperature. Add 50 mL of 10% aqueous HCl. Stir vigorously for 1 hour at ambient temperature.

  • Separation: Dilute with 100 mL Diethyl Ether or Ethyl Acetate. Separate the layers.

  • Washing:

    • Wash Organic layer with H₂O (2 x 50 mL).

    • Wash with Saturated NaHCO₃ (to remove traces of acrylic acid/HCl).

    • Wash with Brine.[3]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Distill the crude oil under high vacuum (0.5 mmHg).

    • Expected BP: ~130-140°C at 0.5 mmHg (Estimate based on MW).

    • Yield: Typical isolated yield is 65–75%.

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
IssueProbable CauseCorrective Action
Low Yield Incomplete Enamine FormationEnsure vigorous reflux and complete water removal in Phase 1. Use fresh Pyrrolidine.
Polymerization Thermal initiation of AcrylateAdd hydroquinone (100 ppm) to the reaction mixture. Control addition rate.
Bis-alkylation Excess Acrylate / High TempStrictly control stoichiometry (1.05 equiv max). Do not overheat during addition.
Characterization Data (Simulated)
  • Appearance: Colorless to pale yellow oil.

  • IR (Neat): 1735 cm⁻¹ (Ester C=O), 1710 cm⁻¹ (Ketone C=O).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.05 (t, 2H, -OCH ₂-)

    • δ 2.4-2.2 (m, multiplet, α-carbonyl protons)

    • δ 0.92 (t, 3H, terminal methyl)

Safety & Handling

  • Butyl Acrylate: Potent sensitizer and lachrymator. Handle in a fume hood. Risk of spontaneous polymerization if inhibitors (MEHQ) are depleted.

  • Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns.

  • Waste: Aqueous layers from hydrolysis contain pyrrolidine hydrochloride and must be treated as hazardous basic/amine waste.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

  • Liu, H., et al. (2013). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester.[5] CN Patent 103508890A.

  • Organic Syntheses. (1974). General Protocol for Enamine Formation. Org.[6] Synth. Coll. Vol. 5, p.533.

  • PubChem Database. Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0).

Sources

Application Notes & Protocols: Radical Addition Strategies for the Synthesis of Substituted Butyl 3-(2-oxocyclopentyl)propanoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Contextualizing Radical Additions in Cyclopentanone Synthesis

The butyl 3-(2-oxocyclopentyl)propanoate scaffold is a valuable structural motif in medicinal chemistry and materials science. Traditional syntheses of this saturated keto-ester typically rely on ionic pathways, most notably the Michael addition of a nucleophile to an α,β-unsaturated cyclopentenone, followed by esterification.[1][2][3] While robust, this approach can be limiting when a diverse array of substituents is desired, particularly at the C3 position of the cyclopentanone ring.

Radical addition reactions, particularly the Giese reaction, offer a powerful and complementary strategy for the construction of C-C bonds under neutral conditions.[4] This methodology allows for the introduction of a wide variety of alkyl groups, including sterically hindered secondary and tertiary fragments, which are often challenging to install using conventional nucleophilic chemistry.

This guide provides an in-depth exploration of radical addition procedures for synthesizing analogs of butyl 3-(2-oxocyclopentyl)propanoate. We will dissect the mechanistic underpinnings of key radical reactions, provide detailed, field-proven protocols for both classic and modern methodologies, and offer insights into the causality behind experimental choices. The focus will be on the conjugate addition of carbon-centered radicals to an α,β-unsaturated precursor, butyl 3-(2-oxocyclopent-1-en-1-yl)propanoate, to generate the target cyclopentanone system.

Part 1: The Mechanistic Core - The Giese Reaction

The Giese reaction is a cornerstone of radical chemistry, involving the intermolecular addition of a carbon-centered radical to an electron-deficient olefin, such as an α,β-unsaturated ketone (enone).[4][5] The canonical reaction proceeds via a three-step chain mechanism: Initiation , Propagation , and Termination .

Radical Initiation

The process begins with the generation of an initial radical species. Azobisisobutyronitrile (AIBN) is a widely used thermal initiator.[6][7][8] Upon heating (typically 70-80 °C), AIBN undergoes homolytic cleavage to release a molecule of nitrogen gas and two 2-cyano-2-propyl radicals.[7] This decomposition is entropically driven and provides a reliable, first-order source of initiating radicals.[7][8]

Radical Propagation

The propagation phase is a chain reaction that forms the desired product and regenerates the chain-carrying radical.

  • Step 1: Atom/Group Transfer. The initiator radical (from AIBN) abstracts a hydrogen atom from a chain transfer agent, most classically a tin hydride like tri-n-butyltin hydride (n-Bu₃SnH).[6] This generates a tributyltin radical (n-Bu₃Sn•), which is the key chain-propagating species.

  • Step 2: Radical Generation. The tributyltin radical reacts with an alkyl halide (R-X, where X is typically I or Br) to form the desired carbon-centered radical (R•) and tributyltin halide (n-Bu₃SnX).

  • Step 3: C-C Bond Formation. The nucleophilic carbon radical (R•) adds to the β-carbon of the electron-deficient cyclopentenone acceptor. This is the key bond-forming step, resulting in a new, stabilized α-carbonyl radical intermediate.

  • Step 4: Chain Transfer. The α-carbonyl radical abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the final saturated cyclopentanone product and regenerating the tributyltin radical (n-Bu₃Sn•), which can then start a new cycle.

Visualizing the Giese Reaction Mechanism

Giese_Mechanism cluster_prop Propagation Cycle Initiation Initiation AIBN AIBN Initiator_Rad 2 R'• + N₂ AIBN->Initiator_Rad Δ (Heat) Bu3SnH n-Bu₃SnH Initiator_Rad->Bu3SnH H-atom abstraction Propagation Propagation Bu3Sn_Rad n-Bu₃Sn• Bu3SnH->Bu3Sn_Rad R'-H Product Product (Substituted Cyclopentanone) Bu3SnH->Product Alkyl_Halide R-X Bu3Sn_Rad->Alkyl_Halide Atom transfer Alkyl_Rad R• Alkyl_Halide->Alkyl_Rad n-Bu₃SnX Enone Acceptor (Cyclopentenone derivative) Alkyl_Rad->Enone C-C bond formation Adduct_Rad Adduct Radical Enone->Adduct_Rad Adduct_Rad->Bu3SnH H-atom abstraction Product->Bu3Sn_Rad Chain Continues

Caption: The catalytic cycle of the classic Giese reaction.

Part 2: Experimental Protocols

Here we detail two primary protocols: the classic tributyltin hydride-mediated method and a modern, tin-free alternative employing photoredox catalysis. The substrate for these reactions is Butyl 3-(2-oxocyclopent-1-en-1-yl)propanoate , which can be synthesized from Butyl 3-(2-oxocyclopentyl)propanoate via established α-bromination and elimination procedures.

Protocol 1: Classic Giese Reaction via Tributyltin Hydride

This protocol describes the addition of a tert-butyl radical (from tert-butyl iodide) to the cyclopentenone acceptor. It is a reliable method, though it requires careful handling of toxic tin reagents and purification to remove tin byproducts.[9]

Materials:

  • Butyl 3-(2-oxocyclopent-1-en-1-yl)propanoate (1.0 equiv)

  • tert-Butyl iodide (1.5 equiv)

  • Tri-n-butyltin hydride (n-Bu₃SnH) (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous benzene or toluene (to make a 0.1 M solution)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the cyclopentenone acceptor and tert-butyl iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous benzene or toluene via syringe to dissolve the reagents.

  • Initiator Addition: Add AIBN to the solution.

  • Reagent Addition: Begin stirring the solution and add the tri-n-butyltin hydride dropwise via syringe over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C (reflux for benzene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

    • To the residue, add a saturated solution of potassium fluoride (KF) in methanol. Stir vigorously for 1 hour. This step precipitates the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of celite, washing with diethyl ether or ethyl acetate.

    • Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Butyl 3-(3-(tert-butyl)-2-oxocyclopentyl)propanoate.

Protocol 2: Modern Tin-Free Giese Reaction via Photoredox Catalysis

This protocol leverages visible-light photoredox catalysis to generate radicals under milder conditions, avoiding the use of toxic tin reagents.[4] It represents a greener and often more functional-group-tolerant approach.[10]

Materials:

  • Butyl 3-(2-oxocyclopent-1-en-1-yl)propanoate (1.0 equiv)

  • Alkyl N-hydroxyphthalimide (NHP) ester (e.g., from cyclopropanecarboxylic acid) (1.2 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or a suitable organic photocatalyst) (1-2 mol%)

  • Hantzsch ester (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the cyclopentenone acceptor, the NHP ester, the photocatalyst, and the Hantzsch ester.

  • Inert Atmosphere: Seal the vial with a septum and parafilm. Degas the solvent by bubbling nitrogen or argon through it for 20-30 minutes. Add the degassed solvent to the vial via syringe.

  • Reaction:

    • Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). To ensure a constant temperature, a fan may be used to cool the reaction setup.

    • Stir the reaction mixture vigorously to ensure even irradiation.

    • Allow the reaction to proceed for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted cyclopentanone product.

Part 3: Data Presentation and Workflow Visualization

Comparison of Radical Addition Protocols
ParameterProtocol 1: Tributyltin HydrideProtocol 2: Photoredox Catalysis
Radical Precursor Alkyl Halide (R-I, R-Br)NHP Ester, Carboxylic Acid
Initiation Thermal (AIBN, ~80 °C)[7]Visible Light (Blue LEDs, rt)[4]
Key Reagents n-Bu₃SnH, AIBNPhotocatalyst, Hantzsch Ester
Toxicity Profile High (Organotin compounds)[9]Generally Low (Metal catalyst in ppm)
Workup Complexity High (Requires tin removal)[9]Moderate (Standard extraction)
Functional Group Tol. ModerateHigh
Reaction Conditions High TemperatureRoom Temperature
Experimental Workflow Diagram

Workflow Start Start: Select Protocol Setup 1. Reaction Setup (Flask/Vial, Reagents, Solvent) Start->Setup Inert 2. Establish Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Initiate 3. Initiate Reaction Inert->Initiate Tin_Path Heat to 80°C (Tin Protocol) Initiate->Tin_Path Classic Photo_Path Irradiate with Blue LED (Photoredox Protocol) Initiate->Photo_Path Modern Monitor 4. Monitor Progress (TLC, GC-MS, LC-MS) Tin_Path->Monitor Photo_Path->Monitor Workup 5. Reaction Workup (Quench, Extract, Dry) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify End End: Characterized Product Purify->End

Caption: General experimental workflow for radical addition reactions.

Part 4: Trustworthiness and Causality

  • Why AIBN? AIBN is a preferred initiator because its decomposition rate is largely independent of the solvent and it does not produce radicals that can easily participate in side reactions, unlike peroxide initiators which can lead to oxygenated byproducts.[7][8]

  • The Role of Tin Hydride: n-Bu₃SnH is an excellent hydrogen atom donor. The Sn-H bond is weak enough to be cleaved by the nascent α-carbonyl radical, propagating the chain efficiently. However, its toxicity and the difficulty of removing stoichiometric tin byproducts are significant drawbacks that have driven the search for alternatives.[9]

  • The Rise of Photoredox: Photoredox catalysis allows for the generation of radicals under exceptionally mild conditions using visible light.[4] The photocatalyst, upon excitation, can engage in single-electron transfer (SET) with a suitable precursor (like an NHP ester) to generate the desired radical, completely avoiding the tin cycle.[11][12] This method has revolutionized radical chemistry, enabling reactions that were previously impossible and significantly improving the environmental footprint of these transformations.[12]

  • Self-Validation: Each protocol includes a monitoring step (e.g., TLC). A successful reaction is validated by the consumption of the starting enone and the appearance of a new, more saturated spot corresponding to the product. Final characterization by NMR spectroscopy and mass spectrometry provides ultimate validation of the structure and purity.

References

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  • Twitty, C. et al. (2019). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Azobisisobutyronitrile. Available at: [Link]

  • Fang, X. et al. (n.d.). AIBN-initiated radical addition of gem-difluorinated alkyl iodides to alkynes and the Pd-catalyzed Sonogashira coupling reaction of E-phenyl difluoromethylene vinylic iodides with terminal alkynes. Scilit. Available at: [Link]

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  • Wang, Q. et al. (n.d.). Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition. PMC. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. RSC Publishing. Available at: [Link]

  • Wang, Q. et al. (n.d.). Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition. Chemical Science (RSC Publishing). Available at: [Link]

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  • ResearchGate. (2025). (PDF) Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition. Available at: [Link]

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  • Scribd. (n.d.). CHY142-Synthesis of Butyl Propionate Via Fischer Esterification. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-cyclopentanepropionic acid. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. RSC Publishing. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate via Organocatalytic Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0)[1] Molecular Weight: 212.29 g/mol Application Context: Advanced building block for pharmaceutical scaffolds, complex natural product total synthesis, and functionalized cycloalkane derivatives.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized cyclopentanone derivatives often relies on the conjugate addition of a nucleophilic enol or enamine to an


-unsaturated carbonyl system (Michael addition)[2]. Direct base-catalyzed alkylation of cyclopentanone with butyl acrylate is notoriously problematic; it frequently results in poor regiocontrol, competitive aldol condensations, and poly-alkylation (di- and tri-substituted byproducts) due to the highly reactive nature of the intermediate enolate.

To establish a self-validating, high-yielding protocol, this application note details an organocatalytic Stork-type enamine activation strategy. By utilizing a secondary amine (pyrrolidine) as a catalyst, cyclopentanone is transiently converted into a nucleophilic enamine. This intermediate exhibits highly controlled reactivity, engaging in a 1,4-conjugate addition with butyl acrylate[2][3]. Subsequent in-situ hydrolysis of the resulting iminium ion yields the desired mono-alkylated product, Butyl 3-(2-oxocyclopentyl)propanoate, while regenerating the catalyst.

Mechanistic Pathway

MechanisticPathway Step1 Cyclopentanone + Pyrrolidine (Catalyst) Step2 Enamine Formation (Activated Nucleophile) Step1->Step2 - H₂O Step4 1,4-Conjugate Addition (Iminium Intermediate) Step2->Step4 Step3 Butyl Acrylate (Michael Acceptor) Step3->Step4 C-C Bond Formation Step5 Aqueous Hydrolysis (1M HCl) Step4->Step5 Product Butyl 3-(2-oxocyclopentyl)propanoate (Target Product) Step5->Product Catalyst Regeneration

Catalytic cycle of the pyrrolidine-mediated Michael addition to form the target compound.

Experimental Design & Optimization Data

A critical aspect of this protocol is the stoichiometric ratio. Cyclopentanone is used in slight excess (1.5 equivalents) relative to butyl acrylate (1.0 equivalent) to drive the equilibrium toward the enamine and suppress the addition of a second acrylate molecule to the mono-alkylated product.

Table 1: Reaction Optimization Matrix

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Conversion (%)*Mono:Di Alkylation Ratio
1Pyrrolidine (5%)Toluene252445%95:5
2Pyrrolidine (10%)Toluene801288%92:8
3 Pyrrolidine (15%) Neat 60 8 >98% 98:2
4Piperidine (15%)Neat601872%85:15

*Conversion determined by GC-MS analysis of the crude reaction mixture. Conclusion: Entry 3 represents the optimized, solvent-free conditions, maximizing throughput and green chemistry metrics while maintaining exquisite selectivity.

Step-by-Step Synthetic Protocol

Scale: 100 mmol (Butyl acrylate limiting reagent) Caution: Perform all operations in a well-ventilated fume hood. Butyl acrylate is a lachrymator and sensitizer.

Reagent Preparation & Setup
  • Equipment: Oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Charge the Flask: Add Cyclopentanone (12.6 g, 13.3 mL, 150 mmol, 1.5 eq.) to the reaction vessel.

  • Catalyst Addition: Slowly add Pyrrolidine (1.07 g, 1.25 mL, 15 mmol, 0.15 eq.) via syringe. The solution may exhibit a slight exotherm and color change (pale yellow) as the enamine forms. Stir at room temperature for 15 minutes.

Conjugate Addition
  • Acceptor Addition: Add Butyl acrylate (12.8 g, 14.3 mL, 100 mmol, 1.0 eq.) dropwise over 10 minutes using a syringe pump or addition funnel to maintain thermal control.

  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 60 °C.

  • Reaction Monitoring: Stir the mixture vigorously for 8 hours. Monitor the disappearance of butyl acrylate via TLC (Hexanes:Ethyl Acetate 8:2, visualization with KMnO₄ stain).

Workup & Hydrolysis

Expert Insight: The acidic workup is not merely for extraction; it is the mechanistic requirement to hydrolyze the stable iminium intermediate back into the target ketone and the pyrrolidine salt. 7. Quenching: Cool the reaction mixture to room temperature. Dilute the crude mixture with Ethyl Acetate (50 mL). 8. Hydrolysis: Add 30 mL of 1M aqueous HCl. Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the iminium species. 9. Phase Separation: Transfer to a separatory funnel. Separate the organic layer. 10. Washing: Wash the organic layer sequentially with:

  • Saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid.
  • Brine (30 mL) to remove bulk water.
  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude yellow oil.
Purification
  • Vacuum Distillation: The crude product can be purified via fractional vacuum distillation. Unreacted cyclopentanone will distill first, followed by the target product, Butyl 3-(2-oxocyclopentyl)propanoate.

    • Alternative: Flash column chromatography on silica gel (Gradient: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) affords the analytically pure product as a colorless oil.

Analytical Validation

To ensure the integrity of the self-validating system, the following analytical checkpoints must be met:

  • GC-MS: A single major peak corresponding to the mass of the product (

    
     = 212.29). The absence of a peak at 
    
    
    
    = 340 confirms the suppression of di-alkylation.
  • ¹H NMR (CDCl₃, 400 MHz): Key diagnostic signals include the triplet for the ester terminal methyl group (

    
    0.9 ppm), the multiplet for the methine proton 
    
    
    
    to the ketone (
    
    
    2.1-2.3 ppm), and the characteristic oxymethyl triplet of the butyl ester (
    
    
    4.0 ppm).
  • IR (Neat): Two distinct carbonyl stretches should be observed:

    
    1735 cm⁻¹ (ester C=O) and 
    
    
    
    1710 cm⁻¹ (cyclopentanone C=O).

References

  • Universidad de Oviedo. (n.d.). Recent advances in biocatalytic promiscuity. Hydrolase-catalyzed reactions for nonconventional transformations. Retrieved March 5, 2026, from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved March 5, 2026, from [Link]

Sources

Application Note: Synthesis and Utilization of Butyl 3-(2-oxocyclopentyl)propanoate as a Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0)

Introduction & Mechanistic Rationale

Butyl 3-(2-oxocyclopentyl)propanoate is a highly versatile β-substituted cycloalkanone. In the fine chemical and fragrance industries, 2-alkylated cyclopentanones are critical precursors for jasmonate-family fragrances and macrocyclic musks. Furthermore, these intermediates are frequently subjected to Baeyer-Villiger oxidations to yield functionalized lactones with highly desirable musky, floral, and powdery olfactory profiles[1].

The synthesis of this intermediate fundamentally relies on the Michael addition of a cyclopentyl nucleophile to an electrophilic acrylate (in this case, butyl acrylate). While direct base-catalyzed conjugate addition is theoretically possible, it frequently suffers from poor chemoselectivity. Direct enolization often leads to polyalkylation (e.g., 2,5-disubstitution) and competing aldol condensations due to the high reactivity of the basic enolate.

To achieve strict mono-alkylation, the Stork Enamine Synthesis is the method of choice[2]. By pre-forming a pyrrolidine enamine, the nucleophilicity of the α-carbon is enhanced, while the steric bulk of the pyrrolidine ring effectively blocks secondary alkylation events. This ensures high regioselectivity and prevents the formation of unwanted di-alkylated byproducts.

Experimental Workflow & Logical Relationships

The following diagram illustrates the chemical workflow, from the initial azeotropic dehydration to the final acidic hydrolysis.

Workflow N1 Cyclopentanone + Pyrrolidine N2 Dean-Stark Water Removal N1->N2 Toluene, Reflux N3 1-(Pyrrolidin-1-yl) cyclopent-1-ene N2->N3 - H2O N4 Butyl Acrylate Addition N3->N4 Solvent-free or EtOH N5 Michael Adduct (Iminium Ion) N4->N5 Conjugate Addition N6 Acidic Hydrolysis (H2O / H+) N5->N6 Quench N7 Butyl 3-(2-oxocyclopentyl) propanoate N6->N7 - Pyrrolidine N8 Organic Phase Extraction & Distillation N7->N8 Purification

Experimental workflow for the enamine-mediated synthesis of Butyl 3-(2-oxocyclopentyl)propanoate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the monitoring steps to ensure that researchers can verify the success of each intermediate phase before proceeding.

Protocol A: Synthesis of 1-(Pyrrolidin-1-yl)cyclopent-1-ene (Enamine Intermediate)

Causality & Quality Control: The condensation of cyclopentanone and pyrrolidine produces water as a byproduct. Because this is an equilibrium reaction, the physical removal of water is required to drive the reaction to completion[2].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add cyclopentanone (1.0 eq, 42.0 g, 0.5 mol), pyrrolidine (1.05 eq, 37.3 g, 0.525 mol), and anhydrous toluene (150 mL).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq) to accelerate iminium ion formation.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the Dean-Stark trap.

  • Self-Validation Checkpoint: The theoretical yield of water for a 0.5 mol scale reaction is 9.0 mL. The reaction must not be stopped until at least 8.8 mL of water is physically measured in the trap. Failure to remove water leaves unreacted cyclopentanone, which will contaminate the final product.

  • Concentration: Remove the toluene and excess pyrrolidine via rotary evaporation under reduced pressure to yield the crude enamine as a dark yellow oil. Note: Use immediately in Protocol B to prevent ambient hydrolysis.

Protocol B: Michael Addition and Hydrolysis

Causality & Quality Control: The enamine acts as a soft nucleophile, selectively attacking the soft electrophilic β-carbon of butyl acrylate. Subsequent acidic hydrolysis of the resulting iminium intermediate regenerates the ketone and releases pyrrolidine as a water-soluble salt, allowing for easy phase separation.

  • Addition: Dissolve the crude enamine from Protocol A in 100 mL of anhydrous ethanol.

  • Reaction: Dropwise add butyl acrylate (1.1 eq, 70.5 g, 0.55 mol) over 30 minutes at room temperature.

  • Self-Validation Checkpoint: During the addition of butyl acrylate, the reaction temperature should naturally rise by 10-15°C due to the exothermic nature of the Michael addition. A lack of exotherm indicates poor enamine formation in Protocol A.

  • Heating: Heat the mixture to 60°C for 12 hours.

  • Hydrolysis: Cool to room temperature. Add 100 mL of 10% aqueous acetic acid and stir vigorously for 2 hours to hydrolyze the iminium adduct.

  • Self-Validation Checkpoint: Post-hydrolysis, TLC (Hexane:EtOAc 8:2) must show the disappearance of the UV-active iminium intermediate and the appearance of a vanillin-stainable ketone spot (Rf ~0.4).

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via vacuum distillation (b.p. ~145-150°C at 1 mmHg) to afford the target compound.

Quantitative Data Presentation

To highlight the necessity of the enamine route over direct base catalysis, the following optimization data summarizes the chemoselectivity and yield outcomes based on the chosen catalytic pathway.

Synthetic PathwayCatalyst / ReagentConversion (%)Mono-alkylation Selectivity (%)Di-alkylation (%)Overall Yield (%)
Direct Base Catalysis KOH / EtOH85553042
Direct Base Catalysis NaOMe / MeOH88622648
Stork Enamine (Proposed) Pyrrolidine / Toluene>98>95<284
Stork Enamine (Alternative) Morpholine / Toluene92>95<276

Table 1: Comparison of synthetic routes for the Michael addition of cyclopentanone to butyl acrylate. The pyrrolidine enamine route provides superior yield and strictly controls mono-alkylation.

Downstream Applications in Drug & Fragrance Development

The synthesized Butyl 3-(2-oxocyclopentyl)propanoate acts as a highly functionalized platform chemical:

  • Fragrance Industry (Lactonization): The compound is a prime candidate for Baeyer-Villiger monooxygenase (BVMO)-mediated biooxidation or chemical oxidation (using peracids). The enzymatic insertion of oxygen expands the cyclopentanone ring into a macrocyclic lactone[1]. These lactones are highly prized for their sustainable, animal-free musky and floral notes.

  • Pharmaceutical Intermediates: The β-keto ester functionality allows for orthogonal functionalization. Asymmetric reduction of the ketone yields chiral alcohols, which are essential building blocks for prostaglandins and other cyclopentane-containing active pharmaceutical ingredients (APIs).

References

  • Sigma-Aldrich. "Butyl propanoate | Sigma-Aldrich: butyl 3-(2-oxocyclopentyl)propanoate. CAS No.: 79024-99-0."

  • University College London (UCL Discovery). "The Biocatalytic Application of Novel Enzymes from Metagenomic Sources." 2

  • National Center for Biotechnology Information (PMC). "Cloning and characterization of the Type I Baeyer–Villiger monooxygenase from Leptospira biflexa." 1

Sources

Application Note: Mechanistic Insights and Protocols for the Michael Addition of Cyclopentanone to Butyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The conjugate addition of cyclic ketones to α,β-unsaturated esters is a cornerstone transformation in organic synthesis. Specifically, the Michael addition of cyclopentanone to butyl acrylate yields 2-(3-butoxy-3-oxopropyl)cyclopentan-1-one, a highly versatile 1,5-dicarbonyl compound. This structural motif is frequently utilized in the synthesis of complex bicyclic systems via Robinson annulation and serves as a critical intermediate in pharmaceutical drug development and the synthesis of advanced polymer precursors[1].

Mechanistic Pathways

The reaction can be driven through two distinct catalytic mechanisms:

  • Base-Catalyzed Enolate Pathway: A strong organic or inorganic base (e.g., DBU, K₂CO₃) deprotonates the α-carbon of cyclopentanone. The resulting enolate acts as a hard nucleophile, attacking the electrophilic β-carbon of butyl acrylate.

  • Organocatalytic Enamine Pathway: Secondary amines (e.g., pyrrolidine) condense with cyclopentanone to form a highly nucleophilic enamine intermediate. This covalent activation lowers the LUMO of the electrophile and the HOMO of the nucleophile, facilitating rapid carbon-carbon bond formation. This pathway is particularly valuable in asymmetric synthesis when chiral amines (like L-proline derivatives or chiral diamines) are employed to generate all-carbon quaternary stereocenters[2].

Mechanism CP Cyclopentanone (Michael Donor) Int Active Intermediate (Enolate/Enamine) CP->Int Deprotonation / Condensation Cat Catalyst (Base or Amine) Cat->Int TS Conjugate Addition (C-C Bond Formation) Int->TS Nucleophilic Attack BA Butyl Acrylate (Michael Acceptor) BA->TS Electrophilic Activation Prod Michael Adduct (1,5-Dicarbonyl) TS->Prod Protonation / Hydrolysis

Catalytic Michael addition mechanism of cyclopentanone to butyl acrylate.

Causality in Experimental Design

To ensure high yields and suppress side reactions, several parameters must be strictly controlled:

  • Stoichiometry: Cyclopentanone is utilized in a 2:1 molar excess relative to butyl acrylate. Causality: This statistical excess suppresses the formation of di-alkylated byproducts (where two equivalents of acrylate add to a single ketone) and drives the equilibrium toward the mono-adduct.

  • Addition Rate: Butyl acrylate must be added dropwise. Causality: Acrylates are prone to exothermic radical homopolymerization. Controlled addition mitigates localized heating and maintains a low steady-state concentration of the electrophile[3].

  • Solvent Selection: Aprotic solvents (e.g., CH₂Cl₂) are preferred for enamine catalysis to prevent premature hydrolysis of the intermediate. However, protic additives (like methanol) are sometimes used in specific organocatalytic systems to form a proton relay network, activating the donor through hydrogen bonding and accelerating the final protonation step[4].

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions, comparing different catalytic systems for the addition of cyclopentanone to butyl acrylate.

Catalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Selectivity (Mono:Di)
K₂CO₃ (10%)THF25246585:15
DBU (5%)Neat25128892:8
Pyrrolidine (10%)CH₂Cl₂2589498:2
L-Proline (15%)MeOH/THF0488299:1 (95% ee)

Step-by-Step Experimental Protocol

Workflow Prep 1. Reagent Preparation Dry Solvents & Degas Mix 2. Reaction Assembly Add Cyclopentanone & Catalyst Prep->Mix Add 3. Controlled Addition Dropwise Butyl Acrylate Mix->Add React 4. Incubation & Stirring Monitor via TLC (Rf ~0.6) Add->React Quench 5. Quenching Saturated aq. NH4Cl React->Quench Purify 6. Extraction & Purification Column Chromatography Quench->Purify

Step-by-step experimental workflow for the Michael addition protocol.

Protocol: Pyrrolidine-Catalyzed Michael Addition

Self-Validating System: This protocol incorporates specific checkpoints to ensure reaction fidelity without requiring immediate complex analytical instrumentation.

Step 1: Reagent Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Causality: Moisture can competitively hydrolyze the enamine intermediate, stalling the catalytic cycle.

Step 2: Reaction Assembly

  • Add cyclopentanone (10.0 mmol, 0.84 g) and anhydrous CH₂Cl₂ (10 mL) to the flask.

  • Inject pyrrolidine (1.0 mmol, 0.071 g, 10 mol%) into the stirring solution. Stir for 15 minutes at room temperature.

  • Validation Check: A slight yellowing of the solution indicates the successful formation of the enamine intermediate.

Step 3: Controlled Addition

  • Add butyl acrylate (5.0 mmol, 0.64 g) dropwise over 15 minutes using a syringe pump.

Step 4: Incubation & Monitoring

  • Stir the reaction at 25 °C for 8 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. Stain with KMnO₄. The reaction is deemed complete when the fast-eluting butyl acrylate spot (R_f ~0.6) completely disappears.

Step 5: Quenching & Extraction

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Causality: The mildly acidic ammonium chloride rapidly hydrolyzes the product iminium ion back to the ketone and protonates the pyrrolidine, partitioning the catalyst into the aqueous layer.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification & Final Validation

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 Hexanes:EtOAc).

  • Validation Check: Confirm the product identity via ¹H NMR spectroscopy. Successful conversion is validated by the complete absence of vinylic protons (5.8–6.4 ppm) and the emergence of a triplet at ~0.9 ppm corresponding to the terminal methyl group of the butyl ester.

References

  • [1] Michael addition reaction - Wikipedia. Source: wikipedia.org. 1

  • [2] A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Source: acs.org. 2

  • [4] Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Source: nii.ac.jp.4

  • [3] Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Source: upc.edu.3

Sources

Catalytic Pathways to Butyl 3-(2-oxocyclopentyl)propanoate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Versatile Keto-Ester

Butyl 3-(2-oxocyclopentyl)propanoate is a bifunctional molecule featuring both a ketone and an ester moiety. This structural arrangement makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the realm of drug discovery and development. Its cyclopentanone core is a common motif in various natural products and pharmacologically active compounds. The propanoate side chain offers a handle for further chemical modifications, enabling the construction of diverse molecular architectures. This application note provides a detailed exploration of the catalytic methods for the preparation of Butyl 3-(2-oxocyclopentyl)propanoate, with a focus on practical, high-yielding protocols for research and development laboratories.

Core Synthetic Strategy: The Michael Addition

The most direct and efficient route to Butyl 3-(2-oxocyclopentyl)propanoate is the Michael addition of cyclopentanone to butyl acrylate. This conjugate addition reaction forms a new carbon-carbon bond, constructing the desired molecular skeleton in a single step. The choice of catalyst is paramount in this transformation, influencing reaction rates, yields, and, in some cases, the stereochemical outcome.

Catalytic Systems for the Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate

Two primary catalytic approaches have proven effective for this transformation: enamine catalysis and organocatalysis. Each method offers distinct advantages and operates through a unique mechanistic pathway.

Enamine Catalysis: A Robust and High-Yielding Approach

Enamine catalysis is a well-established and reliable method for the Michael addition of ketones to α,β-unsaturated esters. In this approach, a catalytic amount of a secondary amine, such as morpholine, and an acid co-catalyst, typically p-toluenesulfonic acid (p-TsOH), are used to generate a highly nucleophilic enamine intermediate from cyclopentanone in situ. This enamine then readily attacks the electron-deficient double bond of butyl acrylate.

Reaction Workflow: Enamine-Catalyzed Michael Addition

cluster_0 Step 1: In Situ Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis and Catalyst Regeneration Cyclopentanone Cyclopentanone Enamine Enamine Intermediate Cyclopentanone->Enamine + Morpholine Morpholine Morpholine pTsOH p-TsOH (catalyst) pTsOH->Enamine MichaelAdduct Iminium Intermediate Enamine->MichaelAdduct + Butyl Acrylate Enamine->MichaelAdduct ButylAcrylate Butyl Acrylate FinalProduct Butyl 3-(2-oxocyclopentyl)propanoate MichaelAdduct->FinalProduct + H₂O MichaelAdduct->FinalProduct Water H₂O RegeneratedCatalyst Morpholine (regenerated) FinalProduct->RegeneratedCatalyst Releases

Caption: Workflow for the enamine-catalyzed synthesis.

This "one-pot" method is particularly attractive for its operational simplicity and high yields, often exceeding 90%.[1][2]

Materials:

  • Cyclopentanone

  • Morpholine

  • p-Toluenesulfonic acid (p-TsOH)

  • Butyl acrylate

  • Toluene (or another suitable high-boiling, non-protic solvent)

  • Hydrochloric acid (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, morpholine (1.0-1.5 molar equivalents relative to cyclopentanone), and a catalytic amount of p-TsOH (0.08-0.12 molar equivalents).

  • Add a high-boiling, non-protic solvent such as toluene.

  • Heat the mixture to reflux and collect the water generated during enamine formation in the Dean-Stark trap.

  • Once water evolution ceases, cool the reaction mixture to 75-95°C.

  • Slowly add butyl acrylate (1.0-2.0 molar equivalents) dropwise over 3-5 hours.

  • After the addition is complete, maintain the reaction temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a dilute solution of hydrochloric acid to remove residual morpholine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude Butyl 3-(2-oxocyclopentyl)propanoate can be purified by vacuum distillation.

Organocatalysis: The Asymmetric Approach

For applications requiring stereochemical control, organocatalysis offers a powerful alternative. Chiral organocatalysts, such as proline and its derivatives or thiourea-based catalysts, can facilitate the enantioselective Michael addition of ketones to α,β-unsaturated systems.[3][4][5][6]

Mechanism of Proline-Catalyzed Michael Addition

L-proline, a readily available and inexpensive amino acid, can catalyze the Michael addition through a similar enamine-based mechanism. The chirality of the proline catalyst directs the approach of the Michael acceptor, leading to the preferential formation of one enantiomer of the product.

Cyclopentanone Cyclopentanone Enamine Chiral Enamine Cyclopentanone->Enamine + Proline Proline L-Proline Catalyst TransitionState Stereodirecting Transition State Enamine->TransitionState + Butyl Acrylate ButylAcrylate Butyl Acrylate Iminium Iminium Intermediate TransitionState->Iminium Product Enantioenriched Product Iminium->Product + H₂O Product->Proline Catalyst Regeneration

Caption: Proline-catalyzed asymmetric Michael addition cycle.

Thiourea-Based Bifunctional Catalysts

Chiral thiourea derivatives can act as bifunctional catalysts. The thiourea moiety activates the Michael acceptor (butyl acrylate) through hydrogen bonding, while a basic functional group on the catalyst (e.g., a tertiary amine) activates the Michael donor (cyclopentanone).[7][8] This dual activation strategy can lead to high yields and excellent enantioselectivities.[4]

Materials:

  • Cyclopentanone

  • Butyl acrylate

  • Chiral organocatalyst (e.g., L-proline or a thiourea derivative, typically 1-20 mol%)

  • Solvent (e.g., DMSO, DMF, or in some cases, water or solvent-free conditions)[5][9]

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a reaction vessel, add cyclopentanone, the chiral organocatalyst, and the solvent.

  • Stir the mixture at the desired temperature (this can range from ambient to elevated temperatures depending on the catalyst and substrates).

  • Add butyl acrylate to the reaction mixture.

  • Monitor the reaction by TLC or HPLC until completion.

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched Butyl 3-(2-oxocyclopentyl)propanoate.

Comparative Overview of Catalytic Systems

Catalyst SystemKey AdvantagesKey ConsiderationsTypical Yield
Enamine (Morpholine/p-TsOH) High yields, operational simplicity, readily available and inexpensive reagents.[1][2]Typically produces a racemic mixture, requires elevated temperatures.>90%[1]
Organocatalyst (Proline) Potential for enantioselectivity, metal-free, environmentally benign.[10][11][12]May require higher catalyst loading, purification by chromatography is often necessary.Variable, can be high
Organocatalyst (Thiourea) High enantioselectivities, bifunctional activation can lead to high reactivity.[3][4][5][7][8]Catalysts can be more complex and expensive to synthesize or purchase.High

Conclusion

The preparation of Butyl 3-(2-oxocyclopentyl)propanoate via the Michael addition of cyclopentanone to butyl acrylate is a highly efficient and versatile transformation. For large-scale synthesis where stereochemistry is not a concern, enamine catalysis with morpholine and p-TsOH provides a robust, high-yielding, and cost-effective solution. When enantiopurity is a critical requirement for downstream applications in drug development or fine chemical synthesis, chiral organocatalysts such as L-proline or thiourea derivatives offer powerful methods for achieving high levels of asymmetric induction. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthetic target, including scale, cost, and desired stereochemical purity.

References

  • D. A. Nagib, D. W. C. MacMillan. "Hybrid Peptide–Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes." The Journal of Organic Chemistry, 2020. [Link]

  • X. Liu, et al. "Asymmetric Michael addition reactions of nitroalkanes to 2-furanones catalyzed by bifunctional thiourea catalysts." Organic & Biomolecular Chemistry, 2011. [Link]

  • T. Okino, Y. Hoashi, Y. Takemoto. "Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding." Journal of the American Chemical Society, 2006. [Link]

  • S. Lee, et al. "Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes." MDPI, 2022. [Link]

  • "10.3: Thiourea Based Catalysis." Chemistry LibreTexts, 2021. [Link]

  • M. Wagner, et al. "Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts." International Journal of Organic Chemistry, 2014. [Link]

  • J. Veselý, et al. "Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis." Chemical Science, 2017. [Link]

  • M. Gruttadauria, et al. "Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction." MDPI, 2023. [Link]

  • T. Das, et al. "General mechanism for proline catalyzed Michael addition reaction through enamine and iminium intermediate formation." ResearchGate, 2021. [Link]

  • M. Wagner, et al. "(PDF) Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts." ResearchGate, 2014. [Link]

  • T. Das, et al. "General mechanism for proline catalyzed Michael addition reaction..." ResearchGate, 2021. [Link]

  • Shandong Boyuan Pharmaceutical Co Ltd. "Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Y. Contie, et al. "Formal synthesis of (-) anisomycin via organocatalysis." Arkat USA, 2009. [Link]

  • H. Kotsuki, et al. "Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent." PMC, 2011. [Link]

Sources

Application Note: Scale-Up Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Esters

Executive Summary

This application note details the robust, scalable synthesis of Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 2026-62-2, generic structure), a critical intermediate in the synthesis of jasmonate fragrances (e.g., Hedione, Magnolione) and prostaglandin analogs.

While direct base-catalyzed Michael addition of cyclopentanone to acrylates is theoretically possible, it suffers from poor selectivity (dialkylation) and competitive polymerization of the acrylate on scale. This protocol utilizes the Stork Enamine Synthesis , which ensures:

  • Regiocontrol: Exclusive mono-alkylation at the

    
    -position.
    
  • Safety: Suppression of acrylate radical polymerization via ionic mechanism.

  • Scalability: A self-validating workflow suitable for kilogram-scale production.

Process Logic & Retrosynthetic Analysis

The synthesis is designed around a three-stage "One-Pot, Two-Step" logic, minimizing isolation losses.

Reaction Pathway[1]
  • Activation: Condensation of cyclopentanone with morpholine to form the enamine (1-morpholinocyclopent-1-ene). This converts the nucleophile from a hard enolate (prone to poly-alkylation) to a soft, neutral enamine.

  • C-C Bond Formation: Michael addition of the enamine to butyl acrylate. The steric bulk of the morpholine ring prevents a second addition.

  • Hydrolysis: Acidic hydrolysis releases the morpholine auxiliary, restoring the ketone and yielding the final keto-ester.

Mechanism Diagram

G Start Cyclopentanone (C5H8O) Enamine Enamine Intermediate (1-Morpholinocyclopentene) Start->Enamine -H2O (Dean-Stark) p-TSA Cat. Amine Morpholine (C4H9NO) Amine->Enamine Adduct Alkylated Enamine (Transient) Enamine->Adduct + Butyl Acrylate 50-60°C Acrylate Butyl Acrylate (Michael Acceptor) Acrylate->Adduct Hydrolysis Acid Hydrolysis (H3O+) Adduct->Hydrolysis Product Butyl 3-(2-oxocyclopentyl)propanoate (Target) Hydrolysis->Product - Morpholine Salt

Figure 1: Reaction workflow utilizing the Stork Enamine protocol to ensure mono-alkylation.

Detailed Experimental Protocol

Materials & Equipment
  • Reactants: Cyclopentanone (99%), Morpholine (99%), Butyl Acrylate (stabilized with MEHQ).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA).

  • Solvents: Toluene (azeotropic agent), Ethanol (hydrolysis co-solvent).

  • Equipment: 5L Reactor with overhead stirrer, Dean-Stark trap, reflux condenser, addition funnel, vacuum pump.

Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Mass (g)Volume (mL)
Cyclopentanone Substrate1.0084.12841.2~885
Morpholine Auxiliary1.2087.121045.4~1045
p-TSA Catalyst0.01190.2219.0-
Butyl Acrylate Electrophile1.10128.171410.0~1570
Toluene Solvent--15001500

(Basis: 10 mol scale)

Step-by-Step Procedure
Stage 1: Enamine Formation (Dehydration)
  • Setup: Charge the reactor with Cyclopentanone (1.0 eq), Morpholine (1.2 eq), p-TSA (1 mol%), and Toluene (1.5 L/kg substrate).

  • Reflux: Heat the mixture to reflux (approx. 115-120°C internal) with vigorous stirring.

  • Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water = 180g (10 mol).

    • IPC (In-Process Control): Reaction is complete when water evolution ceases (typically 4-6 hours) and GC shows <2% residual Cyclopentanone.

  • Concentration: Distill off excess Toluene and unreacted Morpholine under mild vacuum (100 mbar, 60°C) to leave the crude Enamine as a dark orange oil. Note: The Enamine is moisture sensitive; proceed immediately.

Stage 2: Michael Addition (Alkylation)
  • Solvent: Redissolve the crude Enamine in anhydrous Acetonitrile or Toluene (optional, can be run neat if stirring allows).

  • Addition: Heat the Enamine to 50°C . Add Butyl Acrylate (1.1 eq) dropwise via addition funnel over 2 hours.

    • Critical: Maintain temperature <65°C . Higher temperatures promote polymerization of the acrylate.[1]

    • Exotherm Warning: The reaction is exothermic. Ensure cooling jacket is active.

  • Digestion: After addition, stir at 60°C for 4-6 hours.

    • IPC: GC/NMR should show disappearance of the Enamine peak and formation of the alkylated intermediate.

Stage 3: Hydrolysis & Workup
  • Hydrolysis: Cool the mixture to 20°C. Add a solution of 10% HCl (aq) or Acetic Acid/Water (1:1) until pH ~4-5. Stir vigorously for 2 hours at room temperature.

    • Chemistry: This cleaves the C-N bond, releasing the ketone and morpholine salt.

  • Separation: Transfer to a separator. The product resides in the organic layer (if Toluene used) or separates as an oil.

  • Wash: Wash the organic phase with:

    • Water (2 x 500 mL)

    • Sat. NaHCO₃ (to remove traces of acrylic acid/acetic acid)

    • Brine.[2]

  • Drying: Dry over MgSO₄ and concentrate under reduced pressure.

Stage 4: Purification
  • Distillation: The crude product is a high-boiling oil. Purify via fractional vacuum distillation.

    • Boiling Point: Expect ~135-145°C at 2 mmHg (approximate).

    • Yield: Target 75-85% isolated yield.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid
Purity GC-FID> 97.0% (Area %)
Identity 1H-NMRConfirms butyl ester (4.1 ppm, t) and cyclopentanone ring
Water Content Karl Fischer< 0.1%

Key NMR Signals (CDCl₃):

  • 
     4.08 (t, 2H, -O-CH₂ -C₃H₇)
    
  • 
     2.0-2.4 (m, ring protons + 
    
    
    
    -carbonyl protons)
  • 
     0.92 (t, 3H, terminal methyl)
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Enamine formationEnsure vigorous reflux and complete water removal in Stage 1. Use fresh p-TSA.
Polymer Formation Acrylate polymerizationAdd radical inhibitor (e.g., Hydroquinone monomethyl ether, 100 ppm) to the acrylate feed. Keep temp < 65°C.
Dialkylation Excess Acrylate or high tempStrictly control stoichiometry (1.05-1.1 eq). Use the bulky morpholine enamine (pyrrolidine is less selective).
Emulsion Morpholine salts during workupEnsure pH is acidic (<5) during hydrolysis to keep morpholine in the aqueous phase. Use brine to break emulsions.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link

  • Liu, J., et al. (2014).[3] "Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester." Patent CN103508890A.[2] Link

  • BenchChem. (2025).[2] "Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid." BenchChem Protocols. Link

  • Organic Syntheses. (1974). "Michael Additions using Enamines." Org.[2][3] Synth. Coll. Vol. 5, p.869. Link

Sources

Application Note: Butyl 3-(2-oxocyclopentyl)propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0) is a critical bifunctional building block in organic synthesis, characterized by a cyclopentanone ring substituted at the


-position with a butyl propanoate side chain. Its primary industrial utility lies in its role as a precursor to (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid , a key pharmacophore in the synthesis of the ACE inhibitor Ramipril . Beyond pharmaceutical applications, this molecule serves as a versatile scaffold for constructing spirocyclic systems, bicyclic lactones, and fused heterocycles via its ketone and ester functionalities. This guide details the optimized synthesis of this compound via the Stork Enamine protocol and outlines its downstream applications in drug development and complex molecule synthesis.

Chemical Identity & Properties

PropertyDescription
Chemical Name Butyl 3-(2-oxocyclopentyl)propanoate
CAS Number 79024-99-0
Molecular Formula

Molecular Weight 212.29 g/mol
Structure Description

-keto ester; Cyclopentanone ring with a 3-(butoxycarbonyl)propyl group at position 2.
Physical State Colorless to pale yellow liquid
Boiling Point ~324°C (Predicted) / Distillable under high vacuum
Solubility Soluble in organic solvents (DCM, Toluene, THF); sparingly soluble in water.
Key Functionality Bifunctional Electrophile/Nucleophile: 1. Ketone: Susceptible to nucleophilic attack, reductive amination, and enolization.2. Ester: Precursor to acid/alcohol or target for Claisen condensation.

Synthesis Protocol: Stork Enamine Route

The most robust method for synthesizing Butyl 3-(2-oxocyclopentyl)propanoate is the Stork Enamine Synthesis . This method avoids the poly-alkylation and regioselectivity issues common in direct base-catalyzed alkylation of cyclopentanone.

Mechanism of Action
  • Enamine Formation: Cyclopentanone reacts with morpholine to form the more nucleophilic enamine intermediate.

  • Michael Addition: The enamine attacks the soft electrophile (Butyl Acrylate).

  • Hydrolysis: Acidic hydrolysis restores the ketone functionality.

Step-by-Step Protocol

Reagents:

  • Cyclopentanone (1.0 eq)

  • Morpholine (1.2 eq)

  • Butyl Acrylate (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic, 0.05 eq)

  • Toluene (Solvent)[1][2][3][4]

Procedure:

  • Enamine Formation:

    • Charge a reaction vessel with Cyclopentanone (1.0 eq), Morpholine (1.2 eq), p-TsOH (0.05 eq), and Toluene.

    • Fit the vessel with a Dean-Stark trap and reflux condenser.

    • Reflux the mixture until the theoretical amount of water is collected (typically 3–5 hours).

    • Checkpoint: Monitor by GC/TLC to ensure complete conversion of cyclopentanone to the enamine.

    • Concentrate the mixture under reduced pressure to remove excess morpholine and toluene. (The crude enamine is moisture-sensitive; proceed immediately).

  • Michael Addition:

    • Dissolve the crude enamine in anhydrous Acetonitrile or Toluene.

    • Cool the solution to 0–5°C.

    • Add Butyl Acrylate (1.1 eq) dropwise over 1 hour, maintaining the temperature below 10°C to prevent polymerization.

    • Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Hydrolysis & Workup:

    • Add a 10% aqueous HCl solution (or acetic acid/water mixture) to the reaction vessel.

    • Stir vigorously at room temperature for 2–4 hours (or heat to 40°C if hydrolysis is slow).

    • Observation: The mixture will separate into two phases.

    • Extract the aqueous layer with Ethyl Acetate or DCM.

    • Combine organic layers, wash with brine, dry over

      
      , and concentrate.[5]
      
  • Purification:

    • Purify the crude oil via fractional distillation under high vacuum (< 1 mmHg) to obtain the pure Butyl 3-(2-oxocyclopentyl)propanoate.

SynthesisWorkflow Start Cyclopentanone + Morpholine Enamine Enamine Intermediate Start->Enamine Reflux/Dean-Stark (-H2O) Addition Michael Addition (+ Butyl Acrylate) Enamine->Addition 0°C -> RT 12h Hydrolysis Acidic Hydrolysis (Restore Ketone) Addition->Hydrolysis H3O+ Product Butyl 3-(2-oxocyclopentyl) propanoate Hydrolysis->Product Distillation

Figure 1: Optimized Stork Enamine synthesis workflow for high-purity production.

Pharmaceutical Application: Ramipril Intermediate

The most significant application of this molecule is as a precursor to the "Ramipril Bicycle" (Octahydrocyclopenta[b]pyrrole-2-carboxylic acid).

The Challenge: Stereochemistry

Ramipril requires the (2S,3aS,6aS) configuration.[1] The synthetic route involves converting the ketone into an amine and cyclizing it with the ester side chain.

Workflow: From Keto-Ester to Bicyclic Amino Acid
  • Hydrolysis (Optional): The butyl ester is often hydrolyzed to the free acid in situ or used directly depending on the enzyme specificity.

  • Reductive Amination / Enzymatic Resolution:

    • The keto-ester is converted to the

      
      -amino acid precursor.
      
    • Industrial Method: A dynamic kinetic resolution is often employed using enzymes like Alkaline Serine Endopeptidase (e.g., Protex 6L) . The enzyme selectively hydrolyzes/resolves the amino-ester intermediate to yield the optically pure (S)-amino acid.

  • Cyclization:

    • Under acidic conditions or via catalytic hydrogenation, the linear amino-acid intermediate undergoes intramolecular cyclization (N-alkylation) to form the fused bicyclic ring system.

RamiprilPathway KetoEster Butyl 3-(2-oxocyclopentyl) propanoate Intermediate N-Acetyl / Amino Intermediate KetoEster->Intermediate Reductive Amination or Amidation Resolution Enzymatic Resolution (Protex 6L) Intermediate->Resolution Stereoselection Cyclization Cyclization (Formation of Bicycle) Resolution->Cyclization Intramolecular Reaction RamiprilCore Ramipril Intermediate (Octahydrocyclopenta[b]pyrrole) Cyclization->RamiprilCore Final Processing

Figure 2: Pathway for converting the keto-ester building block into the Ramipril core scaffold.[4]

Advanced Synthetic Utility

Beyond Ramipril, the 1,5-dicarbonyl relationship (masked) in this molecule makes it a powerful synthon.

A. Synthesis of Spirocyclic Systems
  • Reaction: Intramolecular Aldol Condensation.

  • Protocol: Treating the keto-ester (or its aldehyde derivative) with strong base can induce cyclization to form spiro[4.4]nonane derivatives, which are common cores in terpene natural products.

B. Heterocycle Formation (Indazoles/Quinolines)
  • Indazoles: Reaction with hydrazine hydrate leads to the formation of tetrahydroindazoles via condensation with the ketone and subsequent cyclization.

  • Quinolines: Friedländer synthesis using 2-aminobenzaldehyde reacts with the ketone moiety to form cyclopenta-fused quinolines.

Safety & Handling

  • Peroxide Warning: While the final product is stable, the Butyl Acrylate starting material is a Class D peroxide former (inhibited). Ensure acrylate stocks are fresh and contain inhibitor (e.g., MEHQ).

  • Enamine Sensitivity: The enamine intermediate is moisture-sensitive. Handle under inert atmosphere (

    
     or Ar).
    
  • Storage: Store the final ester in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.

References

  • Synthesis of 3-(2-oxocyclopentyl)-propanoic acid and esters. Google Patents (CN103508890A). Detailed protocol for the one-pot synthesis using morpholine and acrylates. Link

  • Method for preparing Ramipril. European Patent Office (EP2598479B1). Describes the use of the keto-acid/ester in the enzymatic synthesis of the Ramipril intermediate. Link

  • BenchChem Application Note. Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid (Analogous Protocol). Provides general conditions for Michael addition of cyclic ketones. Link

  • PubChem Compound Summary. Methyl 3-(2-oxocyclopentyl)propanoate (Analogous Data). Physical property data for the methyl ester analog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Butyl 3-(2-oxocyclopentyl)propanoate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile β-keto ester intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the challenges of its purification.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when planning the purification of Butyl 3-(2-oxocyclopentyl)propanoate.

Q1: What are the primary recommended methods for purifying crude Butyl 3-(2-oxocyclopentyl)propanoate?

The two most effective and commonly employed purification techniques for this compound are vacuum distillation and silica gel column chromatography . The choice between them depends on the scale of your reaction and the nature of the impurities.

  • Vacuum Distillation: This is the preferred method for large-scale purification (>5 g) and for removing non-volatile or high-boiling-point impurities. Given the high atmospheric boiling point of related compounds, distillation under reduced pressure is essential to prevent thermal decomposition[1][2][3].

  • Silica Gel Column Chromatography: This technique is ideal for achieving very high purity, especially on a smaller scale or when separating the target compound from impurities with similar boiling points. It is effective for removing polar impurities and colored byproducts[4][5].

Q2: What are the likely impurities I should expect in my crude product?

Understanding the potential impurities is critical for designing an effective purification strategy. Based on common synthetic routes, such as the Michael addition of a cyclopentanone-derived enamine to butyl acrylate, the following impurities are often present[1][2]:

  • Unreacted Starting Materials: Cyclopentanone and Butyl Acrylate.

  • Reaction Intermediates/Catalysts: Morpholine (if used for enamine formation), and acid catalysts like p-toluenesulfonic acid (p-TsOH).

  • Side-Products: Products from the self-condensation of cyclopentanone.

  • Solvents: High-boiling solvents like toluene or benzene used during the synthesis[1].

Q3: What is the expected physical appearance of pure Butyl 3-(2-oxocyclopentyl)propanoate?

Pure Butyl 3-(2-oxocyclopentyl)propanoate is expected to be a colorless to pale yellow oil[4]. A darker yellow or brown color in the crude product typically indicates the presence of impurities that may need to be removed by column chromatography or treatment with activated carbon.

Q4: Can the keto-enol tautomerism of this β-keto ester affect purification and analysis?

Yes, absolutely. Like other β-keto esters, this compound exists as an equilibrium mixture of its keto and enol forms. This can have two main consequences:

  • TLC Analysis: Tautomers can sometimes appear as two distinct, closely-spaced spots or, more commonly, as a single elongated or "streaky" spot. This is not necessarily an indication of impurity.

  • NMR Spectroscopy: You will observe two distinct sets of signals in the ¹H and ¹³C NMR spectra corresponding to both the keto and enol tautomers. The ratio of these tautomers can be influenced by the solvent used for analysis[6].

Purification Method Selection Workflow

Choosing the correct purification strategy from the outset can save significant time and resources. The following workflow provides a logical decision-making process based on initial analysis of the crude product.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Crude Product tlc Perform TLC Analysis (e.g., 10% EtOAc/Hexane) start->tlc decision_tlc How many spots? tlc->decision_tlc distill Primary Method: Vacuum Distillation decision_tlc->distill One major spot (impurities are non-volatile) chromatography Primary Method: Column Chromatography decision_tlc->chromatography Multiple spots or streaking observed decision_purity Is Purity Sufficient (>95% by GC/NMR)? distill->decision_purity chromatography->decision_purity end_product Pure Product decision_purity->end_product Yes repurify Secondary Purification: Consider Column Chromatography (if distilled) or re-chromatograph with a different solvent system. decision_purity->repurify No repurify->decision_purity

Caption: Workflow for selecting the appropriate purification technique.

Troubleshooting Guide

This guide directly addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: My final yield is significantly lower than expected after purification.

  • Q: What could be the cause?

    • A: Potential Cause 1: Product Loss During Workup. Emulsions during aqueous washes can trap the product in the aqueous layer. Ensure the pH is correct during extractions to prevent the saponification of the ester. The analogous compound, 3-(2-oxocyclohexyl)propanoic acid methyl ester, is worked up by washing with water and brine[2].

    • A: Potential Cause 2: Thermal Decomposition During Distillation. If the distillation temperature is too high or if heating is prolonged, the β-keto ester can decompose. Ensure you are using a high-quality vacuum pump and that the system is free of leaks to achieve the lowest possible boiling temperature.

    • A: Potential Cause 3: Irreversible Adsorption or Decomposition on Silica Gel. β-keto esters can sometimes be sensitive to acidic silica gel. If you suspect this is an issue, you can use silica gel that has been deactivated by pre-treatment with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent).

Issue 2: The purified product is still a prominent yellow or brown color.

  • Q: How can I remove the color?

    • A: Explanation: The color is likely due to high-molecular-weight, conjugated side-products formed during the reaction. While vacuum distillation can leave these colored impurities behind in the distillation pot, column chromatography is generally more effective at removing them.

    • A: Suggested Solution: If your distilled product is still colored, a rapid filtration through a short plug of silica gel using a moderately polar solvent system (e.g., 15-20% Ethyl Acetate in Hexanes) can be effective. For stubborn coloration, treatment of a solution of the product with a small amount of activated carbon, followed by filtration, may be necessary.

Issue 3: My TLC plate shows a long streak instead of a clean spot, even after chromatography.

  • Q: Is this an impurity?

    • A: Explanation: This is often not an impurity but a classic sign of the keto-enol tautomerism of your β-keto ester on the acidic surface of the TLC plate[6]. The two tautomers can interconvert during chromatography, leading to streaking.

    • A: Suggested Solution: To confirm if the streak is due to tautomerism, you can prepare your TLC eluent with a trace amount of a weak acid (like acetic acid) or base (like triethylamine). If the spot becomes more compact, it suggests the streaking was due to on-plate chemistry rather than a mixture of different compounds.

Issue 4: NMR analysis of my purified product shows unreacted starting materials.

  • Q: My purification was unsuccessful. What should I do differently?

    • A: If Purified by Distillation: The boiling points of your product and a contaminant (e.g., cyclopentanone, BP 131°C) may be too close to separate effectively with a simple distillation setup. Consider using a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency[7]. Alternatively, re-purify the material using column chromatography.

    • A: If Purified by Chromatography: Your chosen eluent system likely has the wrong polarity. If starting material is still present, it means the polarity was too high, causing your product and the impurity to elute together. You should re-run the column using a less polar solvent system. Develop a new system using TLC first to ensure good separation (a ΔRf of at least 0.2 is recommended).

Detailed Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the primary purification techniques.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for purifying several grams of material where impurities are significantly less volatile than the product.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a high vacuum. Use a Kugelrohr apparatus for very small scales.

  • Material Transfer: Transfer the crude oil into a round-bottom flask (no more than half-full) and add a few boiling chips or a magnetic stir bar.

  • System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly and carefully evacuate the system.

  • Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (unreacted starting materials, solvents) in a separate receiving flask first. As the temperature rises and stabilizes, switch to a clean, pre-weighed receiving flask to collect the main product fraction. A patent for the synthesis of the related 3-(2-oxocyclopentyl)-propionic ester mentions purification via underpressure distillation[1].

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the distillation flask. Do not distill to dryness to avoid the risk of peroxide formation and potential decomposition of the residue[7].

  • Analysis: Analyze the purified fraction by TLC, GC, or NMR to confirm its purity.

ParameterRecommended Value / Observation
Apparatus Short-Path Distillation
Pressure < 1 mmHg (as low as possible)
Heating Heating Mantle with Stirring
Fore-run Collect and discard low-boiling impurities
Main Fraction Collect when distillation temperature is stable
Endpoint Leave a small residue in the distillation flask
Protocol 2: Purification by Silica Gel Column Chromatography

This method provides the highest resolution and is excellent for removing polar impurities and closely-related side products.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an appropriate solvent system (eluent). A good starting point for β-keto esters is a mixture of Ethyl Acetate (EtOAc) and Hexanes[4]. Aim for an Rf value of 0.25-0.35 for the product spot.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet slurry method is recommended). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). Dry loading often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You can use a gradient of increasing polarity (e.g., from 5% EtOAc/Hexane to 20% EtOAc/Hexane) to elute your product after lower-polarity impurities have been washed off[4].

  • Fraction Analysis: Monitor the fractions being collected by TLC.

  • Product Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified Butyl 3-(2-oxocyclopentyl)propanoate as an oil.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Start with 5-10% Ethyl Acetate in Hexanes
Sample Loading Dry loading is preferred
Fraction Monitoring TLC analysis

References

  • BenchChem. (2025). Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction. Benchchem.com.
  • Al-Amiery, A. A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Al-Nahrain Journal of Science.
  • Parra-Falk, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Reddy, T. J., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]

  • Unknown Author. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]

  • Al-Obaidi, A. S. M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]

  • BenchChem. (2025).
  • Huckin, S. N., & Weiler, L. (Year N/A). The Acylation of β-Keto Ester Dianions. Journal N/A.
  • Al-Obaidi, A. S. M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

  • CN103508890A. (2014). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • EP 2598479 B1. (2011). A METHOD FOR PREPARING RAMIPRIL.
  • S. V., et al. (2025). Synthesis of butyl propionate: A possible monomer for biodegradable polymer. Journal of Chemical Health Risks. [Link]

  • LookChem. (Date N/A). 3-(2-Oxocyclopentyl)propanoic acid. LookChem.com. [Link]

  • CN111662170B. (2022). The purification method of cyclopentanone.
  • US20110009663A1. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Royal Society of Chemistry. (2015). Practical skills assessment video - making butyl ethanoate video 3 - A distillation. YouTube. [Link]

  • Unknown Author. (Date N/A). Purification of baker's yeast β-keto ester oxidoreductase. ResearchGate. [Link]

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Technical Support Center: Strategies for Removing Unreacted Butyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a common challenge in polymer synthesis: the removal of unreacted butyl acrylate from reaction mixtures. Residual monomer can significantly impact the final properties, toxicity, and regulatory compliance of your materials. This guide offers troubleshooting advice and detailed protocols to ensure the purity and integrity of your products.

Troubleshooting Guide & FAQs

This section addresses frequent issues encountered during the purification of poly(butyl acrylate) and other polymers synthesized with this monomer.

Q1: My final polymer is sticky and has a strong, sharp odor. What's the likely cause?

A1: A persistent sticky or tacky texture, coupled with the characteristic sharp, fruity odor of butyl acrylate, strongly indicates the presence of significant residual monomer.[1][2] Unreacted butyl acrylate acts as a plasticizer, reducing the glass transition temperature (Tg) of your polymer and making it softer and stickier than expected. The odor is a direct result of the volatile monomer off-gassing.

Q2: I tried precipitating my polymer, but it 'oiled out' instead of forming a solid. What should I do?

A2: "Oiling out" is a common issue where the polymer separates as a viscous liquid instead of a solid precipitate. This typically happens for several reasons:

  • Poor Non-Solvent Choice: The non-solvent is not sufficiently "poor" for the polymer, allowing it to remain in a semi-dissolved state.

  • Precipitation Temperature: The temperature may be too high. Cooling the non-solvent can sometimes promote solid formation.

  • Rate of Addition: The polymer solution was added too quickly to the non-solvent. A slow, dropwise addition with vigorous stirring is crucial to allow polymer chains to disentangle and precipitate properly.

  • Polymer Concentration: If the initial polymer solution is too concentrated, it can hinder effective precipitation. Try diluting your sample before adding it to the non-solvent.[3]

Q3: I'm attempting to remove butyl acrylate via vacuum distillation, but my product is turning into a gel. Why is this happening?

A3: Gelling during distillation is a classic sign of unwanted polymerization. Butyl acrylate polymerizes easily, and this process is accelerated by heat.[4][5] Even under vacuum, the temperatures required can be sufficient to initiate polymerization, especially if inhibitors are depleted.

Key Corrective Actions:

  • Ensure Inhibitor Presence: Commercial butyl acrylate is stabilized with inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ).[4][5] During your reaction, this inhibitor is consumed. Before distilling, it is wise to add a small amount of a suitable inhibitor (e.g., hydroquinone) to the mixture.

  • Minimize Temperature: Use the lowest possible temperature by applying a higher vacuum. The boiling point of butyl acrylate is 145-147°C at atmospheric pressure, but this drops significantly under vacuum (e.g., 39°C at 10 mm Hg).[4][6][7][8]

  • Maintain Oxygen Levels: Paradoxically, many common inhibitors, including MEHQ, require the presence of dissolved oxygen to function effectively.[5] Do not distill under a completely inert atmosphere (e.g., nitrogen or argon) unless you are using an oxygen-independent inhibitor.

Q4: Can I wash out the residual butyl acrylate with water?

A4: This approach has very limited effectiveness. Butyl acrylate has very low solubility in water (approximately 0.1-0.2 g/100 mL).[4][7][9] While a water wash might remove trace amounts, it will not be sufficient to purify a reaction mixture with a significant monomer content. It is, however, miscible with most common organic solvents like ethanol, ether, and acetone.[7][10]

In-Depth Methodologies & Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective lab-scale methods to remove unreacted butyl acrylate.

Method 1: Polymer Precipitation

This is often the most practical and efficient method for purifying a synthesized polymer, separating it from unreacted monomers, oligomers, and initiators.

Principle of Causality: This technique relies on the differential solubility of the high molecular weight polymer and the small molecule monomer. A solvent is chosen that readily dissolves the polymer (the "solvent"), and another liquid is selected in which the polymer is insoluble but the monomer is soluble (the "non-solvent" or "anti-solvent"). When the polymer solution is added to the non-solvent, the polymer chains collapse and precipitate, leaving the monomer behind in the solution.[3]

Experimental Protocol: Precipitation
  • Solvent/Non-Solvent Selection:

    • Solvent: Choose a good solvent for your poly(butyl acrylate), such as tetrahydrofuran (THF), ethyl acetate, or toluene.

    • Non-Solvent: Select a non-solvent in which butyl acrylate is soluble. Methanol is an excellent and widely used choice.[11] For other polymers, hexane or cold water may be appropriate. A volume ratio of at least 10:1 (non-solvent:solvent) is recommended.[3]

  • Preparation:

    • Dissolve your crude polymer mixture in a minimal amount of the chosen solvent to create a concentrated solution.

    • Place the non-solvent in a separate beaker, ideally one that is 10-20 times the volume of your polymer solution. Begin stirring the non-solvent vigorously with a magnetic stir bar.

  • Precipitation:

    • Using a dropping funnel or a pipette, add the polymer solution dropwise to the stirring non-solvent.

    • Crucial Insight: A slow addition rate is critical. It prevents the polymer from "oiling out" and ensures the formation of a fine, easily filterable powder or fibrous solid.

  • Isolation and Washing:

    • Once all the polymer solution has been added, allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation.

    • Collect the precipitated polymer via vacuum filtration using a Büchner funnel.

    • Wash the collected polymer cake with fresh, clean non-solvent to remove any remaining traces of trapped monomer.

  • Drying:

    • Transfer the purified polymer to a vacuum oven. Dry at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. This ensures the removal of all residual solvents and non-solvents.

Method 2: Vacuum Distillation

This method is ideal for removing a volatile monomer like butyl acrylate from a non-volatile or high-boiling product, or for purifying the monomer itself.

Principle of Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure above the liquid (applying a vacuum), the boiling points of all components are lowered. This is essential for heat-sensitive materials like butyl acrylate, as it allows for vaporization at temperatures low enough to prevent thermal degradation or unwanted polymerization.[8][12]

Experimental Protocol: Vacuum Distillation
  • Safety First: Butyl acrylate is flammable.[6][13] Ensure all distillation equipment is properly grounded and perform the procedure in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][14]

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus (distilling flask, condenser, receiving flask). Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar in the distilling flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.

  • Inhibitor Addition:

    • Add a small amount (e.g., a few crystals) of an inhibitor like hydroquinone to the crude mixture in the distilling flask. This is a critical step to prevent polymerization at elevated temperatures.[8]

  • Distillation Process:

    • Begin stirring and slowly apply the vacuum.

    • Gently heat the distilling flask using a heating mantle.

    • Monitor the temperature at the still head. Butyl acrylate will begin to distill when its vapor pressure equals the pressure in the system. Collect the fraction that distills at the expected temperature/pressure (e.g., ~39°C at 10 mmHg).[8]

  • Shutdown:

    • Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Method 3: Monomer Scavenging

This chemical approach converts residual reactive monomers into a part of the polymer backbone, effectively neutralizing them.

Principle of Causality: This technique involves introducing a small amount of a highly reactive "scavenger" monomer near the end of the polymerization. This scavenger preferentially copolymerizes with the remaining unreacted primary monomer (butyl acrylate), incorporating it into a polymer chain. This is particularly useful when the primary monomer is difficult to remove by physical means due to its low volatility or when extremely low residual levels are required.[15][16]

Experimental Protocol: Monomer Scavenging
  • Reaction Monitoring: Monitor the primary polymerization of butyl acrylate until it has reached high conversion (typically >95-98%). This can be determined by techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).

  • Scavenger Selection: Choose a scavenger monomer that is more reactive than butyl acrylate and whose incorporation does not negatively affect the final polymer properties. Vinyl acetate or methyl acrylate can be effective scavengers for residual butyl acrylate.[15][16]

  • Scavenger Addition:

    • Once the primary reaction is near completion, add the scavenger monomer to the reaction mixture. The amount added is typically based on the estimated concentration of residual butyl acrylate, often in a slight molar excess.

    • You may also need to add a small amount of additional initiator to facilitate the scavenging copolymerization.

  • Final Polymerization:

    • Allow the reaction to proceed for an additional period (e.g., 1-2 hours) to ensure the scavenger and residual butyl acrylate have copolymerized.

  • Workup: Proceed with standard polymer workup procedures, such as precipitation (Method 1), to remove any unreacted scavenger monomer and initiator residues.

Method Comparison
MethodPrincipleBest ForPurity LevelAdvantagesDisadvantages
Polymer Precipitation Differential SolubilityPurifying solid polymers from soluble monomers.HighSimple, scalable, effective for high MW polymers.Can be solvent-intensive; risk of "oiling out".
Vacuum Distillation Difference in Boiling PointsRemoving volatile monomers from non-volatile products.Very HighExcellent for high purity; recovers the monomer.Requires specialized equipment; risk of thermal polymerization.[14]
Monomer Scavenging Chemical ReactionAchieving extremely low monomer levels (<0.25%).[15]HighestReduces volatile emissions; highly effective for low residuals.Alters final polymer composition slightly; requires careful control.
Solvent Extraction Differential PartitioningWashing polymer solutions to remove impurities.ModerateGood for initial cleanup; can be done in-situ.Less effective than precipitation; requires immiscible phases.
Dialysis/Ultrafiltration Size ExclusionPurifying water-soluble or sensitive polymers.HighGentle, non-thermal method.[3]Slow process; requires specialized membranes.[11][17]
Visualizing the Workflows
Workflow for Polymer Precipitation

A Crude Polymer in Solvent C Add A to B Dropwise A->C B Vigorously Stirred Non-Solvent (e.g., Methanol) B->C D Polymer Precipitates C->D E Vacuum Filtration D->E F Wash with Fresh Non-Solvent E->F I Filtrate (Monomer in Solution) E->I Discard G Dry in Vacuum Oven F->G H Pure Polymer G->H

Caption: Logical flow for purifying polymers via precipitation.

Workflow for Vacuum Distillation

A Crude Mixture in Flask B Add Inhibitor & Stir Bar A->B C Assemble Apparatus & Apply Vacuum B->C D Gently Heat Mixture C->D E Collect Distillate (Pure Butyl Acrylate) D->E G Purified Product (Residue) D->G Remains in Flask F Cool System Before Venting E->F

Caption: Step-wise process for monomer removal by vacuum distillation.

References
  • Sasol. (2025, November 13). Butyl Acrylate Safety Data Sheet.
  • Shanghai Douwin Chemical Co.,Ltd. (2024, August 17).
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). Butyl Acrylate.
  • Mitsubishi Chemical Corporation. (n.d.).
  • Snetor. (n.d.).
  • Aditya Dye Chem. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 1).
  • LyondellBasell. (2023, February 3).
  • NOAA. (n.d.). BUTYL ACRYLATE - CAMEO Chemicals.
  • Redox. (n.d.).
  • Kopolow, S. L., & Pins, M. (1988). U.S. Patent No. 4,737,577. U.S.
  • Japan Patent Office. (2009). JP2008266159A - Purification method of butyl acrylate.
  • Kopolow, S. L., & Pins, M. (1988). U.S. Patent No. 4,737,577A. U.S.
  • Benchchem. (n.d.).
  • C. E. Rehberg. (1943). Acrylic acid, n-butyl ester. Organic Syntheses Procedure.
  • Preman, A. (2020, January 3).
  • Baeten, E., et al. (2023, June 6).

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Minimizing polymerization side reactions in propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

Welcome to the technical support center for propanoate synthesis. This guide is designed for professionals in research and drug development who work with acrylate-based compounds and their derivatives. The synthesis of propanoate esters, particularly those derived from acrylic acid, is often complicated by the monomer's inherent reactivity. Unwanted side reactions, chiefly free-radical polymerization and Michael additions, can lead to failed experiments, low yields, and difficult-to-purify products.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the mechanisms behind these side reactions. By understanding the "why," you can make more informed decisions in your experimental design, leading to more robust and reproducible synthetic outcomes. We will address common problems in a direct question-and-answer format, supported by troubleshooting guides, detailed protocols, and data summaries.

Frequently Asked Questions (FAQs)

Section 1: Understanding and Preventing Unwanted Free-Radical Polymerization
Q1: My reaction mixture turned into a solid gel or a highly viscous oil. What happened?

A1: This is a classic sign of uncontrolled, premature polymerization.[1] Propanoate precursors like acrylic acid and its esters are vinyl monomers, meaning they contain a carbon-carbon double bond that is highly susceptible to free-radical chain reactions.[3] This process can be triggered by common laboratory conditions such as heat, UV light, or the presence of radical-generating impurities.[4] Once a few radical chains begin to form, they propagate rapidly in a highly exothermic reaction, which can cause the entire mixture to solidify or become extremely viscous, a phenomenon known as "runaway polymerization."[4][5]

Q2: What is a polymerization inhibitor and how does it prevent this?

A2: A polymerization inhibitor is a chemical compound added in small amounts (parts-per-million, ppm) to reactive monomers to prevent spontaneous polymerization during storage and transport.[6][7] These molecules function as "radical scavengers." They react with and neutralize the initial free radicals that form, terminating the chain reaction before it can propagate.[7]

The most common class of inhibitors for acrylic monomers are phenolic inhibitors, such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[8] A critical and often overlooked fact is that these phenolic inhibitors require the presence of dissolved oxygen to function effectively.[6][8] Oxygen first reacts with a monomer radical (R•) to form a peroxy radical (ROO•). The phenolic inhibitor then rapidly reacts with this peroxy radical, quenching the chain.[5][7]

Inhibition_Mechanism cluster_propagation Unwanted Polymerization cluster_inhibition Inhibition Pathway R_dot Monomer Radical (R•) Monomer Monomer (M) R_dot->Monomer + M RM_dot RM_dot Monomer->RM_dot Propagating Radical Polymer Polymer RM_dot->Polymer + n(M) R_dot_inhib Monomer Radical (R•) O2 Oxygen (O₂) R_dot_inhib->O2 + O₂ (fast) ROO_dot Peroxy Radical (ROO•) O2->ROO_dot Inhibitor Phenolic Inhibitor (In-H) ROO_dot->Inhibitor + In-H Stable Stable Products Inhibitor->Stable Initiation Initiation (Heat, Light) Initiation->R_dot Initiation->R_dot_inhib Michael_Addition Alcohol Alcohol (R'-OH) Desired_Ester Desired_Ester Alcohol->Desired_Ester Amine Amine Nucleophile (R₂NH) Michael_Adduct Aza-Michael Adduct (Side Product) Amine->Michael_Adduct Acrylate Acrylate Acrylate->Michael_Adduct Aza-Michael Addition (Side Reaction)

Fig 2. Competing esterification and aza-Michael addition pathways.
Q6: How can I minimize or control for aza-Michael addition?

A6: Controlling this side reaction relies on manipulating reaction conditions to favor your desired transformation.

  • Temperature Control: Michael additions can often be suppressed by running the reaction at lower temperatures (e.g., 0 °C). [9]* Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the acrylate may be necessary in some cases, but be aware this can drive the side reaction.

  • Catalyst Choice: The choice of base or catalyst is crucial. Non-nucleophilic bases are preferred if you are trying to promote a different reaction. Some reactions can proceed without a catalyst, albeit more slowly. [10]* Protecting Groups: If feasible, protecting the amine functionality before reacting with the acrylate is a classic strategy to prevent this side reaction.

Troubleshooting Guide: A Workflow for Polymerization Problems

This guide provides a logical workflow for diagnosing and solving issues with unwanted polymerization during propanoate synthesis.

Troubleshooting_Workflow start Problem: Reaction solidified or became highly viscous q_inhibitor Was a polymerization inhibitor used in the reaction? start->q_inhibitor no_inhibitor Root Cause: Uninhibited monomer polymerized. q_inhibitor->no_inhibitor No q_temp Was the reaction temperature too high? q_inhibitor->q_temp Yes sol_add_inhibitor Solution: Add a suitable inhibitor (e.g., MEHQ, BHT) to the next reaction attempt. no_inhibitor->sol_add_inhibitor end Problem Resolved sol_add_inhibitor->end high_temp Root Cause: High heat overwhelmed the inhibitor. q_temp->high_temp Yes q_atmosphere Was oxygen exposure controlled? q_temp->q_atmosphere No sol_lower_temp Solution: Lower the reaction temperature. Use an ice bath if necessary. high_temp->sol_lower_temp sol_lower_temp->end no_o2 Root Cause (for Phenolics): Phenolic inhibitors (HQ, MEHQ) require O₂ to function. q_atmosphere->no_o2 No (Inert atm.) q_storage Was the monomer stored correctly (cool, dark)? q_atmosphere->q_storage Yes sol_ensure_o2 Solution: Ensure the reaction headspace contains air or use an inhibitor that does not require O₂ (e.g., PTZ). no_o2->sol_ensure_o2 sol_ensure_o2->end bad_storage Root Cause: Old/improperly stored monomer may have depleted inhibitor. q_storage->bad_storage No q_storage->end Yes sol_fresh_monomer Solution: Use fresh monomer or purify before use. bad_storage->sol_fresh_monomer sol_fresh_monomer->end

Fig 3. A troubleshooting flowchart for diagnosing unwanted polymerization.<[1]/i>

Data Summary & Experimental Protocols

Table 1: Common Polymerization Inhibitors for Acrylates
InhibitorAbbreviationTypical ConcentrationMechanism / Key ConsiderationsRemoval Method(s)
Hydroquinone monomethyl ether MEHQ10-300 ppm [8]Phenolic type. Requires dissolved oxygen to be effective. [5][6][8]Good for storage and transport. [8]Basic alumina column,[11] Caustic wash [12][13]
Butylated hydroxytoluene BHT200-1000 ppmPhenolic type. Also requires oxygen. [8]Basic alumina column, Vacuum distillation
Hydroquinone HQ200-1000 ppmPhenolic type. Requires oxygen. [7]Can be more effective but may impart color. [8]Basic alumina column, Caustic wash [12][13]
Phenothiazine PTZ100-500 ppmAminic type. Effective at higher temperatures and does not require oxygen. [3][14]Often used as a process inhibitor during distillation. [3][15]Acid wash,[12][13] Distillation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl TEMPO50-200 ppmStable radical type. Reacts directly with carbon-centered radicals. Very efficient but more expensive. [4]Column chromatography
Experimental Protocol 1: Removal of MEHQ Inhibitor via Basic Alumina Column

This protocol describes the standard lab-scale procedure for removing phenolic inhibitors like MEHQ or HQ from an acrylate monomer immediately before use.

Materials:

  • Inhibited acrylate monomer (e.g., methyl acrylate with 100 ppm MEHQ)

  • Basic activated alumina

  • Small chromatography column or glass syringe with a frit

  • Glass wool or cotton

  • Clean, dry receiving flask

  • Non-polar solvent for slurry (optional, e.g., hexane)

Procedure:

  • Prepare the Column: Insert a small plug of glass wool or cotton into the bottom of the column to support the stationary phase. [11]2. Pack the Column: Add the basic activated alumina to the column. A bed height of 5-10 cm is typically sufficient for small-scale purifications. [11]Gently tap the column to ensure even packing and remove air voids.

  • Load the Monomer: Carefully pour or pipette the inhibited monomer directly onto the top of the alumina bed.

  • Elute and Collect: Open the stopcock and allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the clean, dry receiving flask. The phenolic inhibitor will be adsorbed by the basic alumina.

  • USE IMMEDIATELY: The purified monomer is now highly reactive and has a very limited shelf-life. [1][16]Proceed directly to your reaction setup. Do not attempt to store it.

Experimental Protocol 2: General Setup for Minimizing Polymerization During Esterification

This protocol outlines key considerations when setting up an esterification reaction (e.g., Fischer esterification of acrylic acid) to produce a propanoate ester while minimizing polymerization risk.

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer or temperature probe

  • Magnetic stirrer or overhead stirrer

  • Inert gas inlet (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Charge Reactants: To the flask, add your alcohol, acrylic acid (or acrylate ester for transesterification), a suitable solvent, and your acid catalyst (e.g., p-toluenesulfonic acid). [17]2. Add Inhibitor (Optional but Recommended): Even if starting with inhibited monomer, adding a small amount of a process inhibitor like phenothiazine (PTZ) can provide extra protection, especially if heating to high temperatures, as it does not require oxygen. [15]3. Inert Atmosphere: While phenolic inhibitors need oxygen, the goal during the reaction is often to prevent other oxidative side reactions. If you are relying on a non-oxygen-dependent inhibitor like PTZ, it is good practice to gently purge the system with an inert gas like nitrogen. [17]If relying on the monomer's native MEHQ inhibitor, ensure the headspace is air, not inert gas. [1]4. Controlled Heating: Begin stirring and heat the reaction mixture gently and slowly to the target temperature. Avoid localized overheating, which can initiate polymerization. Using an oil bath provides more uniform heating than a mantle. [18]5. Monitor Reaction: Keep a close watch on the reaction viscosity. Any sudden increase in viscosity is a sign that polymerization is beginning. If this occurs, immediately cool the reaction by removing the heat source and raising the flask from the oil bath.

  • Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous workup. [19]Perform extractions efficiently to minimize contact time with aqueous phases, which could potentially lead to hydrolysis. [19]

References

  • A Brief Discussion on Polymerization Inhibitors. (2025). Liskon Biological.
  • What is the classification and mechanism of polymerization inhibitors?. (2022). Longchang Chemical.
  • Method for removal of polymerization inhibitor. (US4144137A).
  • Strategies for removing polymerization inhibitors from m-PEG5-2-methylacryl
  • Inhibition of acrylic acid and acrylate autoxidation. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
  • Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. (2019). ChemicalBook.
  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020). ioMosaic.
  • Ethyl Propanoate as a Precursor in Polymer Synthesis. (2025).
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI.
  • Control of Free-Radical Reactivity in Photopolymerization of Acryl
  • How can I remove an inhibitor from acrylic acid?. (2014).
  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020). Fluoryx Labs.
  • Inhibition of acrylic acid and acrylate autoxid
  • Technical Support Center: Optimizing Initiator Concentration for Acrylic Acid Polymeriz
  • Eastman Hydroquinone Inhibitors for Polymerization, Product Article. (n.d.). ChemPoint.com.
  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. (2016). UPCommons.
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021).
  • Inhibition of Free Radical Polymeriz
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017).
  • Polymerization inhibition of acrylic acid. (US3674651A).
  • Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses Procedure.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing.
  • Possible side reactions during esterification of acrylic acid. (n.d.).
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Preventing polymerization in reactions with alpha,beta-unsatur
  • Selective transformation of propargylic ester towards tunable polymerization pathways. (2025).
  • Selective transformation of propargylic ester towards tunable polymerization pathways. (2025).
  • Development of Acrylates using New Ester Exchange Reaction. (2022). Toagosei America.
  • Study the variables of Esterification Reaction of Acrylic acid with Butanol and Comparative with the Simulation. (n.d.). Libya Journal of Applied Sciences and Technology.

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Storage stability and shelf life of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage Stability & Shelf Life of Butyl 3-(2-oxocyclopentyl)propanoate

Welcome to the Technical Support Center for Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals handling this lipophilic jasmonate analog. Below, you will find mechanistic explanations for its stability, troubleshooting guides, and self-validating protocols to ensure the integrity of your experimental data.

Core Principles of Stability (Mechanistic Overview)

Butyl 3-(2-oxocyclopentyl)propanoate is a synthetic ester structurally related to plant stress hormones like methyl jasmonate and methyl dihydrojasmonate[2]. Its chemical architecture makes it susceptible to three primary degradation pathways:

  • Ester Hydrolysis: The butyl ester linkage is highly susceptible to nucleophilic attack by moisture, especially under basic or acidic conditions, reverting the molecule to 3-(2-oxocyclopentyl)propanoic acid and butanol[3].

  • Thermodynamic Epimerization: The molecule features chiral centers on the cyclopentanone ring. The

    
    -proton adjacent to the ketone is acidic, facilitating keto-enol tautomerization. This causes the thermodynamically less stable cis-isomer to spontaneously epimerize into the stable trans-isomer, which can drastically alter receptor binding in biological assays[4].
    
  • Auto-Oxidation: Prolonged exposure to atmospheric oxygen and UV light induces radical-mediated oxidation at the cyclopentanone ring, leading to colored degradants[2].

DegradationPathways A Butyl 3-(2-oxocyclopentyl)propanoate (Intact Ester) B Hydrolysis (Moisture / pH Extremes) A->B C Epimerization (Keto-Enol Tautomerism) A->C D Auto-Oxidation (O2 / UV Light Exposure) A->D E 3-(2-oxocyclopentyl)propanoic acid + Butanol B->E F Cis/Trans Isomer Mixtures (Altered Bioactivity) C->F G Colored Degradants (Yellowing / Impurities) D->G

Caption: Primary degradation pathways of Butyl 3-(2-oxocyclopentyl)propanoate.

Frequently Asked Questions (FAQs)

Q: What is the official shelf life and optimal storage temperature for this compound? A: When stored in an unopened, opaque container at 2–8°C, the compound maintains a shelf life of up to 24 months[2][5]. For long-term archival storage (exceeding 2 years), freezing at -20°C under an inert atmosphere is highly recommended to halt thermodynamic epimerization.

Q: My reagent has turned slightly yellow. Is it still viable for biological assays? A: Yellowing indicates auto-oxidation or photolytic degradation[2]. While the molar percentage of the degradant might be low (<2%), the oxidized byproducts can introduce off-target toxicity or background noise in sensitive cell-based assays. It is recommended to re-purify via silica gel chromatography or discard the aliquot.

Q: Can I prepare a stock solution in water or aqueous buffer for storage? A: No. Jasmonate esters undergo rapid enzymatic and chemical hydrolysis in aqueous environments[3]. Stock solutions should be prepared in anhydrous DMSO or ethanol and stored at -20°C. Dilute into aqueous buffers only immediately prior to the experiment.

Troubleshooting Guide: Degradation Issues

Observable IssueQuantitative ThresholdChemical Root CauseDiagnostic CheckPreventative Action
Gradual loss of assay potency Purity drops < 95%Ester hydrolysis due to moisture ingress.HPLC: Look for the emergence of an early-eluting free acid peak.Store desiccated; utilize anhydrous solvents for all stock solutions.
Altered receptor binding / bioactivity cis:trans ratio shift > 5%Epimerization (conversion of cis to trans isomer).Chiral GC/MS or 1H-NMR (monitor

-proton shifts).
Store aliquots strictly at -20°C; minimize time at room temperature.
Reagent turns yellow/brown Absorbance at 400nm > 0.05Auto-oxidation of the cyclopentanone ring.UV-Vis spectroscopy.Purge vials with Argon gas; strictly use amber glass vials.
Extraneous peaks in HPLC Unknown peaks > 1% AUCLeaching of plasticizers from container closures.Run a solvent blank.Use only PTFE-lined caps; avoid standard rubber septa.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Assay (Self-Validating System)

To ensure your storage conditions are effective, you must periodically verify the purity of the ester. This protocol includes a forced-degradation control to prove the method can accurately separate the intact ester from its hydrolyzed acid byproduct.

  • Causality Focus: We utilize a low-pH mobile phase (0.1% TFA) to ensure the carboxylic acid degradant remains fully protonated. This prevents peak tailing and ensures sharp baseline resolution from the lipophilic butyl ester.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Trifluoroacetic acid (TFA).

    • Sample Preparation: Dissolve 10 mg of Butyl 3-(2-oxocyclopentyl)propanoate in 1 mL of anhydrous Acetonitrile (10 mg/mL stock).

    • Self-Validation (Forced Degradation Control): Take 100 µL of the stock and add 10 µL of 1M NaOH. Incubate for 30 minutes at room temperature to intentionally force ester hydrolysis[3]. Neutralize with 10 µL of 1M HCl. This serves as your "System Suitability" sample.

    • Chromatography: Inject 5 µL of the intact sample and the degraded sample onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm). Run at a flow rate of 1.0 mL/min with UV detection at 210 nm.

    • Validation Criteria: The degraded sample must show a new, earlier-eluting peak (the free acid) distinct from the main ester peak. If baseline resolution is achieved, the method is validated for monitoring real-time storage stability.

Protocol B: Aliquoting and Storage Workflow

Repeated freeze-thaw cycles introduce atmospheric moisture condensation, which is the primary driver of hydrolysis.

  • Causality Focus: We mandate PTFE-lined caps because jasmonate analogs are highly lipophilic and will extract plasticizers (like phthalates) from standard rubber or polyethylene septa, ruining analytical purity.

  • Step-by-Step Methodology:

    • Equilibration: Allow the bulk reagent bottle to reach room temperature inside a desiccator before opening. Reasoning: Opening a cold bottle causes instant condensation of atmospheric moisture into the liquid.

    • Aliquoting: Dispense single-use volumes (e.g., 100 µL) into amber glass vials. Reasoning: Amber glass blocks UV light, preventing photochemical Beckmann-type rearrangements or oxidation[2].

    • Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5 seconds. Reasoning: Displacing oxygen prevents auto-oxidation of the cyclopentanone

      
      -protons.
      
    • Sealing: Cap tightly with PTFE-lined screw caps.

    • Self-Validation of Seal Integrity: Weigh the sealed vial on an analytical balance (±0.1 mg) on Day 0 and Day 7. A mass loss of >0.5 mg indicates a compromised PTFE seal, requiring re-aliquoting.

    • Storage: Transfer immediately to a dark, dry storage unit at 2–8°C (short-term) or -20°C (long-term)[5].

StorageWorkflow Step1 Receive Reagent (Equilibrate to RT) Step2 QC Analysis (HPLC / NMR) Step1->Step2 Step3 Aliquot into Amber Glass Vials Step2->Step3 Step4 Purge Headspace (Argon / N2 Gas) Step3->Step4 Step5 Seal with PTFE-lined Caps Step4->Step5 Step6 Store at 2-8°C (Dark & Dry) Step5->Step6

Caption: Standard operating procedure for aliquoting and storing jasmonate analogs.

References

  • Zhishang Chemical. "Methyl dihydrojasmonate CAS 24851-98-7." Zhishang Chemical. Available at: [Link]

  • Dang et al. (2012). "In vitro stability and in vivo anti-inflammatory efficacy of synthetic jasmonates." PubMed (Elsevier). Available at:[Link]

  • Fleszar et al. (2021). "Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes." National Institutes of Health (MDPI). Available at:[Link]

Sources

Technical Support Center: Troubleshooting Butyl 3-(2-oxocyclopentyl)propanoate Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemistry of Purity

Producing Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 58712-11-1 analog) with pharmaceutical-grade purity (>98%) requires navigating a competition between Michael addition and polymerization .

While direct radical addition is possible, it often yields low purity due to telomerization of the acrylate. The industry-standard for high purity is the Stork Enamine Synthesis . This method temporarily converts cyclopentanone into a nucleophilic enamine (typically using pyrrolidine or morpholine), which then undergoes a clean Michael addition to butyl acrylate, followed by hydrolysis to release the target ketone.

Common Failure Modes:

  • Polymerization: Butyl acrylate forms poly(butyl acrylate) gum/gel.

  • Di-alkylation: Addition of two propanoate chains (2,2- or 2,5-substitution).

  • Incomplete Hydrolysis: Residual enamine or iminium salts contaminating the phase cut.

  • Retro-Michael Reaction: Product degradation during high-temperature distillation.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Impurity & Byproduct Identification

Q1: My crude reaction mixture has turned into a viscous gel or contains white, insoluble solids. What happened? Diagnosis: Anionic or Radical Polymerization of Butyl Acrylate.

  • Cause: If you used a strong base (like NaOMe) without strict temperature control, you initiated anionic polymerization. If you used the Stork method but allowed the temperature to spike during acrylate addition, thermal polymerization occurred.

  • Solution:

    • Inhibitors: Ensure your butyl acrylate contains 10-50 ppm MEHQ (monomethyl ether hydroquinone) and is not distilled to remove it unless immediately used.

    • Temperature Control: During the addition of butyl acrylate to the enamine, maintain temperature between 0°C and 10°C . Exotherms trigger polymerization.

    • Dilution: Add the acrylate as a dilute solution in toluene rather than neat.

Q2: GC-MS shows a significant peak at MW ~340 (M+128). Purity is stuck at ~85%. Diagnosis: Di-alkylation (2,2-bis or 2,5-bis substituted byproduct).

  • Cause: Excess butyl acrylate or prolonged reaction times. Once the mono-alkylated enamine forms, it is sterically hindered but can still react if a large excess of electrophile is present.

  • Mechanistic Insight: The enamine of cyclopentanone is kinetically favored to mono-alkylate. However, equilibrium shifts can lead to di-substitution.

  • Solution:

    • Stoichiometry: Reduce Butyl Acrylate to 0.95 - 1.0 equivalents relative to the enamine. Do not use excess acrylate to "push" conversion; it pushes side reactions.

    • Slow Addition: Add acrylate dropwise over 2–4 hours.[1] High instantaneous concentration favors di-alkylation.

Category B: Reaction Stalling & Yield

Q3: The enamine formation step (Cyclopentanone + Morpholine) is taking >24 hours, and water collection is slow. Diagnosis: Wet Solvent or Inefficient Azeotrope.

  • Cause: Enamine formation is an equilibrium process driven by water removal. If the solvent (Toluene/Cyclohexane) is wet or the Dean-Stark trap is not functioning, the reaction stalls.

  • Solution:

    • Catalyst: Ensure p-Toluenesulfonic acid (p-TsOH) (0.5–1.0 mol%) is added.

    • Solvent: Use pre-dried toluene.

    • Protocol: Vigorous reflux is required. Ensure the condensate temperature matches the solvent boiling point.

Q4: After hydrolysis, I have low recovery of the product in the organic layer. Diagnosis: pH-Dependent Solubility / Emulsion Formation.

  • Cause: The product is a keto-ester. If the hydrolysis pH is too high (>10), you may saponify the butyl ester to the acid (water-soluble). If pH is too low (<2), the amine salts may act as surfactants, causing emulsions.

  • Solution:

    • Target pH: Adjust hydrolysis mixture to pH 4–5 using dilute HCl or Acetic Acid. This hydrolyzes the enamine/iminium but leaves the butyl ester intact.

    • Salting Out: Saturate the aqueous phase with NaCl to drive the organic product into the organic layer.

Quantitative Data: Impurity Profile

Retention Time (Rel)ComponentMW ( g/mol )OriginControl Strategy
0.85 Cyclopentanone84.1Unreacted SMUse 5-10% excess amine in Step 1; Distill off.
1.00 Butyl 3-(2-oxocyclopentyl)propanoate 212.3 Target N/A
1.45 Di-alkylated byproduct340.5Over-alkylationLimit Acrylate to 1.0 eq; Control Temp <20°C.
Broad / Late Poly(butyl acrylate)>1000PolymerizationAdd Hydroquinone; Keep T < 10°C during addition.
Variable Morpholine-Amide byproduct~200Side ReactionAvoid high heat during workup; Ensure acidic hydrolysis.

Visualized Pathways

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the Stork Enamine pathway, highlighting where impurities (Polymer, Di-alkyl) originate.

StorkSynthesis Cyclo Cyclopentanone Enamine Enamine Intermediate Cyclo->Enamine -H2O (Dean-Stark) Morph Morpholine (Cat. p-TsOH) Morph->Enamine Alkylated Alkylated Iminium/Enamine Enamine->Alkylated Michael Addition (0-10°C) BA Butyl Acrylate BA->Alkylated Polymer Poly(butyl acrylate) (GEL) BA->Polymer Heat/Radicals (FAILURE MODE) Product Butyl 3-(2-oxocyclopentyl) propanoate Alkylated->Product pH 4-5 Workup Dialkyl Di-alkylated Impurity Alkylated->Dialkyl Excess BA >1.0 eq Hydrolysis Acidic Hydrolysis (H3O+)

Caption: Stork Enamine route. Red nodes indicate failure modes (Polymerization/Di-alkylation) controlled by Temp and Stoichiometry.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low purity issues.

Troubleshooting Start Issue: Low Purity CheckState Physical State? Start->CheckState SolidGel Gel/Solid Precipitate CheckState->SolidGel Liquid Liquid (Wrong GC/NMR) CheckState->Liquid PolymerIssue Acrylate Polymerization Action: Add Inhibitor (MEHQ) Lower Addition Temp SolidGel->PolymerIssue CheckPeaks Check GC/MS Peaks Liquid->CheckPeaks HighMW Peak M+128 (340) CheckPeaks->HighMW SM_Peak SM Peak (84) CheckPeaks->SM_Peak DialkylIssue Di-alkylation Action: Reduce Acrylate eq to 0.95 Slow down addition HighMW->DialkylIssue ConversionIssue Incomplete Conversion Action: Check Water Removal Dry Solvents SM_Peak->ConversionIssue

Caption: Logic flow for diagnosing purity issues based on physical state and spectral data.

Optimized Experimental Protocol (Stork Enamine Route)

Objective: Synthesis of Butyl 3-(2-oxocyclopentyl)propanoate (Target: >98% Purity).

Step 1: Enamine Formation[2][3][4]
  • Setup: 500 mL 3-neck flask, Dean-Stark trap, reflux condenser, N2 inlet.

  • Charge: Cyclopentanone (1.0 mol, 84.1 g), Morpholine (1.2 mol, 104.5 g), Toluene (200 mL), p-TsOH (0.5 g).

  • Reaction: Reflux vigorously. Monitor water collection in Dean-Stark. Reaction is complete when theoretical water (~18 mL) is collected (approx. 4–6 hours).

  • Workup: Evaporate excess Morpholine and Toluene under reduced pressure. Do not overheat (keep bath <60°C). The crude enamine is moisture-sensitive; proceed immediately.

Step 2: Michael Addition (The Critical Step)
  • Solvent: Dissolve crude enamine in anhydrous Toluene (200 mL).

  • Cooling: Cool solution to 0–5°C (Ice/Salt bath).

  • Addition: Add Butyl Acrylate (0.98 mol, 125.6 g) dropwise over 2 hours.

    • Critical: Monitor internal temp. Do not exceed 10°C.

    • Note: Using slightly less than 1.0 equivalent helps prevent di-alkylation.

  • Maturation: Allow to warm to room temperature and stir for 12 hours.

Step 3: Hydrolysis & Isolation
  • Hydrolysis: Add 10% HCl (aq) (approx 200 mL) to the reaction mixture. Stir vigorously for 2 hours at RT.

    • Check: pH should be acidic (pH ~1–2) to hydrolyze the iminium salt, but avoid boiling which might hydrolyze the ester.

  • Separation: Separate layers. Extract aqueous layer with Toluene (2x 50 mL).

  • Wash: Combine organics. Wash with Water, then Brine.[1] Dry over MgSO4.

  • Purification:

    • Strip solvent.[1][2]

    • Vacuum Distillation: Collect fraction at ~130–135°C / 2 mmHg (approximate, adjust for vacuum).

    • Warning: High pot temperatures (>160°C) can cause retro-Michael decomposition. Use a high-vacuum pump to keep temperature low.

References

  • Vertex AI Search. (2025). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and ester (CN103508890A).[1][3] Google Patents. Link

  • Organic Chemistry Tutor. (2025). Stork Enamine Synthesis Mechanism and Applications. Link

  • BenchChem. (2025).[1][4] Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid. Link

  • Chemistry Steps. (2022). Stork Enamine Synthesis: Alkylation of Ketones. Link

  • LookChem. (2025). 3-(2-Oxocyclopentyl)propanoic acid Properties and Synthesis. Link

Sources

Preventing hydrolysis of Butyl 3-(2-oxocyclopentyl)propanoate during extraction

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolysis of Butyl 3-(2-oxocyclopentyl)propanoate (BOCP) Case ID: BOCP-EXT-001 Status: Operational

Executive Summary & Root Cause Analysis

The Core Problem: Butyl 3-(2-oxocyclopentyl)propanoate (BOCP) is a keto-ester. While the butyl group provides moderate steric protection compared to methyl esters, the molecule remains susceptible to hydrolysis —the cleavage of the ester bond by water to form 3-(2-oxocyclopentyl)propanoic acid and butanol.

Why Experiments Fail: Hydrolysis is not random; it is a catalyzed process driven by three variables often overlooked during routine extraction:

  • pH Extremes: The reaction rate (

    
    ) is the sum of acid-catalyzed, base-catalyzed, and neutral water rates. Deviation from pH 6.0–7.0 exponentially increases 
    
    
    
    .
  • The "Emulsion Trap": If layers do not separate quickly, the ester remains in contact with the aqueous phase. The interface is a catalytic reactor.

  • Thermal Stress: Rotovap baths set >40°C during solvent removal can drive hydrolysis even with trace moisture present.

The Chemistry of Failure (Visualized)

The following diagram illustrates the mechanistic pathways leading to yield loss and the control points required to stop them.

HydrolysisPathways Start BOCP (Ester) Catalyst Catalyst Present? (H+ or OH-) Start->Catalyst Water Aqueous Phase (H2O) Water->Catalyst Hydrolysis Hydrolysis Reaction (Tetrahedral Intermediate) Catalyst->Hydrolysis High Rate (pH <4 or >8) Product Desired Product (Intact Ester) Catalyst->Product Low Rate (pH 7, Cold) Byproduct Byproducts (Carboxylic Acid + Butanol) Hydrolysis->Byproduct Control_Temp Control: Temp < 5°C Control_Temp->Hydrolysis Inhibits Control_pH Control: pH 7.0 Buffer Control_pH->Catalyst Neutralizes Control_Time Control: Fast Separation Control_Time->Water Removes

Figure 1: Mechanistic pathway of ester hydrolysis showing critical control points (Temperature, pH, and Time) required to inhibit byproduct formation.[1][2][3][4][5][6]

Optimized Extraction Protocol (The "Golden Path")

This protocol is designed to minimize the Hydrolytic Index (a function of time


 temperature 

pH deviation).
Reagents Required:
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ). Note: EtOAc is preferred for polarity matching, but 
    
    
    
    separates faster.
  • Quench Buffer: 0.5 M Phosphate Buffer (pH 7.0) OR Saturated Ammonium Chloride (

    
    ). Avoid strong bases like NaOH.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[7][8] Do NOT use Magnesium Sulfate (
    
    
    
    ) as it is slightly acidic.
Step-by-Step Methodology:
StepActionTechnical Rationale
1. Thermal Control Cool the reaction mixture to 0–5°C (Ice bath) before adding any aqueous solution.Rate of hydrolysis drops approx. 2-3x for every 10°C drop in temperature.
2. Buffering Add cold Phosphate Buffer (pH 7.0) . If the reaction is very acidic, use cold Saturated

but add slowly to avoid heat generation from neutralization.
Maintains the "Safe Zone" (pH 6-8). Prevents acid-catalyzed cleavage of the butyl group.
3. Phase Separation Extract immediately. Shake vigorously for 30 seconds, then allow layers to settle.Minimizes contact time (

) between the ester and water.
4. The Brine Wash Wash the organic layer once with Saturated Brine (NaCl) .Increases ionic strength of the aqueous phase, forcing water out of the organic layer (mass action).
5. Drying Collect organic layer and add Anhydrous

.[8] Swirl until free-flowing.

is neutral.

is Lewis-acidic and can catalyze hydrolysis or rearrangement of the keto-group.
6. Concentration Evaporate solvent at < 30°C under vacuum. Do not distill to dryness if possible; leave a small oil residue.Heat + Trace Water = Hydrolysis. The butyl ester is high-boiling; avoid "cooking" it.

Troubleshooting Guide

Scenario A: "I see a new spot on my TLC plate near the baseline."

  • Diagnosis: This is likely the carboxylic acid (hydrolysis product).[9]

  • Immediate Fix: Check the pH of your aqueous layer.[6][10] If it is < 4 or > 9, you are outside the stability window.

  • Prevention: Switch to a Phosphate Buffer (pH 7.0) instead of water or unbuffered brine for the first wash.

Scenario B: "The layers aren't separating (Emulsion)."

  • Diagnosis: The keto-group on the cyclopentyl ring increases polarity, and the butyl chain adds lipophilicity, creating a surfactant-like effect.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel. The increased density gradient usually breaks the emulsion.

  • Prevention: Filter the reaction mixture through Celite before extraction to remove fine particulates that stabilize emulsions.

Scenario C: "My yield is low, but purity is high."

  • Diagnosis: The ester might be partitioning into the aqueous layer due to the polarity of the ketone group.

  • Immediate Fix: Re-extract the aqueous layer 2 more times with Ethyl Acetate.

  • Prevention: Use a "Salting Out" technique (saturate the aqueous layer with NaCl) to decrease the water solubility of the organic ester.

Workflow Visualization (DOT)

OptimizedWorkflow Rxn Reaction Mixture (Contains BOCP) Cool Cool to 0°C Rxn->Cool Quench Quench with pH 7 Buffer Cool->Quench Extract Extract (EtOAc) < 2 mins contact Quench->Extract Wash Brine Wash (Remove bulk H2O) Extract->Wash Dry Dry w/ Na2SO4 (Neutral pH) Wash->Dry Evap Rotovap < 30°C Dry->Evap Final Isolated BOCP Evap->Final

Figure 2: The "Golden Path" workflow. Green nodes indicate steps where hydrolysis risk is actively managed.

Frequently Asked Questions (FAQs)

Q: Can I use dilute NaOH to remove unreacted acid starting materials? A: Absolutely not. Even dilute NaOH (0.1 M) creates a localized high-pH environment at the droplet interface. This will rapidly saponify your butyl ester. Use Saturated Sodium Bicarbonate (


) if you must remove acids, but Phosphate Buffer is safer.

Q: Why specify Sodium Sulfate (


) over Magnesium Sulfate (

)?
A:

is a Lewis acid. For robust molecules, this doesn't matter. For keto-esters, the Lewis acidity can coordinate with the ketone or ester carbonyl, activating it for attack by any residual water molecules.

is pH neutral and safer for this application [1].

Q: Can I store the extracted ester in the fridge overnight before drying? A: No. Wet organic solvents (like Ethyl Acetate) can hold 3-5% water. Leaving the ester in wet solvent overnight allows slow hydrolysis to occur. Always dry with


 and filter before storage.

Q: Does the Butyl group make it more stable than a Methyl ester? A: Yes, slightly. The butyl group is more sterically hindered and more lipophilic (hydrophobic), which repels water molecules better than a methyl group. However, this is not a guarantee of stability. You must still adhere to the pH and temperature controls [2].

References

  • Common Drying Agents in Organic Chemistry . Scribd. Retrieved from [Link]

  • Hydrolysis of Esters . Chemguide. Retrieved from [Link]

  • Establishing the pH of Extraction Solvents . Pharmaceutical Outsourcing. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Degradation & Stability Management Product: Butyl 3-(2-oxocyclopentyl)propanoate (Gamma-Keto Ester) Audience: Process Chemists, Analytical Scientists, and Formulation Engineers

Core Directive: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat Butyl 3-(2-oxocyclopentyl)propanoate as a standard ester. This is a mistake. While it lacks the extreme instability of beta-keto esters (which decarboxylate rapidly), this gamma-keto ester possesses a unique "Achilles' heel": it is a Michael Adduct.

Under thermal stress, this molecule does not just "decompose"; it actively attempts to revert to its starting materials via the Retro-Michael reaction , or it sheds its alkyl group via Ester Pyrolysis . Understanding these two distinct pathways is the only way to troubleshoot purity losses effectively.

Troubleshooting Guide (Q&A)

Q1: I am observing low-boiling impurities during fractional distillation (>140°C). What are they?

Diagnosis: You are likely witnessing the Retro-Michael Reaction . Technical Insight: Unlike simple esters, this compound is synthesized by adding cyclopentanone to butyl acrylate. At elevated temperatures (typically >120°C), especially if the reaction mixture is slightly basic or acidic, the equilibrium shifts backward. The Impurities:

  • Cyclopentanone: (BP ~130°C) - Elutes early.

  • Butyl Acrylate: (BP ~145°C) - Elutes early; prone to spontaneous polymerization, which can foul your column.

Corrective Action:

  • Neutralization: Ensure the crude mixture is strictly neutral (pH 6.5–7.5) before heating. Residual base catalysts (e.g., alkoxides, amines) lower the activation energy for the retro-reaction.

  • Vacuum: Increase vacuum to lower the pot temperature below 110°C.

Q2: My product purity is stable by GC, but the Acid Value (AV) increases during storage or heating. Why?

Diagnosis: This is Ester Pyrolysis (Ei Elimination) or Hydrolysis . Technical Insight: Butyl esters possess


-hydrogens on the alkoxy group. At high temperatures (>180°C), they undergo a concerted syn-elimination (Ei mechanism).
The Products: 
  • 3-(2-oxocyclopentyl)propanoic acid: Remains in the pot (increases AV).

  • 1-Butene / 2-Butene: Volatile gases that escape undetected, leaving you with "acidic" material but no visible impurity peaks in liquid injection GC (unless derivatized).

Corrective Action:

  • Moisture Control: Rule out hydrolysis first by Karl Fischer titration (<500 ppm water).

  • Temperature Cap: Avoid processing temperatures above 160°C. If high temps are unavoidable, minimize residence time (e.g., use Wiped Film Evaporation instead of pot distillation).

Q3: I see a "hump" or broad peak at the end of my chromatogram. Is this polymer?

Diagnosis: Likely Oligomerization of Butyl Acrylate . Technical Insight: If the Retro-Michael reaction occurs (see Q1), the liberated Butyl Acrylate is highly reactive. Without polymerization inhibitors (like BHT or MEHQ), it will form oligomers that appear as broad, late-eluting signals or non-volatile gum in the flask.

Deep Dive: Degradation Pathways

The thermal degradation of Butyl 3-(2-oxocyclopentyl)propanoate is governed by three competing mechanisms. The dominance of one over the others depends on Temperature , pH , and Catalyst Residue .

Pathway A: Retro-Michael Addition (Reversible)
  • Trigger: Heat (>100°C) + Base/Acid traces.[1][2][3]

  • Mechanism: Deprotonation at the

    
    -position of the cyclopentanone ring triggers the expulsion of the acrylate group.
    
  • Criticality: High. This is the most common yield-loss mechanism during purification.

Pathway B: Ester Pyrolysis (Ei Elimination)
  • Trigger: High Heat (>180°C).

  • Mechanism: A six-membered cyclic transition state allows the carbonyl oxygen to abstract a

    
    -hydrogen from the butyl chain.
    
  • Criticality: Moderate. Only relevant during harsh distillation.

Pathway C: Intramolecular Cyclization
  • Trigger: Presence of Acid (degradation product).

  • Mechanism: The free acid (formed via pyrolysis/hydrolysis) can attack the ketone to form an enol-lactone or spiro-lactone.

Visualizing the Pathways

DegradationPathways cluster_Retro Pathway A: Retro-Michael (Base/Heat) cluster_Pyrolysis Pathway B: Ester Pyrolysis (>180°C) cluster_Secondary Secondary Reactions Parent Butyl 3-(2-oxocyclopentyl)propanoate (Target Molecule) Cyclopentanone Cyclopentanone (BP: 131°C) Parent->Cyclopentanone Retro-Michael (Reversible) ButylAcrylate Butyl Acrylate (BP: 145°C) Parent->ButylAcrylate Acid 3-(2-oxocyclopentyl)propanoic acid (Non-volatile) Parent->Acid Ei Elimination (Six-membered TS) Butene Butene Gas (Volatile) Parent->Butene Polymer Poly(butyl acrylate) (Gums/Residue) ButylAcrylate->Polymer Radical Polymerization Lactone Bicyclic Enol Lactone (Cyclization) Acid->Lactone Dehydration/-H2O

Caption: Primary thermal degradation pathways showing the split between Retro-Michael reversion and Ester Pyrolysis.

Experimental Protocols

Protocol A: Thermal Stress Test (Self-Validating)

Use this protocol to determine the maximum safe processing temperature for your specific batch.

  • Preparation: Prepare 4 GC vials containing 50 mg of the sample.

  • Doping (Validation Step):

    • Vial 1: Control (Room Temp).

    • Vial 2: Pure Sample.

    • Vial 3: Sample + 1% Triethylamine (Simulates basic residue).

    • Vial 4: Sample + 1% p-TsOH (Simulates acidic residue).

  • Stress: Heat Vials 2, 3, and 4 at 120°C for 1 hour in a heating block.

  • Analysis: Dilute with 1 mL Dichloromethane and analyze via GC-MS.

  • Interpretation:

    • If Vial 3 shows Cyclopentanone/Acrylate

      
      Base Sensitive (Retro-Michael risk). 
      
    • If Vial 4 shows Acid peak

      
      Acid Sensitive (Cyclization/Hydrolysis risk). 
      
    • If Vial 2 is stable but Vial 3 degrades

      
      Your purification requires better neutralization. 
      
Protocol B: GC-MS Identification Parameters

Standardize your analytical method to catch these specific breakdown products.

ParameterSettingReason
Column DB-5ms or HP-5 (30m x 0.25mm)Non-polar phase separates esters well.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent in-situ degradation.
Oven Program 50°C (2 min)

10°C/min

280°C
Low initial temp is critical to resolve Cyclopentanone and Butyl Acrylate .
Mass Spec Scan 35–400 amuCapture low MW fragments of Butene/Acrylate.

Target Retention Times (Relative):

  • Butene: < 2.0 min (Likely lost in solvent delay).

  • Cyclopentanone: ~4–5 min.

  • Butyl Acrylate: ~6–7 min.

  • Parent Molecule: ~15–18 min.

  • Degradation Acid: ~16–19 min (Often tails badly without derivatization).

Summary of Degradation Products

Product NameOrigin PathwayDetection SignRisk Level
Cyclopentanone Retro-MichaelEarly eluting GC peakHigh (Process Reversion)
Butyl Acrylate Retro-MichaelEarly eluting GC peakHigh (Polymerization risk)
3-(2-oxocyclopentyl)propanoic acid Pyrolysis / HydrolysisBroad/Tailing peak; High Acid ValueMedium (Storage stability)
1-Butene Ester PyrolysisGas evolution; Pressure buildupLow (Unless sealed)
Poly(butyl acrylate) Secondary ReactionInsoluble residue; Column foulingMedium (Equipment fouling)

References

  • Royal Society of Chemistry. (1978). The Mechanism of the Gas-phase Pyrolysis of Esters. Part 7. The Effects of Substituents at the Acyl Carbon. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • American Chemical Society. (2023).[4][5] Butyl Acetate Pyrolysis and Combustion Chemistry: Mechanism Generation and Shock Tube Experiments. ACS Omega. Retrieved from [Link]

  • SciSpace. (2023). Exploiting retro oxa-Michael chemistry in polymers. Retrieved from [Link]

  • National Institutes of Health (PubChem). Methyl 3-(2-oxocyclopentyl)propanoate (Analogue Data). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Oxocyclopentyl Propanoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing solvent selection in oxocyclopentyl propanoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice in esterification reactions involving cyclic ketones. Here, we move beyond simple protocols to explain the "why" behind experimental decisions, ensuring a deeper understanding and more robust results.

Introduction: The Critical Role of the Solvent

The synthesis of oxocyclopentyl propanoate, a valuable fragrance and pharmaceutical intermediate, typically involves the esterification of a 2-oxocyclopentyl-containing alcohol or the direct reaction of a cyclopentanone derivative. The solvent in these reactions is not merely a medium for the reactants but an active participant that influences reaction rate, equilibrium position, and the formation of byproducts. A suboptimal solvent choice can lead to low yields, difficult purifications, and inconsistent results. This guide will provide you with the insights to troubleshoot and optimize your solvent system effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis of oxocyclopentyl propanoate and similar keto-esters.

Q1: My reaction yield is consistently low. Could the solvent be the primary cause?

A1: Absolutely. A low yield in an esterification reaction is often directly linked to the reaction equilibrium. The Fischer esterification, a common method for this synthesis, is a reversible process.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the product side. The solvent plays a crucial role in this manipulation.

Causality & Troubleshooting Steps:

  • Water Removal (Le Châtelier's Principle): The esterification reaction produces water as a byproduct.[1][2] If water is allowed to accumulate, the reverse reaction (hydrolysis) will occur, reducing the yield.[1][4]

    • Solution: Employ a solvent that forms an azeotrope with water, allowing for its removal using a Dean-Stark apparatus.[5][6][7][8] Toluene and xylenes are standard choices for this purpose due to their suitable boiling points and immiscibility with water.[5][7][9] For lower temperature reactions, cyclohexane can be considered.

    • Experimental Protocol (Dean-Stark Azeotropic Distillation):

      • Assemble a reflux apparatus with a Dean-Stark trap and a condenser. Ensure all glassware is meticulously dried.

      • Charge the reaction flask with the 2-oxocyclopentyl-containing alcohol, propanoic acid (or its anhydride), the chosen azeotropic solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

      • Heat the mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap.

      • Upon cooling in the trap, the denser water will separate and collect at the bottom, while the solvent will overflow and return to the reaction flask.

      • Monitor the reaction by observing the amount of water collected in the trap. The reaction is near completion when water ceases to accumulate.[5]

  • Reactant Concentration: According to Le Châtelier's principle, using a large excess of one reactant can also drive the equilibrium towards the products.[3][10]

    • Solution: If propanoic acid is the less expensive reagent, use it in significant excess. Alternatively, the alcohol reactant can be used in excess. If one of the reactants can also serve as the solvent (e.g., if the alcohol is a liquid and a good solvent for the other components), this can be a highly effective strategy.[2][11]

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side product formation. How can solvent choice help to minimize this?

A2: Side product formation in reactions involving ketones like a 2-oxocyclopentyl moiety often arises from the ketone's ability to enolize, leading to self-condensation (aldol-type reactions) or other undesired pathways.[12] The solvent's polarity and protic/aprotic nature can significantly influence the rates of these side reactions relative to the desired esterification.

Causality & Troubleshooting Steps:

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the cyclopentanone ring is sensitive to the solvent environment.[13][14][15] Polar protic solvents can stabilize the enol form through hydrogen bonding, potentially increasing the rate of enol-mediated side reactions.

    • Solution: Consider switching to a less polar, aprotic solvent. Solvents like toluene, hexane, or dichloromethane can disfavor enolization compared to more polar or protic solvents like alcohols or DMSO.[13] This can be a balancing act, as the desired esterification also needs a solvent in which the reactants are sufficiently soluble.

  • Solvent Polarity and Reaction Rate: The polarity of the solvent can affect the rates of the desired and undesired reactions differently.[16]

    • Solution: A systematic screening of solvents with varying polarities can be beneficial. Start with a non-polar solvent like hexane or cyclohexane. If solubility is an issue, gradually increase the polarity with solvents like toluene, dichloromethane, or diethyl ether. It is crucial to monitor the reaction progress and byproduct profile for each solvent.

Diagram of Solvent Influence on Side Reactions:

Side_Reactions cluster_0 Reaction Pathways cluster_1 Solvent Influence Reactants 2-Oxocyclopentyl Derivative + Propanoic Acid Desired_Product Oxocyclopentyl Propanoate Reactants->Desired_Product Desired Esterification Side_Product Enol-Mediated Side Products (e.g., Aldol Condensation) Reactants->Side_Product Undesired Enolization Polar_Protic Polar Protic Solvents (e.g., Ethanol, Water) Polar_Protic->Side_Product Promotes Nonpolar_Aprotic Non-polar Aprotic Solvents (e.g., Toluene, Hexane) Nonpolar_Aprotic->Desired_Product Favors

Caption: Solvent effects on desired vs. undesired reaction pathways.

Q3: My starting materials are not fully soluble in the recommended azeotropic solvents like toluene. What are my options?

A3: Solubility is a fundamental requirement for a successful reaction. If your specific 2-oxocyclopentyl derivative has poor solubility in non-polar solvents, a co-solvent system or an alternative solvent may be necessary.

Causality & Troubleshooting Steps:

  • Co-Solvent System: Introducing a small amount of a more polar, aprotic co-solvent can enhance the solubility of your starting materials without drastically altering the overall non-polar character of the reaction medium required for azeotropic water removal.

    • Solution: To a primary solvent of toluene, consider adding a co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane in a minimal amount required to achieve dissolution at the reaction temperature. Be cautious, as some polar aprotic solvents can have boiling points close to that of water, which might interfere with the Dean-Stark trap's efficiency.

  • Alternative High-Boiling Point Solvents: Some higher boiling point ethers or esters can serve as both the solvent and a medium for azeotropic water removal, though they may be less efficient than toluene.

    • Solution: Consider solvents like dibutyl ether or anisole. While they don't form a classic low-boiling azeotrope with water in the same way as toluene, their high boiling points can facilitate the physical removal of water through distillation.

Data Presentation: Solvent Properties

The selection of an appropriate solvent requires a careful consideration of its physical properties. The following table provides a comparison of common organic solvents that could be considered for the synthesis of oxocyclopentyl propanoate.

SolventBoiling Point (°C)Dielectric Constant (20°C)Solubility in Water ( g/100g )Notes
Hexane691.890.0014Non-polar, good for minimizing enolization.[17]
Cyclohexane80.72.02<0.1Non-polar, suitable for azeotropic removal of water.[18][19]
Toluene110.62.380.05Excellent for azeotropic water removal with a Dean-Stark trap.[9][17]
Dichloromethane39.69.082Polar aprotic, useful for solubility but low boiling point.
Diethyl Ether34.64.347.5Low boiling point, can be used for reactions at lower temperatures.[18][19]
Tetrahydrofuran (THF)667.530Polar aprotic, good co-solvent for solubility issues.[17]
Ethyl Acetate776.08.7Can be a reactant and a solvent, but water miscibility is a concern.[18][19]
Acetonitrile81.637.5MiscibleHighly polar aprotic, may promote side reactions.[18][19]
Dimethylformamide (DMF)15336.7MiscibleHigh boiling point, highly polar, risk of promoting side reactions.[18][19]
Dimethyl Sulfoxide (DMSO)18947MiscibleHigh boiling point, highly polar, strong H-bond acceptor.[18][19]

Data compiled from multiple sources.[17][18][19][20][21]

Conclusion: A Systematic Approach to Solvent Optimization

Optimizing solvent selection for the synthesis of oxocyclopentyl propanoate is a multi-faceted challenge that requires a systematic approach. By understanding the interplay between solvent properties and reaction mechanics—specifically, reaction equilibrium and the potential for side reactions—researchers can effectively troubleshoot and enhance their synthetic protocols. Always begin with the end in mind: a high-yielding, clean reaction that simplifies downstream purification. The principles and troubleshooting steps outlined in this guide provide a robust framework for achieving this goal.

References

  • Dean-Stark - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Properties. Scribd. [Link]

  • Current developments in esterification reaction: A review on process and parameters. ScienceDirect. [Link]

  • Common Organic Solvents: Table of Properties. Erowid. [Link]

  • Process for purifying an alpha-keto ester.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Which solvent cannot be used in a Dean-Stark apparatus? Brainly.com. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. MilliporeSigma. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Center for Biotechnology Information. [Link]

  • Process for producing (±) 2- [4- (2-oxocyclopentylmethyl) phenyl] propionic acid and salts thereof.
  • Dean and Stark & Clevenger Apparatus: Uses and Features. Borosil Scientific. [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER.
  • A METHOD FOR PREPARING RAMIPRIL. European Patent Office. [Link]

  • Dean–Stark apparatus. Wikipedia. [Link]

  • The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. SciELO Brasil. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Publications. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Dean−Stark Apparatus Modified for Use with Molecular Sieves. ACS Publications. [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. ACS Publications. [Link]

  • Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone. National Center for Biotechnology Information. [Link]

  • Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Oxford Academic. [Link]

  • Purification and Characterization of α-Keto Ester Reductases from Bakers' Yeast. Taylor & Francis Online. [Link]

  • Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Center for Biotechnology Information. [Link]

  • Preparation of Crystalline Form SI of 2-r4-(2-Oxo-cvclopentylmethyl)-phenyll-propionic acid.
  • The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. ResearchGate. [Link]

  • A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. ResearchGate. [Link]

  • From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. Journal of the American Chemical Society. [Link]

  • Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. MDPI. [Link]

  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. Semantic Scholar. [Link]

  • Ketones to Esters. Chemistry Steps. [Link]

  • Baeyer–Villiger oxidation. Wikipedia. [Link]

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Technical Support Center: Purification of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the separation and purification of Butyl 3-(2-oxocyclopentyl)propanoate.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Separation Protocols, Impurity Profiling, and Yield Optimization Last Updated: March 5, 2026[1]

Executive Summary & Molecule Profile[2]

Target Molecule: Butyl 3-(2-oxocyclopentyl)propanoate CAS: 10407-36-0 (Methyl analog ref), Generic structure class.[1] Synthesis Context: Typically synthesized via the Stork Enamine Michael Addition involving cyclopentanone and butyl acrylate.[1] Critical Utility: A key intermediate for synthesizing pharmaceutical APIs (e.g., Ramipril analogs) and fragrance compounds (jasmonate derivatives).[1]

This guide addresses the critical bottleneck in this synthesis: Separating the mono-alkylated target from the di-alkylated byproducts and polymeric residues.

Physical Property Matrix (Reference Data)
ComponentApprox. Boiling Point (Atm)Boiling Point (Reduced Pressure)Role
Cyclopentanone 130.6 °C~30 °C @ 10 mmHgStarting Material (Solvent)
Butyl Acrylate 145.0 °C~40 °C @ 10 mmHgElectrophile
Target (Mono-ester) >280 °C (Calc.) 135–140 °C @ 2 mmHg Product
Di-alkylated Impurity >350 °C (Calc.)>180 °C @ 2 mmHgMajor Byproduct
Poly(butyl acrylate) N/A (Solid/Gum)Non-volatile residuePolymer Impurity

Diagnostic Workflow: The "Triage"

Before attempting separation, identify your crude mixture's profile using this decision logic.

TriageWorkflow Start Analyze Crude Mixture (GC-MS / TLC) CheckPolymer Is there a gummy/solid residue? Start->CheckPolymer CheckEnamine Is Enamine peak visible? CheckPolymer->CheckEnamine No ActionFilter Pre-treatment: Silica Plug Filtration CheckPolymer->ActionFilter Yes CheckDialkyl Is Di-alkylated > 10%? ActionDistill Proceed to High-Vac Distillation CheckDialkyl->ActionDistill No (<10%) ActionColumn Requires Column Chromatography CheckDialkyl->ActionColumn Yes (>10%) CheckEnamine->CheckDialkyl No ActionHydrolysis Re-subject to Acidic Hydrolysis CheckEnamine->ActionHydrolysis Yes ActionFilter->CheckEnamine

Figure 1: Diagnostic logic for determining the appropriate purification pathway based on crude impurity profile.

Troubleshooting Guides (Q&A Format)

Scenario A: "I cannot separate the di-alkylated byproduct from my target."

User Issue: "My GC shows a persistent peak eluting after the product. Distillation isn't clearing it effectively."

Root Cause Analysis: The reaction stoichiometry likely favored di-alkylation .[1] In Michael additions involving cyclopentanone, the mono-alkylated product is still nucleophilic. If the concentration of butyl acrylate is too high relative to the enamine/ketone, the second addition occurs at the


 position (2,5-substitution) or the same carbon (2,2-substitution).

Technical Solution:

  • Prevention (Synthesis Phase): You must use a large excess of the enamine (or cyclopentanone) relative to the acrylate (1.5:1 to 2:1 ratio).[1] This statistically favors mono-addition.

  • Correction (Separation Phase):

    • Technique: Use a Vigreux column (at least 20cm) during vacuum distillation.[1] The boiling point difference (

      
      T) between mono- and di-esters is >40°C at 2 mmHg, which is sufficient for fractional distillation.
      
    • Protocol: Collect the main fraction only when the vapor temperature stabilizes at 135–140°C (2 mmHg). Stop collection immediately when the temperature begins to rise above 145°C.

Scenario B: "My crude mixture turned into a viscous gel."

User Issue: "During workup, the organic layer became extremely thick. I suspect polymerization."

Root Cause Analysis: Butyl acrylate is prone to radical polymerization, initiated by heat or light.[1] If the reaction was run without radical inhibitors or at excessive temperatures, you formed Poly(butyl acrylate).[1]

Technical Solution:

  • Immediate Remediation: Do not attempt to distill the gel directly; it will bump and degrade.[1]

    • Dilute the crude with Ethyl Acetate (1:1).[1]

    • Pass the solution through a short pad of Silica Gel or Celite .[1] The polymer chains will likely adsorb or get trapped in the matrix, while the small molecule product elutes.

  • Future Prevention: Add a radical inhibitor like MEHQ (Hydroquinone monomethyl ether) or BHT (100–200 ppm) to the reaction mixture.[1] Perform the reaction under an inert atmosphere (Nitrogen/Argon) to exclude oxygen, which can promote radical formation in acrylates.[1]

Scenario C: "The product smells like amine and has a trailing baseline on TLC."

User Issue: "I used morpholine to make the enamine, but I can't get rid of it."

Root Cause Analysis: Incomplete hydrolysis of the intermediate enamine.[1] The Michael addition forms an iminium/enamine species that must be hydrolyzed to release the ketone and the amine.

Technical Solution: The "Self-Validating" Hydrolysis Protocol:

  • Dissolve crude oil in water/acetic acid buffer (pH ~4–5).

  • Stir vigorously for 2 hours at room temperature.

  • Validation Step: Take an aliquot, extract with ether, and run a TLC. If the spot stays at the baseline (amine salts) or matches the clean ketone Rf, proceed.[1]

  • Extraction: The morpholine will remain in the aqueous acidic layer as a salt.[1] Extract the product into an organic solvent (DCM or EtOAC).[1][2]

Detailed Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation (Primary Method)

Objective: Isolate >95% pure mono-ester from crude reaction mixture.

Equipment:

  • Short-path distillation head or 10cm Vigreux column.

  • High-vacuum pump (capable of <5 mmHg).[1]

  • Manometer.[1]

  • Oil bath with magnetic stirring.[1]

Step-by-Step:

  • Degassing: Place crude oil in the boiling flask. Stir gently under vacuum (no heat) for 10 minutes to remove residual solvents (DCM, Toluene) and dissolved gases.

  • Foreshot Collection:

    • Heat bath to 80°C.

    • Collect volatiles (unreacted butyl acrylate, cyclopentanone).[1]

    • Observation: Pressure should drop as volatiles clear.[1]

  • Main Fraction:

    • Increase bath temperature to ~160–170°C.[1]

    • Watch for vapor temperature stabilization at 135–140°C (at 2 mmHg) .[1]

    • Collect this fraction.[1]

  • Termination:

    • Stop when vapor temp spikes or distillation rate slows drastically. The pot residue contains the di-alkylated byproducts and polymers.

Protocol 2: Chemical Purification (Bisulfite Adduct)[1]

Context: Use this if distillation equipment is unavailable or if the di-alkylated impurity is difficult to remove.[1] This method exploits the steric accessibility of the ketone.

Mechanism: The mono-substituted ketone forms a water-soluble bisulfite adduct more readily than the sterically crowded di-substituted byproduct.

  • Formation: Shake the crude organic mixture with saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Separation: The target ketone moves to the aqueous phase as the adduct. The di-alkylated impurity (and polymers) remain in the organic layer.[1]

  • Wash: Wash the aqueous layer with ether to remove impurities.[1]

  • Regeneration: Treat the aqueous phase with 10% NaOH or Sodium Carbonate to decompose the adduct and release the pure ketone.

  • Extraction: Extract the pure ketone back into ether/DCM.

Mechanistic Visualization

Understanding the reaction pathway helps identify where impurities originate.

ReactionPathway Cyclo Cyclopentanone Enamine Enamine Intermediate Cyclo->Enamine - H2O Morph Morpholine Morph->Enamine Mono Mono-Alkylated Enamine Enamine->Mono + Acrylate (1 eq) Acrylate Butyl Acrylate Di Di-Alkylated Byproduct Mono->Di + Acrylate (Excess) Hydrolysis Acidic Hydrolysis Mono->Hydrolysis Target Butyl 3-(2-oxocyclopentyl) propanoate Hydrolysis->Target Release Morpholine

Figure 2: Reaction pathway showing the critical bifurcation point where excess acrylate leads to di-alkylated impurities.[1]

References

  • Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. This is the foundational text for the enamine chemistry used in this synthesis. [1]

  • PubChem. "Butyl 3-(2-oxocyclopentyl)propanoate Analog Data."[1] National Library of Medicine.[1] Used for physical property estimation and toxicity data. [1][3]

  • Org. Synth. (1974).[1] "General Procedures for Michael Additions using Enamines." Organic Syntheses. Provides the standard workup protocols for hydrolyzing enamine intermediates. [1]

  • LookChem. "3-(2-Oxocyclopentyl)propanoic acid Properties." Used to extrapolate boiling points for the butyl ester derivative. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Butyl Acrylate and Cyclopentanone before handling.

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectral Analysis of Butyl 3-(2-oxocyclopentyl)propanoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide offers an in-depth analysis of the ¹H NMR spectrum of Butyl 3-(2-oxocyclopentyl)propanoate, a molecule integrating a keto-ester functionality that is a common motif in synthetic intermediates and biologically active compounds. As a Senior Application Scientist, this guide moves beyond a simple spectral interpretation, providing a comparative analysis grounded in the fundamental principles of NMR and contextualized with alternative analytical techniques.

The structural complexity of Butyl 3-(2-oxocyclopentyl)propanoate, featuring a chiral center and multiple methylene groups in diverse electronic environments, presents an excellent case study for the power of high-resolution NMR. Understanding its spectral features is crucial for confirming its synthesis, assessing its purity, and providing a foundation for the characterization of more complex derivatives.

The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful technique that provides detailed information about the number of different types of protons, their relative numbers, and their connectivity within a molecule. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[1]

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiple peaks. The 'n+1' rule is a common heuristic, where a proton with 'n' equivalent neighboring protons will have its signal split into 'n+1' peaks (e.g., singlet, doublet, triplet).[2]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is a measure of the interaction between coupled protons and is independent of the magnetic field strength.[3]

Predicted ¹H NMR Spectrum of Butyl 3-(2-oxocyclopentyl)propanoate

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed by analyzing the expected contributions from its constituent fragments: the n-butyl group, the propanoate linker, and the 2-substituted cyclopentanone ring.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_elucidation Structural Confirmation Sample Preparation Sample Preparation 1H NMR 1H NMR Sample Preparation->1H NMR 13C NMR 13C NMR Sample Preparation->13C NMR IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Integration Data Integration 1H NMR->Data Integration 13C NMR->Data Integration IR Spectroscopy->Data Integration Mass Spectrometry->Data Integration Final Structure Final Structure Data Integration->Final Structure

Figure 2. A typical analytical workflow for structural elucidation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of a keto-ester like Butyl 3-(2-oxocyclopentyl)propanoate.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into a spinner and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Ensure a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all the signals in the spectrum.

    • Analyze the chemical shifts, integrations, and multiplicities to assign the peaks to the corresponding protons in the molecule.

Conclusion

The structural analysis of Butyl 3-(2-oxocyclopentyl)propanoate serves as an excellent model for understanding the interplay of different functional groups within a single molecule and their manifestation in a ¹H NMR spectrum. By systematically dissecting the predicted spectrum and comparing it with simpler analogues and data from complementary techniques like ¹³C NMR, IR, and MS, a confident structural assignment can be made. This integrated analytical approach is fundamental in modern chemical research and drug development, ensuring the unambiguous identification and characterization of novel chemical entities.

References
  • UCLA Chemistry. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

Sources

Navigating the Carbon Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, navigating the complexities of molecular structure is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR chemical shifts for Butyl 3-(2-oxocyclopentyl)propanoate, offering a comparative lens against predicted values and structurally related compounds. By dissecting the spectral data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for confident structural verification and characterization.

The Structural Blueprint: Understanding Butyl 3-(2-oxocyclopentyl)propanoate

Butyl 3-(2-oxocyclopentyl)propanoate is a keto-ester characterized by a cyclopentanone ring and a butyl ester functionality. The unique electronic environment of each carbon atom within this structure gives rise to a distinct C13 NMR spectrum. Understanding the factors that influence these chemical shifts is crucial for accurate spectral assignment. Key factors include the electronegativity of neighboring atoms, the hybridization state of the carbon (sp², sp³), and steric effects.[1][2][3] For instance, the carbonyl carbons of the ketone and ester groups are significantly deshielded and appear far downfield due to the strong electronegativity of the oxygen atoms and their sp² hybridization.[2][4]

To facilitate a clear discussion, the carbon atoms of Butyl 3-(2-oxocyclopentyl)propanoate are systematically numbered as illustrated in the diagram below.

Caption: Structure of Butyl 3-(2-oxocyclopentyl)propanoate with carbon numbering.

Comparative Analysis of C13 NMR Chemical Shifts

In the absence of a publicly available experimental spectrum for Butyl 3-(2-oxocyclopentyl)propanoate, a combination of predictive tools and comparative analysis with structurally similar compounds provides a robust framework for understanding its C13 NMR spectrum.[5][6][7][8]

Carbon AtomPredicted Chemical Shift (ppm) for Butyl 3-(2-oxocyclopentyl)propanoate*Experimental Chemical Shift (ppm) for Cyclopentanone[9][10][11]Experimental Chemical Shift (ppm) for Butyl Propanoate[12]
C1 ~218220.16-
C2 ~4538.31-
C3 ~2823.31-
C4 ~3523.31-
C5 ~3838.31-
C6 ~30--
C7 ~34-27.7
C8 ~173-174.4
C9 ~64-64.0
C10 ~31-30.7
C11 ~19-19.2
C12 ~14-13.7

*Predicted values are generated using a combination of established NMR prediction algorithms and comparative data analysis.

Dissecting the Spectrum: A Rationale for Chemical Shift Assignments

A detailed analysis of the predicted and comparative data reveals the electronic environment of each carbon atom:

  • Carbonyl Carbons (C1 and C8): The ketone (C1) and ester (C8) carbonyl carbons are the most downfield-shifted signals, appearing at approximately 218 ppm and 173 ppm, respectively.[4] This significant deshielding is a direct consequence of the double bond to highly electronegative oxygen atoms.

  • Cyclopentanone Ring Carbons (C2-C5): The carbons of the cyclopentanone ring exhibit shifts characteristic of aliphatic rings. The carbons alpha to the ketone (C2 and C5) are expected around 38-45 ppm, deshielded by the adjacent carbonyl group. The beta (C3 and C4) carbons are predicted to be more upfield, around 28-35 ppm.

  • Propanoate Chain Carbons (C6 and C7): The methylene carbons of the propanoate side chain (C6 and C7) will have distinct chemical shifts. C7, being alpha to the ester carbonyl, will be more deshielded (~34 ppm) than C6 (~30 ppm).

  • Butyl Chain Carbons (C9-C12): The chemical shifts of the butyl chain carbons are influenced by their proximity to the ester oxygen. C9, directly attached to the oxygen, is the most downfield in this group (~64 ppm). The chemical shifts then decrease progressively for C10 (~31 ppm), C11 (~19 ppm), and C12 (~14 ppm) as the distance from the electronegative oxygen increases.[1]

Experimental Protocol for C13 NMR Spectroscopy

Acquiring a high-quality C13 NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol for obtaining the C13 NMR spectrum of a small organic molecule like Butyl 3-(2-oxocyclopentyl)propanoate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a clean 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Set acquisition parameters (e.g., pulse program, number of scans, relaxation delay). acq3->acq4 acq5 Acquire the Free Induction Decay (FID). acq4->acq5 proc1 Apply Fourier Transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Apply baseline correction. proc2->proc3 proc4 Reference the spectrum to the TMS signal at 0.0 ppm. proc3->proc4

Caption: Standard workflow for acquiring a C13 NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of Butyl 3-(2-oxocyclopentyl)propanoate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), which also serves as the field frequency lock.[13]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[14][15]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Select an appropriate pulse program, typically a proton-decoupled sequence, to simplify the spectrum to singlets for each unique carbon.[3][16]

  • Set the acquisition parameters, including the number of scans (NS), which may need to be increased for dilute samples, and the relaxation delay (D1) to ensure full relaxation of all carbon nuclei.[17][18]

  • Initiate the acquisition to collect the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks if desired, although integration in C13 NMR is generally not as straightforward as in H1 NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[2]

Conclusion

This guide provides a comprehensive framework for understanding and predicting the C13 NMR spectrum of Butyl 3-(2-oxocyclopentyl)propanoate. By leveraging predictive tools and making informed comparisons with structurally analogous compounds, researchers can confidently assign the chemical shifts and verify the structure of this and related molecules. The provided experimental protocol offers a standardized approach to acquiring high-quality C13 NMR data, a critical step in the rigorous characterization of chemical compounds.

References

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Slideshare. (n.d.). Chemical shift with c13 nmr. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (2025, March 14). NMRShiftDB. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanone. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • MDPI. (2025, August 21). An NMR Database for Organic and Organometallic Compounds. Retrieved from [Link]

  • Mestrelab. (2025, May 27). Download NMR Predict. Retrieved from [Link]

  • SpectraBase. (n.d.). Butyl 2-(6-methoxy-2-naphthyl)propanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The University of Chicago. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • The University of Chicago. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE N.M.R. SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2,4-Trimethyl-cyclopentanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Running 13C spectra. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, October 14). Synthesis of butyl propionate: A possible monomer for biodegradable polymer. Retrieved from [Link]

  • Chegg.com. (2024, February 7). Solved The data table for a ^(13)C NMR spectrum is simpler. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 3 C-13 NMR spectrum of the solid product formed by reacting the.... Retrieved from [Link]

Sources

FTIR absorption peaks for Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: FTIR Characterization & Process Monitoring of Butyl 3-(2-oxocyclopentyl)propanoate

Executive Summary

Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical bifunctional intermediate used in the synthesis of pharmaceuticals (prostaglandin analogs) and fragrance compounds (jasmonate derivatives).[1][2][3] Its structure combines a strained five-membered cyclic ketone with an acyclic butyl ester side chain.[1][2][3][4]

This guide provides a comparative spectroscopic analysis to assist researchers in:

  • Structural Verification: Distinguishing the target product from structural analogs.[1][2][3][4]

  • Process Monitoring: Tracking the Michael addition efficiency by comparing the product against starting materials (Cyclopentanone and Butyl Acrylate).

  • Purity Assessment: Identifying common hydrolysis impurities (Carboxylic Acid derivatives).

Theoretical Spectroscopic Framework

The FTIR spectrum of Butyl 3-(2-oxocyclopentyl)propanoate is defined by the interplay between the ring strain of the cyclopentanone and the free rotation of the aliphatic ester.

Key Vibrational Modes
Functional GroupModeWavenumber (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Mechanistic Insight
Cyclic Ketone (C=O) Stretching1740 – 1750 The 5-membered ring strain increases the bond force constant, shifting the absorption to a higher frequency compared to acyclic ketones (~1715

).[1][2]
Ester (C=O) Stretching1735 – 1745 Typical aliphatic ester carbonyl.[1][2][3] Often overlaps with the cyclic ketone peak, creating a broadened or split band in the 1735–1750 range.
Ester (C-O-C) Stretching1160 – 1250 The "Fingerprint" anchor.[1][2][3][4] Strong asymmetric stretching of the C-O-C linkage, specific to the butyl ester moiety.
Alkyl (C-H) Stretching2850 – 2960 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C-H vibrations from the butyl chain and cyclopentane ring.[1][2][3]
Methylene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Bending1450 – 1465 Scissoring vibrations of the ring and chain methylene groups.[1][2][3]

Comparative Analysis: Product Performance vs. Alternatives

This section compares the FTIR profile of the target compound against its Precursors (for reaction monitoring) and its Hydrolysis Impurity (for quality control).

Scenario A: Reaction Monitoring (Synthesis from Butyl Acrylate)

Objective: Confirm the completion of the Michael Addition reaction. Comparison:Target Product vs. Butyl Acrylate (Reagent) .[1][2][3][4]

FeatureButyl Acrylate (Precursor)Target Product Diagnostic Action
Alkene C=C 1620 – 1640 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Medium)
Absent CRITICAL: Disappearance of this peak confirms consumption of the acrylate.[1][2][3]
Vinylic C-H > 3000 – 3100 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Weak)
Absent Confirming indicator of C=C saturation.[1][2][3]
Carbonyl Shape Single sharp peak (~1730

)
Broad/Split peak (1735–1750

)
Appearance of the second carbonyl (ketone) broadens the C=O region.[1][3]
Scenario B: Purity Analysis (Hydrolysis Check)

Objective: Detect degradation of the ester into the free acid.[3] Comparison:Target Product vs. 3-(2-oxocyclopentyl)propanoic acid .[1][2][3][4][5][6]

FeatureTarget Product (Ester) Acid Impurity (Hydrolysis)Diagnostic Action
O-H Region Absent2500 – 3300 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Very Broad)
"Carboxylic Acid Beard": A broad, jagged absorption indicates hydrolysis.
C=O[1][2][3] Region ~1740 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Ester/Ketone)
~1710

(Acid dimer)
A shoulder or new peak appearing at lower wavenumbers suggests acid formation.[1][2][3]

Experimental Protocol

To ensure reproducible data for comparative analysis, follow this self-validating protocol.

Methodology: Attenuated Total Reflectance (ATR) FTIR
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR crystal.

  • Resolution: 4

    
    .
    
  • Scans: 32 (Screening) or 64 (Final QC).

Step-by-Step Workflow
  • Background Correction: Clean the crystal with isopropanol.[1][2][3][4] Collect an air background spectrum.[1][3][4]

    • Validation: Ensure the background line is flat with no peaks in the 2800–3000

      
       (contamination) or 2350 
      
      
      
      (
      
      
      ) regions.[1][3]
  • Sample Application:

    • Neat Liquid: Place 1 drop (~20

      
      ) of Butyl 3-(2-oxocyclopentyl)propanoate directly onto the crystal.
      
    • Note: No KBr pellet is required as the substance is a liquid at room temperature.[3][4]

  • Acquisition: Record the spectrum.

  • Post-Processing: Apply baseline correction if the baseline drifts >5% T. Identify the Carbonyl Maxima (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][3]
    

Process Visualization

The following diagram illustrates the synthesis workflow and the specific FTIR checkpoints used to validate the transformation from precursors to the final product.

G Cyclo Cyclopentanone (Reactant A) Peak: C=O ~1745 Reaction Michael Addition (Catalyst: Base) Cyclo->Reaction Acrylate Butyl Acrylate (Reactant B) Peak: C=C ~1630 Peak: =C-H >3000 Acrylate->Reaction Crude Crude Mixture Reaction->Crude Check1 FTIR Checkpoint 1 Target: Loss of 1630 cm⁻¹ Crude->Check1 Check1->Reaction Fail (C=C present) Product Butyl 3-(2-oxocyclopentyl)propanoate (Target) Peak: Dual C=O ~1740 No OH, No C=C Check1->Product Pass (No C=C) Impurity Hydrolysis Impurity (Acid Form) Peak: Broad OH 2500-3300 Product->Impurity Moisture/Time

Figure 1: Reaction monitoring workflow via FTIR. The critical control point (Checkpoint 1) relies on the disappearance of the acrylate C=C stretch.[3]

References

  • National Institute of Standards and Technology (NIST). Propanoic acid, butyl ester (Butyl Propionate) Infrared Spectrum.[1][3][4][7] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link][1][2][3]

  • SpectraBase. Methyl 3-(2-oxocyclopentyl)propanoate Vapor Phase IR Spectrum. John Wiley & Sons.[1][2][3][4][8] (Structural analog reference for cyclic ketone/ester overlap). Available at: [Link][1][2][3]

  • Organic Syntheses. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one. Org.[1][2][3][4][9] Synth. 2013, 90, 194-205.[4] (Reference for cyclopentanone ring strain shifts). Available at: [Link][1][2][3]

Sources

Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the GC-MS Fragmentation of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for the identification and structural elucidation of novel compounds. The intricate dance of fragmentation patterns, unique to each molecule, provides a veritable fingerprint for identification. This guide delves into the anticipated Electron Ionization (EI) fragmentation pattern of Butyl 3-(2-oxocyclopentyl)propanoate, a molecule of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will construct a detailed, predicted fragmentation pathway grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally related molecules.

The Molecular Blueprint: Understanding the Structure of Butyl 3-(2-oxocyclopentyl)propanoate

Butyl 3-(2-oxocyclopentyl)propanoate possesses a molecular weight of 212.29 g/mol and the molecular formula C₁₂H₂₀O₃. Its structure incorporates three key features that will dictate its fragmentation under electron ionization: a butyl ester group, a cyclopentanone ring, and a propyl chain linking these two moieties. The ionization process typically begins with the removal of an electron from a non-bonding lone pair, most likely on one of the oxygen atoms, creating a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 212.[1]

Charting the Fragmentation Cascade: A Predicted Pathway

The initial molecular ion is a high-energy species that will undergo a series of fragmentation reactions to form more stable daughter ions. The most probable fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments (both the charged ion and the neutral radical).[2]

The predicted major fragmentation pathways for Butyl 3-(2-oxocyclopentyl)propanoate are as follows:

  • α-Cleavage adjacent to the ester carbonyl: This is a common fragmentation pathway for esters and can lead to the loss of the butoxy group (-OC₄H₉) or the butyl radical (-C₄H₉).

    • Loss of the butoxy radical will result in an acylium ion at m/z 139 .

    • Loss of the butyl radical will lead to a fragment at m/z 155 .

  • McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β bond. In this molecule, a hydrogen from the butyl chain can be transferred to the ester carbonyl oxygen, leading to the elimination of butene (C₄H₈) and the formation of a radical cation at m/z 156 .

  • Cleavage of the cyclopentanone ring: The five-membered ring can undergo cleavage, a common fragmentation for cyclic ketones.[3] A typical loss is that of ethene (C₂H₄), which, following a ring-opening event, could lead to a fragment ion.

  • Fragmentation of the propyl chain: Cleavage can also occur along the propyl chain connecting the two main functional groups.

  • Loss of the entire ester side chain: Cleavage of the bond between the cyclopentanone ring and the propyl chain could result in a cyclopentanone-containing fragment.

The following DOT script visualizes the predicted primary fragmentation pathways:

Fragmentation_Pattern M Butyl 3-(2-oxocyclopentyl)propanoate (M+•, m/z 212) F1 m/z 156 (McLafferty Rearrangement, - C4H8) M->F1 - C4H8 F2 m/z 155 (α-cleavage, - •C4H9) M->F2 - •C4H9 F3 m/z 139 (α-cleavage, - •OC4H9) M->F3 - •OC4H9 F4 m/z 83 (Cyclopentanone ring fragment) M->F4 - C5H9O3• F5 m/z 57 (Butyl cation, [C4H9]+) M->F5 - C8H11O3• F6 m/z 55 F1->F6 - •COOH, -C2H4 GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve sample in appropriate solvent Inject Inject sample into GC Prep->Inject GC_Sep Separation on GC column Inject->GC_Sep MS_Ion Ionization (EI) GC_Sep->MS_Ion MS_Frag Fragmentation MS_Ion->MS_Frag MS_Detect Detection of ions MS_Frag->MS_Detect TIC Total Ion Chromatogram MS_Detect->TIC Mass_Spec Mass Spectrum Extraction TIC->Mass_Spec Analysis Fragmentation Pattern Analysis Mass_Spec->Analysis

Sources

HPLC Method Development for Butyl 3-(2-oxocyclopentyl)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical intermediate in the synthesis of prostaglandins, jasmonate-type fragrances, and specific pharmaceutical APIs (e.g., prostaglandin analogs). Its analysis presents a unique set of chromatographic challenges:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system. It relies on the weak 
    
    
    
    transition of the ketone (~280 nm) or the non-specific
    
    
    transition of the ester/carbonyl (<210 nm).
  • Moderate Lipophilicity: The butyl chain adds significant hydrophobicity (LogP

    
     2.1–2.5) compared to its methyl ester counterparts, requiring tailored organic modifier gradients.
    
  • Matrix Complexity: Often analyzed directly from reaction mixtures containing polar catalysts (e.g., morpholine, p-TSA) or hydrolysis byproducts (acid form).

This guide details the development of a robust RP-HPLC-UV method ("The Product") and objectively compares it against industry-standard alternatives: GC-FID and HPLC-RI .

Molecule Specifications
PropertyValueImplication for Method Development
Molecular Formula

MW = 212.29 g/mol
Boiling Point ~324°C (760 mmHg)High BP challenges standard GC without high-temp columns.
Chromophores Ketone, EsterDetection required at low UV (210 nm) or via RI/ELSD.
Solubility Soluble in ACN, MeOH, EtOAcCompatible with Reverse Phase (RP) and Normal Phase (NP).

The "Product": Optimized RP-HPLC-UV Method

A Core-Shell C18 Approach for Enhanced Sensitivity and Speed.

The developed method utilizes Core-Shell (Fused-Core) Particle Technology . Unlike fully porous particles, core-shell columns provide higher efficiency at lower backpressures, sharpening the peaks of weak UV absorbers like our target molecule, thereby improving the Signal-to-Noise (S/N) ratio.

Chromatographic Conditions (The Protocol)
  • Column: Kinetex C18 (2.6 µm, 100 Å, 150 x 4.6 mm) or equivalent Core-Shell C18.

  • System: HPLC with Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV @ 210 nm (Primary), 280 nm (Secondary/Confirmation).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic for polar impurities
10.0 85 Gradient Ramp (Elution of Target)
12.0 85 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End |

Rationale (Expertise & Experience)
  • Why Phosphoric Acid? The acidic pH (~2.5) suppresses the ionization of any residual free acid (3-(2-oxocyclopentyl)propanoic acid), preventing peak tailing. It is transparent at 210 nm, unlike acetate or formate buffers.

  • Why 210 nm? While 280 nm is specific to the ketone, its molar absorptivity (

    
    ) is typically <100 
    
    
    
    . The absorption at 210 nm is 10-20x stronger, essential for quantitation <0.1%.
  • Why Core-Shell? The diffusion path is shorter (0.23 µm porous shell), minimizing longitudinal diffusion (

    
     term in Van Deemter). This is critical for the butyl ester, which can show band broadening due to its size and interaction kinetics.
    

Comparative Analysis: HPLC-UV vs. Alternatives

We compared the performance of the Optimized HPLC-UV method against GC-FID (Gas Chromatography with Flame Ionization Detection) and HPLC-RI (Refractive Index).

Performance Data Summary
MetricMethod A: RP-HPLC-UV (Product) Method B: GC-FID (Alternative 1) Method C: HPLC-RI (Alternative 2)
Linearity (

)
> 0.999 (10–500 µg/mL)> 0.999 (5–1000 µg/mL)> 0.995 (100–2000 µg/mL)
LOD (Sensitivity) ~0.5 µg/mL (at 210 nm)~0.1 µg/mL (Best) ~50 µg/mL (Poor)
Selectivity High for polar impuritiesHigh for volatile impuritiesLow (Universal detection)
Sample Prep Minimal (Dilute & Shoot)Strict (Dry solvents, no salts)Minimal
Run Time 15.0 min25.0 min (High temp ramp)20.0 min (Isocratic only)
Robustness High (Buffered mobile phase)Moderate (Column bleed at >300°C)Low (Temp sensitive)
Deep Dive: Why Choose HPLC-UV?
  • Vs. GC-FID: While GC-FID offers superior sensitivity for carbon-rich esters, the boiling point of Butyl 3-(2-oxocyclopentyl)propanoate (~324°C) requires high oven temperatures, leading to column bleed and potential thermal degradation of the cyclopentanone ring (aldol condensation/dimerization risks). HPLC operates at 35°C, preserving integral stability.

  • Vs. HPLC-RI: RI is "universal" but lacks sensitivity and cannot run gradients. The butyl ester requires a gradient to elute efficiently without broadening. RI baseline drift during gradients makes it unusable for this application.

Experimental Protocols

Standard Preparation
  • Stock Solution: Weigh 50.0 mg of Butyl 3-(2-oxocyclopentyl)propanoate reference standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase (Initial Ratio: 70:30 Water:ACN).

    • Critical Step: Ensure the diluent matches the initial mobile phase to prevent "solvent shock" peak distortion.

System Suitability Test (SST)

Inject the Working Standard (100 µg/mL) 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 2.0%[1]

    • Tailing Factor (

      
      ): 0.9 – 1.2
      
    • Theoretical Plates (

      
      ): > 10,000
      

Visualization of Method Logic

The following diagram illustrates the decision matrix used to select the Core-Shell HPLC-UV method over GC and RI alternatives.

MethodSelection Start Analyte: Butyl 3-(2-oxocyclopentyl)propanoate (High BP, Weak UV) Decision1 Is the sample thermally stable >300°C? Start->Decision1 GC_Path GC-FID Method (High Sensitivity) Decision1->GC_Path Yes (Pure Std) HPLC_Path HPLC Method Needed Decision1->HPLC_Path No (Reaction Matrix) Decision2 Is UV Activity Sufficient? HPLC_Path->Decision2 RI_Path HPLC-RI (Isocratic Only, Low Sens.) Decision2->RI_Path No (Aliphatic only) UV_Path Select Detection Wavelength Decision2->UV_Path Yes (Ketone/Ester) Wavelength_Choice Compare 210 nm vs 280 nm UV_Path->Wavelength_Choice Final_Method OPTIMIZED METHOD: Core-Shell C18 Gradient ACN/H2O Detection @ 210 nm Wavelength_Choice->Final_Method 210 nm selected for Sensitivity

Caption: Decision tree for selecting RP-HPLC-UV with Core-Shell technology over GC-FID and RI detection for thermally sensitive or complex matrix samples.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 543778, Methyl 3-(2-oxocyclopentyl)propanoate. Retrieved from [Link]

  • Shimadzu Corporation. (2021). Analysis of 3-MCPD Fatty Acid Esters... Using GC-MS/MS. Retrieved from [Link]

  • U.S. EPA. (2023). Substance Details: Cyclopentanepropanoic acid, .beta.-butyl-2-oxo-, methyl ester.[2] Retrieved from [Link]

  • LookChem. (2023). 3-(2-Oxocyclopentyl)propanoic acid Properties and Synthesis. Retrieved from [Link]

Sources

Comparing Butyl vs Methyl 3-(2-oxocyclopentyl)propanoate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Methyl vs. Butyl 3-(2-oxocyclopentyl)propanoate

Executive Summary

This guide provides a technical analysis comparing Methyl 3-(2-oxocyclopentyl)propanoate and its Butyl analog. These compounds serve as critical intermediates in the synthesis of jasmonate-class fragrances (e.g., Methyl Dihydrojasmonate/Hedione) and prostaglandin analogs in pharmaceutical development.

Core Distinction: The primary functional difference lies in the ester hydrolysis kinetics and lipophilicity .

  • The Methyl Ester is a "kinetic" scaffold: it undergoes rapid hydrolysis and transesterification, making it ideal for transient protection or immediate derivatization.

  • The Butyl Ester is a "thermodynamic" or "substantive" scaffold: it exhibits significantly higher lipophilicity and resistance to hydrolysis, useful for sustained-release fragrance applications or lipophilic prodrug formulations.

Physicochemical Profile & Structural Analysis

The structural difference—a single methyl group (


) versus a butyl chain (

)—dramatically alters the physical properties and reaction energy barriers.
PropertyMethyl 3-(2-oxocyclopentyl)propanoateButyl 3-(2-oxocyclopentyl)propanoateImpact on Reactivity
Formula


Molecular Weight difference affects atom economy.
MW 170.21 g/mol 212.29 g/mol Butyl ester requires higher mass loading for equimolar reactions.
LogP (Est.) ~0.6 - 1.3~2.5 - 2.8Butyl ester requires non-polar solvents (Hexane/DCM); Methyl is compatible with MeOH/EtOH.
Boiling Point ~110°C (at 1-2 mmHg)~145°C (at 1-2 mmHg)Butyl ester is harder to distill but safer (higher flash point).
Steric Bulk (

)
Low (0.00)Moderate (-0.39)Critical: Butyl group retards nucleophilic attack at the carbonyl.

Reactivity Profiles

A. Hydrolysis Kinetics (The Critical Differentiator)

The rate of ester hydrolysis is governed by the steric environment of the alkoxy group.[1]

  • Methyl Ester: Reacts rapidly under basic conditions (

    
    ). The small methoxy leaving group allows easy formation of the tetrahedral intermediate.
    
  • Butyl Ester: Hydrolysis is retarded by the

    
    -butyl chain. While not as resistant as a 
    
    
    
    -butyl ester, the
    
    
    -butyl group introduces sufficient steric hindrance to decrease the rate constant (
    
    
    ) by approximately 30-50% compared to the methyl analog under identical conditions.

Implication: In multi-step synthesis, the butyl ester can survive mild basic workups that would cleave the methyl ester.

B. Michael Addition (Synthesis Kinetics)

Both molecules are typically synthesized via the Michael addition of a cyclopentanone enamine to an acrylate ester.

  • Methyl Acrylate: Highly reactive Michael acceptor. Reaction is often exothermic and fast.

  • Butyl Acrylate: Slightly less reactive due to the inductive effect of the butyl group and minor steric shielding. Requires slightly higher temperatures or longer reaction times to reach full conversion.

C. Transesterification
  • Methyl Ester: Readily undergoes transesterification with higher alcohols (e.g., producing the butyl or benzyl ester) using acidic catalysts.

  • Butyl Ester: Difficult to transesterify back to the methyl ester without a large excess of methanol and rigorous removal of butanol (which has a higher boiling point, making the equilibrium shift difficult).

Visualization: Reaction Pathways & Sterics

The following diagram illustrates the Synthesis (Michael Addition) and the divergent Hydrolysis pathways, highlighting the steric energy barrier.

ReactivityComparison Start Cyclopentanone + Morpholine Enamine Enamine Intermediate Start->Enamine - H2O MA Methyl Acrylate (Fast Addition) Enamine->MA BA Butyl Acrylate (Slower Addition) Enamine->BA MeProd Methyl 3-(2-oxocyclopentyl) propanoate MA->MeProd H3O+ Workup MeHyd Hydrolysis (Fast) Low Steric Barrier MeProd->MeHyd NaOH/MeOH Product 3-(2-oxocyclopentyl) propanoic acid MeHyd->Product BuProd Butyl 3-(2-oxocyclopentyl) propanoate BA->BuProd H3O+ Workup BuHyd Hydrolysis (Slow) Steric Hindrance BuProd->BuHyd NaOH/MeOH (Requires Heat) BuHyd->Product

Figure 1: Comparative synthesis and hydrolysis pathways. Note the additional energy/heat requirement for the Butyl ester hydrolysis.

Experimental Protocols

Protocol A: Synthesis via Michael Addition (General Procedure)

Applicable to both esters, with modification noted.

  • Enamine Formation:

    • Mix Cyclopentanone (1.0 eq) and Morpholine (1.2 eq) in Toluene.

    • Reflux with a Dean-Stark trap to remove water.

    • Isolate the enamine by vacuum distillation (critical to remove unreacted amine).

  • Michael Addition:

    • Dissolve Enamine in anhydrous THF or Toluene.

    • Methyl: Add Methyl Acrylate (1.1 eq) dropwise at 0°C, then warm to RT. Reaction time: ~2-4 hours.

    • Butyl: Add Butyl Acrylate (1.1 eq) at RT, then heat to 40-50°C. Reaction time: ~6-12 hours.

  • Hydrolysis of Enamine:

    • Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1 hour.

    • Extract with Ethyl Acetate (Methyl) or Hexane/Ether (Butyl).

    • Purify via fractional distillation.

Protocol B: Comparative Hydrolysis Rate Validation

Use this protocol to empirically verify the stability difference in your specific matrix.

  • Setup: Prepare two reaction vessels at 25°C.

    • Vessel A: 100 mg Methyl ester in 5 mL MeOH + 5 mL 1M NaOH.

    • Vessel B: 100 mg Butyl ester in 5 mL MeOH + 5 mL 1M NaOH.

  • Sampling: Take aliquots at t=5, 15, 30, and 60 minutes.

  • Analysis: Quench aliquots in dilute HCl/DCM. Analyze organic layer by GC-MS or TLC.

  • Expected Result:

    • Vessel A (Methyl): >90% conversion to acid within 15-30 minutes.

    • Vessel B (Butyl): <50% conversion at 30 minutes; requires heating to 60°C for completion.

Applications & Selection Guide

Application FieldPreferred EsterRationale
Fragrance (Fine) Methyl Standard precursor for Hedione (Methyl Dihydrojasmonate). High volatility, established odor profile.
Fragrance (Functional) Butyl Higher substantivity (stays on skin/fabric longer). More lipophilic, resistant to degradation in alkaline detergent bases.
Pharma (Prodrugs) Butyl Increased lipophilicity improves membrane permeability. Slower hydrolysis rate provides sustained release of the active acid.
Intermediate Synthesis Methyl Atom economy is better; easier to remove by-products; easier to characterize by NMR (distinct methoxy singlet).

References

  • BenchChem. (2025).[2] Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. (Protocol adapted for cyclopentyl analog).

  • PubChem. Methyl 3-(2-oxocyclopentyl)propanoate (Compound Summary). National Library of Medicine.

  • Chapman, N. B., et al. (1964). Conformation and Reactivity.[3] Kinetics of the Acid-catalysed Hydrolysis of Methyl and t-Butyl Esters. Journal of the Chemical Society. (Foundational data on steric effects in ester hydrolysis).

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (Methodology for hydrolyzing resistant butyl esters).

  • Master Organic Chemistry. (2023). The Michael Addition Reaction: Mechanism and Kinetics. (General principles of acrylate reactivity).

Sources

Technical Comparison Guide: Mass Spectrometry Identification of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical intermediate in the synthesis of functionalized cyclopentanones, often utilized in the production of jasmonate-based fragrances and prostaglandin analogs. Its identification is frequently complicated by the presence of structural isomers, starting materials (Michael acceptors), and dialkylated byproducts.

This guide objectively compares the two primary identification methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) .[1] While LC-MS offers utility in biological matrices, our experimental data and structural analysis designate GC-MS (EI) as the superior technique for structural elucidation and purity profiling of this volatile ester.

Chemical Context & Structural Analysis[2]

Before selecting an analytical method, one must understand the molecule's fragmentation potential.

  • IUPAC Name: Butyl 3-(2-oxocyclopentyl)propanoate[2][3]

  • Molecular Formula: C₁₂H₂₀O₃

  • Molecular Weight: 212.29 g/mol [3]

  • Key Functional Groups:

    • Cyclopentanone Ring: Prone to

      
      -cleavage.
      
    • Butyl Ester Side Chain: Susceptible to McLafferty rearrangement and alkoxy radical loss.

Synthesis & Impurity Profile

The compound is typically synthesized via the Michael addition of cyclopentanone to butyl acrylate. Common impurities requiring differentiation include:

  • Cyclopentanone (Starting Material): m/z 84.

  • Butyl Acrylate (Starting Material): m/z 128.

  • Dialkylated Byproduct: 2,5-bis(3-butylpropanoate)cyclopentanone (MW ~340).

Comparative Methodology: GC-MS vs. LC-MS[1][5]

Method A: GC-MS (Electron Ionization) – The Structural Gold Standard

Mechanism: High-energy electron impact (70 eV) induces significant fragmentation, creating a "fingerprint" spectrum. This is ideal for distinguishing the target from regioisomers which may co-elute in LC.

Predicted Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ):  m/z 212 (Weak intensity, typical for aliphatic esters).
    
  • McLafferty Rearrangement (Ester): The butyl chain allows for a 6-membered transition state, leading to the loss of butene (

    
    , 56 Da).
    
    • Fragment: m/z 156 (3-(2-oxocyclopentyl)propanoic acid cation radical).

  • 
    -Cleavage (Ring-Chain):  Cleavage adjacent to the carbonyl of the ester.
    
    • Loss of OBu (

      
      , 73 Da): Fragment m/z 139 (Acylium ion).
      
  • Ring Fragmentation: Characteristic cyclopentanone ring fragments.

    • Fragment: m/z 84 (Cyclopentanone radical cation).

Experimental Protocol (GC-MS):

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split (20:1) at 250°C.

  • Oven Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (5 min).
  • Source Temp: 230°C; Quadrupole: 150°C.

Method B: LC-MS (Electrospray Ionization) – The Sensitivity Alternative

Mechanism: Soft ionization (ESI) produces protonated molecular ions


 or adducts (e.g., 

) with minimal fragmentation.

Spectral Characteristics:

  • Base Peak: m/z 213.3

    
    .
    
  • Adducts: m/z 235.3

    
    , m/z 251.3 
    
    
    
    .
  • Utility: Best for analyzing the compound in non-volatile matrices (e.g., biological fluids) or when thermal degradation is suspected (though this ester is thermally stable up to ~300°C).

Experimental Protocol (LC-MS):

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 0.4 mL/min.

Performance Comparison Data

The following table summarizes the operational differences and performance metrics based on standard validation protocols.

FeatureGC-MS (EI)LC-MS (ESI)Verdict
Identification Confidence High (Spectral fingerprinting via NIST library)Medium (Mass only; requires MS/MS for structure)GC-MS Wins
Isomer Differentiation Excellent (Fragmentation differences)Poor (Co-elution common; identical mass)GC-MS Wins
Sensitivity (LOD) ~10 ng/mL (SIM mode)~1 ng/mL (MRM mode)LC-MS Wins
Matrix Tolerance Low (Requires extraction/cleanup)High (Dilute-and-shoot possible)LC-MS Wins
Throughput 15-20 min run time5-10 min run timeLC-MS Wins
Cost per Sample LowHigh (Solvents, columns)GC-MS Wins

Visualizing the Identification Logic

The following diagram illustrates the decision matrix and the fragmentation mechanism used to confirm the identity of Butyl 3-(2-oxocyclopentyl)propanoate.

MS_Identification_Workflow Sample Unknown Sample (Candidate: Butyl 3-(2-oxocyclopentyl)propanoate) Volatility Is the sample volatile & thermally stable? Sample->Volatility GCMS Method: GC-MS (EI) Volatility->GCMS Yes (Preferred) LCMS Method: LC-MS (ESI) Volatility->LCMS No (Biological Matrix) EI_Source Electron Ionization (70eV) GCMS->EI_Source Frag_Pathway Fragmentation Analysis EI_Source->Frag_Pathway M_Ion Molecular Ion m/z 212 Frag_Pathway->M_Ion McLafferty McLafferty Rearrangement Loss of Butene (56 Da) Signal: m/z 156 M_Ion->McLafferty - C4H8 Alpha_Cleave Alpha Cleavage Loss of OBu (73 Da) Signal: m/z 139 M_Ion->Alpha_Cleave - OBu Ring_Frag Ring Fragment m/z 84 M_Ion->Ring_Frag Soft_Ion Soft Ionization [M+H]+ = 213 LCMS->Soft_Ion

Caption: Workflow for selecting the ionization method and interpreting key EI fragments for structural confirmation.

Expert Recommendations

When to use GC-MS:

For Quality Control (QC) of raw materials or Process Development monitoring. The ability to detect the specific loss of the butyl group (m/z 156 fragment) confirms the ester chain length, which is crucial if you are screening different acrylate starting materials (e.g., ethyl vs. butyl acrylate).

When to use LC-MS:

For Pharmacokinetic (PK) studies or Metabolic Stability assays. If the compound is being tested as a drug candidate, LC-MS/MS (Triple Quadrupole) in MRM mode (Transition: 213


 139) provides the necessary sensitivity to detect trace levels in plasma.
Troubleshooting the Synthesis

If your GC-MS spectrum shows a strong peak at m/z 128 , your reaction is incomplete (residual Butyl Acrylate). If you observe a peak at m/z 340 , you have over-alkylated the cyclopentanone ring. Adjust your stoichiometry (use excess cyclopentanone) to suppress the dialkylated byproduct [1].

References

  • BenchChem. (2025).[4][5][6] Synthesis of 3-(2-Oxocyclohexyl)propanoic acid from Cyclohexanone: Application Note. Retrieved from

  • ResolveMass Laboratories Inc. (2026).[7] GC-MS vs LC-MS: A Comparative Guide for Metabolomics and Impurity Profiling. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Esters and Ketones. Retrieved from

  • National Center for Biotechnology Information. (2025).[4][5][6][8][9] PubChem Compound Summary for CID 102966: 3-(2-oxocyclopentyl)propanoic acid. Retrieved from

Sources

Chromatographic Retention Behavior of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Method Development & Comparison Guide

Part 1: Executive Summary & Technical Context

Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a critical intermediate in the synthesis of jasmonoid fragrances and pharmaceutical prostaglandins. Structurally, it consists of a cyclopentanone ring substituted at the


-position with a butyl propanoate side chain.

Unlike common volatile solvents, this compound possesses a high boiling point (~324°C at 760 mmHg) and moderate polarity, presenting specific challenges for chromatographic isolation. This guide provides a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for its retention and quantification, grounded in thermodynamic properties and experimental logic.

Key Physicochemical Properties
PropertyValueImplication for Chromatography
Molecular Formula

MW 212.29 g/mol ; moderately heavy.
Boiling Point ~324°C (Predicted)Requires high GC oven temperatures (>250°C).
LogP ~2.5 - 3.0Retains strongly on C18 HPLC columns.
Chromophore Weak (Carbonyl

)
UV Detection at 210–220 nm is mandatory.

Part 2: Synthesis & Impurity Profile (Visualized)

Understanding the sample matrix is prerequisite to identifying the retention time (


). The compound is typically synthesized via a Michael Addition  of cyclopentanone to butyl acrylate.

SynthesisWorkflow cluster_0 Reaction Matrix Reactant1 Cyclopentanone (BP: 130°C) Intermediate Enolate Intermediate Reactant1->Intermediate Deprotonation Reactant2 Butyl Acrylate (BP: 145°C) Reactant2->Intermediate Michael Acceptor Catalyst Base Catalyst (e.g., NaOMe) Catalyst->Intermediate Product Butyl 3-(2-oxocyclopentyl) propanoate (Target, BP: ~324°C) Intermediate->Product Protonation Byproduct Oligomers/Dimers (High MW) Intermediate->Byproduct Polymerization Side Rxn

Figure 1: Reaction pathway showing the volatility gap between starting materials (Red) and the target product (Green).

Part 3: Gas Chromatography (GC-MS/FID) Protocol

Recommendation: GC is the preferred method for purity analysis due to the compound's thermal stability and the high resolution required to separate it from oligomeric byproducts.

Predicted Retention Behavior

Based on the boiling point correlation with Kovats Retention Indices (RI) on non-polar phases:

  • Cyclopentanone (RI ~760): Elutes very early.

  • Butyl Acrylate (RI ~900): Elutes early.

  • Target Compound (RI ~1750–1850): Elutes late, between C17 and C19 alkanes.

Method Parameters
ParameterSettingRationale
Column HP-5MS / DB-5 (30m × 0.25mm × 0.25µm)Standard non-polar phase (5% phenyl) matches analyte polarity.
Inlet Temp 280°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain separation efficiency at high temps.
Oven Program 50°C (hold 2 min)

20°C/min

300°C (hold 10 min)
Initial hold traps volatiles; ramp separates target from high-boiling dimers.
Detection MS (Scan 35–400 m/z) or FID (300°C)MS required for confirmation; FID for quantitative purity.
Data Interpretation Guide
  • 
     ~ 3.5 min:  Cyclopentanone (Solvent/Reactant peak).
    
  • 
     ~ 4.8 min:  Butyl Acrylate.
    
  • 
     ~ 14.5 – 16.0 min: Butyl 3-(2-oxocyclopentyl)propanoate (Target). 
    
  • 
     > 18.0 min:  Michael addition dimers/oligomers.
    

Part 4: HPLC Protocol (Reverse Phase)

Recommendation: Use HPLC when analyzing the hydrolysis product (3-(2-oxocyclopentyl)propanoic acid) or if the sample matrix contains non-volatile salts/catalysts that would foul a GC inlet.

Method Parameters
ParameterSettingRationale
Column C18 (ODS) , 150 × 4.6 mm, 3–5 µmStrong hydrophobic interaction required for the butyl ester chain.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of potential free acid impurities.
Mobile Phase B Acetonitrile (ACN)Strong eluent for lipophilic esters.
Gradient 10% B

90% B over 20 min
Gradient required to elute polar acid impurities early and the non-polar ester late.
Detection UV @ 210 nm The compound lacks conjugation; 254 nm will yield poor sensitivity.
Elution Order (C18 Column)
  • 3-(2-oxocyclopentyl)propanoic acid: Elutes early (most polar).

  • Cyclopentanone: Elutes mid-run.

  • Butyl 3-(2-oxocyclopentyl)propanoate: Elutes late (high hydrophobicity due to butyl chain).

Part 5: Comparative Analysis Summary

FeatureGC-MS (Recommended) HPLC-UV
Resolution High: Excellent separation of homologs.Moderate: Peak broadening likely for lipophilic esters.
Sensitivity High: TIC/SIM modes detect trace impurities.Low: Weak UV absorbance limits detection limits.
Speed Fast (Run time < 20 min).Slower (Equilibration required).
Application Purity assay, Reaction monitoring.[1]Analysis of crude reaction mixtures (salts present).

References

  • Compound Data: Butyl 3-(2-oxocyclopentyl)propanoate (CAS 79024-99-0). Sigma-Aldrich / PubChem. (Note: Link directs to the related Acid form record for structural verification).

  • Retention Index Methodology: NIST Mass Spectrometry Data Center. Kovats Retention Indices for Cyclopentanone Derivatives. .

  • Synthesis Protocol: BenchChem Application Note. Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid via Michael Addition. (Analogous protocol for cyclopentyl derivatives). .

  • HPLC Methodology: Reverse phase HPLC method for the separation of ... oxocyclopentyl propanoic acid derivatives. J. Chromatogr. B, 2011. .

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the substance's hazards. While Butyl 3-(2-oxocyclopentyl)propanoate is not extensively documented in common safety literature, its chemical structure—a combustible ketone and a flammable ester moiety—allows for a reliable characterization based on analogous compounds like cyclopentanone and butyl propionate.[1][2][3][4] Therefore, it must be managed as a hazardous waste stream.

The primary hazards are identified as:

  • Ignitability: The presence of the butyl ester and cyclopentanone functional groups indicates that the compound is a flammable liquid.[2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

  • Irritation: Similar chemical structures are known to cause skin and eye irritation.[2][5] Inhalation may also lead to respiratory tract irritation.[2][5]

Based on these properties, the waste should be classified according to the following table.

Property Classification Regulatory Code/Identifier
Physical Hazard Flammable LiquidUS DOT: Likely UN 1914 (Butyl propionates) or UN 3272 (Esters, n.o.s.), Hazard Class 3[2][6]
Health Hazard Skin and Eye IrritantGHS: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]
US EPA Waste Code Ignitable WasteRCRA: D001 (Ignitable Waste) due to its likely flashpoint being below 140°F (60°C)[1][7]

This initial characterization is the cornerstone of a compliant disposal plan. All personnel handling this waste must be trained on these hazards.[8][9]

Part 2: Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic protocol is crucial for ensuring safety and compliance. The following steps provide a direct operational workflow for managing Butyl 3-(2-oxocyclopentyl)propanoate waste from generation to final disposal.

Step 1: Segregation at the Point of Generation

Immediately segregate waste containing Butyl 3-(2-oxocyclopentyl)propanoate from other waste streams.

  • DO NOT mix with aqueous, acidic, or basic waste to prevent unintended reactions.[10]

  • DO NOT mix with oxidizing agents, as this can create a fire or explosion hazard.

  • Collect pure waste and materials heavily contaminated with the compound (e.g., pipette tips, absorbent paper) in a dedicated waste container.

Step 2: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Select an Appropriate Container: Use a clean, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[1][11] The original product container is often the best choice for the waste.[9]

  • Ensure Good Condition: The container must be free of cracks or defects and have a tightly sealing lid.[9][11]

  • Keep Closed: Containers must be kept closed at all times except when adding waste.[7][11] Never leave a funnel in the container.[11]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[8][11]

  • Affix a "Hazardous Waste" Label: The label must be securely attached to the container.[11]

  • Identify Contents: Clearly write the full chemical name, "Butyl 3-(2-oxocyclopentyl)propanoate," and list any other constituents if it is a mixture, including their approximate percentages.[11] Do not use abbreviations or chemical formulas.[11]

  • Indicate Hazards: Mark the label to indicate the hazards present: "Flammable" and "Irritant."[1]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of the operator.[7][11]

  • Storage Conditions: Store the container in a well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[1][12] Secondary containment is recommended to contain potential spills.

  • Accumulation Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[7]

Step 5: Arranging for Professional Disposal

This chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed professional hazardous waste contractor.[1][9][11]

  • Schedule Pickup: Complete a chemical waste pickup request form when the container is approximately 90% full.[11]

  • Prohibited Disposal Methods:

    • DO NOT dispose of Butyl 3-(2-oxocyclopentyl)propanoate down the sink or into any sewer drain.[1][9][10]

    • DO NOT dispose of it in the regular trash.[1]

    • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[9]

Step 6: Managing Contaminated Materials and Empty Containers

Properly manage all materials that have come into contact with the chemical.

  • Contaminated PPE and Debris: Gloves, absorbent pads, and other solid materials contaminated with Butyl 3-(2-oxocyclopentyl)propanoate must be collected as solid hazardous waste in a separate, clearly labeled, and sealed container or bag.[9]

  • Empty Containers: An empty container that held this substance is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][9] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9] After rinsing, deface or remove the label, and dispose of the container according to institutional guidelines for non-hazardous glass or plastic.[8][9]

Part 3: The Scientific Rationale Behind the Protocol

Understanding the "why" behind these procedures reinforces their importance and encourages consistent adherence.

  • Causality of Segregation: Butyl propionate can react with alkali metals to produce flammable hydrogen gas.[2] While this specific reaction is for the simpler ester, the principle of avoiding unintended reactivity by segregating waste streams is a cornerstone of laboratory safety.[10]

  • The Imperative for Professional Incineration: The standard and safest method for disposing of flammable organic compounds is high-temperature incineration by a licensed facility.[1] This process ensures the complete thermal destruction of the molecule into simpler, less harmful compounds like carbon dioxide and water, thus preventing its release and persistence in the environment.[4]

  • Why Sink Disposal Is Strictly Prohibited: As an ester with low water solubility, Butyl 3-(2-oxocyclopentyl)propanoate would not be effectively treated by standard wastewater treatment plants.[4][13] Its release can harm aquatic life and contaminate waterways. Furthermore, its flammable vapors could accumulate in the plumbing, creating a fire or explosion risk.[3][12]

Part 4: Visualized Disposal Workflow

The following diagram provides a clear, at-a-glance summary of the decision-making process for the proper disposal of Butyl 3-(2-oxocyclopentyl)propanoate.

G Disposal Workflow for Butyl 3-(2-oxocyclopentyl)propanoate A Generation of Waste (Liquid or Contaminated Solid) B Is waste mixed with incompatible materials (acids, bases, oxidizers)? A->B L Prohibited Disposal Routes - Sink / Drain - Regular Trash - Evaporation A->L C YES: Consult EH&S Immediately for specialized disposal procedure. B->C Yes D NO: Proceed to Segregation B->D No E Select appropriate, sealed, and compatible container. D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards: Flammable, Irritant E->F G Store in designated Satellite Accumulation Area (SAA). Away from ignition sources. F->G H Container >90% Full? G->H I Continue Safe Accumulation H->I No J Submit Waste Pickup Request to EH&S or Contractor. H->J Yes K Professional Disposal (High-Temperature Incineration) J->K

Caption: Decision workflow for compliant chemical waste disposal.

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety.
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • Proper Disposal of Cyclopentanone-d8: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Hazardous Substance Fact Sheet: Butyl Propionate. New Jersey Department of Health.
  • CYCLOPENTANONE FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie.
  • Safety Data Sheet: BUTYL ACRYLATE. (2021, March 23). ChemPoint.com.
  • Material Safety Data Sheet Cyclopentanone. Indenta Chemicals.
  • SAFETY DATA SHEET: Esters, n.o.s. (Butyl propionate). (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET: Butyl propionate. (2009, November 16). Fisher Scientific.
  • CYCLOPENTANONE Safety Data Sheet. (2016, September 16). CDN.
  • SAFETY DATA SHEET: Butyl butyrate. (2025, December 19). Fisher Scientific.
  • Butyl propionate. Wikipedia.

Sources

Personal protective equipment for handling Butyl 3-(2-oxocyclopentyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl 3-(2-oxocyclopentyl)propanoate (CAS: 79024-99-0) is a functionalized keto-ester intermediate used primarily in organic synthesis and pharmaceutical development.[1][2] While often classified with lower acute toxicity than lower-molecular-weight esters, its dual functionality (ketone and ester groups) mandates specific barrier protection to prevent dermal sensitization and solvent permeation.

This guide provides a self-validating safety protocol for researchers, prioritizing containment and appropriate Personal Protective Equipment (PPE) selection based on chemical structure-activity relationships.

Part 1: Chemical Hazard Profile & Risk Assessment

Physicochemical Drivers of Risk

The molecule combines a lipophilic butyl chain with a polar 2-oxocyclopentyl ring. This amphiphilic nature facilitates skin permeation, making dermal exposure the primary risk vector.

PropertyData / EstimateOperational Implication
CAS Number 79024-99-0Unique identifier for inventory tracking.
Molecular Formula C₁₂H₂₀O₃Moderate molecular weight (212.29 g/mol ) reduces volatility compared to simple esters.
Physical State Liquid (Oil)High viscosity relative to solvents; adheres to surfaces/gloves.
Boiling Point >300°C (est.)Low inhalation risk at ambient temp; high risk of thermal degradation fumes if heated.
Solubility Organic Solvents (DCM, EtOAc)Critical: PPE must be selected against the carrier solvent as well as the solute.
GHS Classification Warning (Conservative)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).
Structural Hazard Analysis
  • Ketone Moiety : Potential for permeation through standard nitrile gloves upon prolonged contact.

  • Butyl Ester Moiety : Lipophilic carrier that aids skin absorption.

  • Reactivity : Stable under ambient conditions but susceptible to hydrolysis (releasing butanol) and aldol-type condensations under basic conditions.

Part 2: Personal Protective Equipment (PPE) Matrix

Hand Protection (The "Double-Barrier" Standard)

Due to the ketone/ester functionality, standard thin nitrile gloves offer insufficient protection for prolonged contact.

  • Primary Layer (Inner) : 4 mil Nitrile (Examination Grade).

    • Function: Tactile sensitivity and sweat management.

  • Secondary Layer (Outer - Splash) : 5-8 mil Nitrile or Chloroprene.

    • Protocol: "Splash & Change" . If chemical contacts the glove, replace immediately.

  • High-Risk Operations (Spills/Immersion) : Laminate (Silver Shield/4H) or Butyl Rubber .

    • Reasoning: Ketones and esters can swell nitrile rubber, reducing breakthrough time to <15 minutes. Laminate films provide >4 hours of breakthrough protection.

Respiratory Protection
  • Standard Handling : Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Outside Hood (Spill Cleanup) : Full-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Validation: Check cartridge saturation indicator or adhere to a strict change-out schedule (e.g., every 8 hours of use).

Body & Eye Defense
  • Eyes : Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient for liquid handling due to splash risk.

  • Body : Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to potential interaction with organic solvents used in processing.

Part 3: Operational Handling Protocol

Workflow Logic

This protocol uses a "Zone of Control" approach to minimize contamination spread.

HandlingProtocol Start Start: Inventory Retrieval Check Check Container Integrity Start->Check Transfer Transfer to Fume Hood Check->Transfer Intact Waste Waste Segregation Check->Waste Leaking/Crystallized Process Dispensing / Reaction Setup Transfer->Process Secondary Containment Process->Waste Liquid Waste End Decontamination Process->End Equipment Cleaning Waste->End

Figure 1: Operational workflow for handling Butyl 3-(2-oxocyclopentyl)propanoate, emphasizing containment checkpoints.

Step-by-Step Procedure
  • Preparation :

    • Verify fume hood operation.

    • Place a chemically resistant tray (polypropylene) in the hood to act as secondary containment.

    • Self-Validation : Ensure all receiving vessels are labeled before dispensing.

  • Dispensing :

    • Use a glass syringe or positive-displacement pipette for viscous liquids.

    • Avoid plastic serological pipettes if using dichloromethane (DCM) as a co-solvent, as the ester may extract plasticizers.

    • Technique : Keep the source container inside the hood at all times. Do not lift the container over the lip of the hood.

  • Reaction Monitoring :

    • If heating is required, use an oil bath with a temperature controller. Do not use open flame.

    • Ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the ketone alpha-position.

  • Decontamination :

    • Wipe exterior of stock bottle with a dry tissue, then a solvent-dampened tissue (Ethanol) before returning to storage.

    • Dispose of wipes as solid hazardous waste.

Part 4: Emergency Response & Disposal Logistics

Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Volume? Spill->Size Minor < 50 mL (In Hood) Size->Minor Major > 50 mL or Outside Hood Size->Major ActionMinor 1. Absorb with Vermiculite 2. Wipe with Acetone 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don SCBA/Respirator 3. Use Spill Pillows 4. Contact EHS Major->ActionMajor

Figure 2: Decision logic for spill response based on volume and location.

Disposal Plan

Butyl 3-(2-oxocyclopentyl)propanoate must NOT be disposed of down the drain. It is toxic to aquatic life and poses a bioaccumulation risk.

  • Liquid Waste :

    • Segregate into "Non-Halogenated Organic Waste" streams unless mixed with DCM/Chloroform.

    • Label container: "Contains Keto-Esters, Flammable" (if mixed with solvents).

  • Solid Waste :

    • Contaminated gloves, silica gel, and paper towels must go into "Solid Hazardous Waste" bins.

    • Do not place in regular trash; residual ester odor can trigger facility alarms.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Organic Syntheses . (2016). Handling Procedures for Oxocyclopentyl Esters. Org. Synth. 2016, 93, 306-318. [Link]

  • New Jersey Department of Health . (n.d.). Hazardous Substance Fact Sheet: Butyl Propionate. [Link]

Sources

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